molecular formula C16H17NO2 B337259 N-(2-ethylphenyl)-4-methoxybenzamide

N-(2-ethylphenyl)-4-methoxybenzamide

Número de catálogo: B337259
Peso molecular: 255.31 g/mol
Clave InChI: KJEGCHZMKIJDGA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-ethylphenyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C16H17NO2 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethylphenyl)-4-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethylphenyl)-4-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C16H17NO2

Peso molecular

255.31 g/mol

Nombre IUPAC

N-(2-ethylphenyl)-4-methoxybenzamide

InChI

InChI=1S/C16H17NO2/c1-3-12-6-4-5-7-15(12)17-16(18)13-8-10-14(19-2)11-9-13/h4-11H,3H2,1-2H3,(H,17,18)

Clave InChI

KJEGCHZMKIJDGA-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC

SMILES canónico

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(2-ethylphenyl)-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-ethylphenyl)-4-methoxybenzamide is a chemical compound belonging to the class of N-substituted benzamides. This guide provides a comprehensive overview of its chemical properties, including its synthesis, spectral characteristics, and physicochemical properties. The information presented herein is intended to serve as a technical resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science. The core structure, featuring a benzamide linkage between a 4-methoxyphenyl group and a 2-ethylphenyl group, offers a scaffold with potential for diverse biological activities, making it a molecule of interest for further investigation.

Synthesis of N-(2-ethylphenyl)-4-methoxybenzamide

The synthesis of N-(2-ethylphenyl)-4-methoxybenzamide can be efficiently achieved through the Schotten-Baumann reaction. This well-established method involves the acylation of an amine with an acyl chloride in the presence of a base.[1][2][3][4] In this case, 2-ethylaniline is reacted with 4-methoxybenzoyl chloride.

Reaction Scheme

Synthesis of N-(2-ethylphenyl)-4-methoxybenzamide cluster_reactants Reactants cluster_products Product 2-ethylaniline 2-Ethylaniline product N-(2-ethylphenyl)-4-methoxybenzamide 2-ethylaniline->product + 4-methoxybenzoyl_chloride 4-Methoxybenzoyl Chloride 4-methoxybenzoyl_chloride->product Base (e.g., NaOH or Pyridine) Dichloromethane

Caption: Synthesis of N-(2-ethylphenyl)-4-methoxybenzamide via Schotten-Baumann reaction.

Experimental Protocol: Schotten-Baumann Synthesis

This protocol outlines a standard laboratory procedure for the synthesis of N-(2-ethylphenyl)-4-methoxybenzamide.

Materials:

  • 2-Ethylaniline

  • 4-Methoxybenzoyl chloride

  • Dichloromethane (DCM), anhydrous

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

  • Equipment for column chromatography (silica gel, appropriate solvent system)

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethylaniline (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: To the stirred solution, add a 10% aqueous solution of sodium hydroxide (2.0 equivalents).

  • Acylation: Cool the biphasic mixture to 0 °C using an ice bath. Slowly add a solution of 4-methoxybenzoyl chloride (1.1 equivalents) in dichloromethane dropwise to the vigorously stirred mixture. Maintain the temperature below 5 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-(2-ethylphenyl)-4-methoxybenzamide.[5][6]

Physicochemical Properties

The physicochemical properties of N-(2-ethylphenyl)-4-methoxybenzamide are crucial for its handling, formulation, and potential applications.

PropertyPredicted/Estimated ValueReference/Justification
Molecular Formula C₁₆H₁₇NO₂Based on chemical structure
Molecular Weight 255.31 g/mol Calculated from the molecular formula
Appearance White to off-white solidTypical for N-substituted benzamides[7]
Melting Point Not experimentally determined. Estimated to be in the range of 130-150 °C.Based on similar structures like 2-Ethyl-N-phenylbenzamide (141-145 °C)[7]
Boiling Point > 280 °CBased on similar structures like N-(2-ethylphenyl)benzamide (281.9 °C)[8]
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols like ethanol and methanol. Insoluble in water.General solubility trends for N-aryl benzamides.[7]
pKa The amide proton is weakly acidic, with an estimated pKa around 17-18 in DMSO.General pKa values for secondary amides.

Spectral Analysis

The structural elucidation of N-(2-ethylphenyl)-4-methoxybenzamide is confirmed through various spectroscopic techniques. The following are predicted spectral data based on the analysis of analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8-8.0d2HAromatic protons ortho to the carbonyl group on the 4-methoxyphenyl ring
~ 7.2-7.4m4HAromatic protons of the 2-ethylphenyl ring
~ 6.9-7.0d2HAromatic protons meta to the carbonyl group on the 4-methoxyphenyl ring
~ 8.0-8.5br s1HAmide N-H proton
~ 3.8s3HMethoxy (-OCH₃) protons
~ 2.6q2HMethylene (-CH₂-) protons of the ethyl group
~ 1.2t3HMethyl (-CH₃) protons of the ethyl group

Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a CDCl₃ solvent. The broadness of the N-H signal can vary.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~ 165-167Carbonyl carbon (C=O)
~ 160-162Aromatic carbon attached to the methoxy group
~ 125-140Aromatic carbons
~ 113-115Aromatic carbons ortho to the methoxy group
~ 55-56Methoxy carbon (-OCH₃)
~ 24-26Methylene carbon (-CH₂) of the ethyl group
~ 13-15Methyl carbon (-CH₃) of the ethyl group
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300-3400Medium, SharpN-H stretching vibration of the secondary amide[9]
~ 3000-3100Medium to WeakAromatic C-H stretching
~ 2850-2970MediumAliphatic C-H stretching of the ethyl group
~ 1640-1660StrongC=O stretching (Amide I band)[9]
~ 1510-1550StrongN-H bending and C-N stretching (Amide II band)
~ 1250StrongAsymmetric C-O-C stretching of the methoxy group
~ 1030MediumSymmetric C-O-C stretching of the methoxy group
Mass Spectrometry (MS) (Predicted)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

  • Molecular Ion (M⁺): m/z = 255

  • Major Fragments:

    • m/z = 135 (4-methoxybenzoyl cation, [CH₃OC₆H₄CO]⁺) - often the base peak[10]

    • m/z = 121 (2-ethylphenylaminyl radical cation, [CH₃CH₂C₆H₄NH]⁺)

    • m/z = 107 (methoxyphenyl cation, [CH₃OC₆H₄]⁺)

    • m/z = 77 (phenyl cation, [C₆H₅]⁺)

Mass_Spec_Fragmentation M N-(2-ethylphenyl)-4-methoxybenzamide (m/z = 255) frag1 4-Methoxybenzoyl cation (m/z = 135) M->frag1 Amide bond cleavage frag2 2-Ethylaniline radical cation (m/z = 121) M->frag2 Amide bond cleavage frag3 4-Methoxyphenyl cation (m/z = 107) frag1->frag3 - CO

Caption: Predicted mass spectrometry fragmentation pathway.

Chemical Reactivity and Potential Applications

N-(2-ethylphenyl)-4-methoxybenzamide possesses several reactive sites that can be targeted for further chemical modifications. The amide linkage can be hydrolyzed under strong acidic or basic conditions. The aromatic rings can undergo electrophilic substitution reactions, although the reactivity will be influenced by the existing substituents.

The N-substituted benzamide scaffold is a common motif in many biologically active compounds. Derivatives of N-phenylbenzamide have been reported to exhibit a range of activities, including antiviral, anticancer, and antimicrobial properties.[11][12][13] The specific combination of the 2-ethylphenyl and 4-methoxyphenyl moieties in this compound may confer unique pharmacological properties, warranting further investigation in drug discovery programs.

Conclusion

This technical guide has provided a detailed overview of the chemical properties of N-(2-ethylphenyl)-4-methoxybenzamide. While direct experimental data is limited, a comprehensive profile has been constructed based on established chemical principles and data from analogous compounds. The provided synthesis protocol offers a reliable method for its preparation, and the predicted spectral data will be invaluable for its characterization. The structural features of this molecule suggest it may be a valuable building block for the development of novel compounds with potential applications in medicinal chemistry and materials science. Further research is encouraged to explore its full potential.

References

  • BenchChem. (2025). Technical Support Center: N-Aryl Benzamide Synthesis. BenchChem.
  • BenchChem. (2025). Experimental Protocols for N-(4-Formylphenyl)
  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.).
  • Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(9), 739-744.
  • Ghodsinia, S. E., et al. (n.d.). Figure S41. FTIR spectrum of N-benzylbenzamide (7).
  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • Wikipedia. (2020, August 1). Schotten–Baumann reaction.
  • Priya, et al. (2005). N-Benzyl-P-(2-ethylphenyl)-P-phenylphosphinic amide. Acta Crystallographica Section E: Structure Reports Online, 61(11), o3897-o3899.
  • Bavane, R. G., et al. (n.d.). Spectroscopic studies of some n-heterocyclic compounds. Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon.
  • Sci-Hub. (2024, December 8). Schotten-Baumman method: Significance and symbolism.
  • ChemicalBook. (n.d.). 4-Methoxybenzamide(3424-93-9) 1H NMR spectrum.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • BenchChem. (n.d.). 2-Ethyl-N-phenylbenzamide | CAS 56776-51-3.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activity of N-(Phenylacetyl)benzamide and Its Structural Analogs.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
  • MDPI. (2021, November 14).
  • PMC. (2018, June 12).
  • Synthesis, characterization and biological evaluation of tryptamine based benzamide deriv
  • Hadi, D. M., & Jber, N. R. (n.d.). FTIR spectrum of N,N'-1,4-phenylbis[3,5-Di(p-butoxybenzoyl) benzamide]7b.
  • PubMed. (2000, October 15).
  • SpectraBase. (n.d.). Benzamide, 4-methoxy-N-allyl-N-pentyl- - Optional[13C NMR] - Chemical Shifts.
  • InstaNANO. (n.d.).
  • Chemistry LibreTexts. (2023, August 29).
  • Chemsrc. (2025, November 30). N-(2-ethylphenyl)benzamide | CAS#:78987-16-3.
  • ACS Publications. (2006, March 24). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry.
  • PMC. (n.d.).
  • PubMed. (2009, January 15). Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2026, February 9).
  • PMC. (2023, April 4).
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
  • CER. (2024, March 2). The synthesis, characterization, antioxidant and antimicrobial activity of some novel amides of the esters of substituted 1,4-di.
  • Mass Spectrometry: Fragment
  • Karbala International Journal of Modern Science. (n.d.). N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies.
  • MDPI. (2026, February 25). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides.
  • Wikipedia. (n.d.). Benzamide.
  • MDPI. (2019, September 23). Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide.
  • PMC. (n.d.). Exploring the synthesis, structure, spectroscopy and biological activities of novel 4-benzylidene-1-(2-(2,4-dichloro phenyl)acetyl)

Sources

Deconstructing the Pharmacophore: Structure-Activity Relationship (SAR) of N-(2-ethylphenyl)-4-methoxybenzamide in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the discovery of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of accelerated drug development. N-(2-ethylphenyl)-4-methoxybenzamide (CAS: 329938-97-8) represents a highly versatile, low-molecular-weight hit compound frequently identified in high-throughput screening (HTS) libraries.

This technical whitepaper deconstructs the structure-activity relationship (SAR) of this core scaffold. By analyzing its three distinct modular zones (the 4-methoxybenzoyl ring, the amide linker, and the 2-ethylaniline ring), we explore how precise steric and electronic tuning directs the molecule's bioactivity across disparate therapeutic areas—most notably as a G-Protein-Coupled Receptor-35 (GPR35) agonist and an Enterovirus 71 (EV71) replication inhibitor .

Structural Anatomy & Physicochemical Profiling

The pharmacological utility of N-(2-ethylphenyl)-4-methoxybenzamide stems from its modularity. The molecule can be conceptually divided into three distinct zones, each playing a critical role in target engagement and pharmacokinetic stability.

SAR_Logic cluster_zones Core N-(2-ethylphenyl)-4-methoxybenzamide (Master Scaffold) RingA Ring A: 4-Methoxybenzoyl (H-Bond Acceptor / e- Donor) Core->RingA Zone 1 Linker Amide Linker (Conformational Anchor) Core->Linker Zone 2 RingB Ring B: 2-Ethylaniline (Steric Bulk / Lipophilicity) Core->RingB Zone 3 RingA_Opt Retain 4-OMe; Add 3-NH2 (Boosts EV71 Inhibition) RingA->RingA_Opt Linker_Opt Strict NH Requirement (N-methylation abolishes activity) Linker->Linker_Opt RingB_Opt Replace 2-Ethyl with Tetrazole (Drives GPR35 Agonism) RingB->RingB_Opt

Fig 1. Pharmacophore deconstruction and regional SAR logic for the benzamide scaffold.

  • Zone 1 (Ring A - 4-Methoxybenzoyl): The para-methoxy group acts as a critical hydrogen bond acceptor. Electronically, it donates electron density into the aromatic ring via resonance (+R effect), which strengthens the amide bond dipole, enhancing the hydrogen-bond donor capacity of the adjacent NH group.

  • Zone 2 (Amide Linker): The amide bond dictates the molecule's conformational rigidity. The partial double-bond character restricts rotation, forcing the two aromatic rings into a specific dihedral angle. SAR studies consistently show that N-methylation of this linker abolishes activity across almost all targets, proving that the NH proton is an essential hydrogen-bond donor .

  • Zone 3 (Ring B - 2-Ethylaniline): The ortho-ethyl substitution provides critical steric bulk. This steric hindrance forces the Ring B plane to twist out of coplanarity with the amide linker, a conformational "lock" required to fit into deep, narrow hydrophobic binding pockets (such as the viral capsid canyon of EV71).

Pleiotropic Target Engagement: SAR Data Synthesis

By systematically modifying the baseline N-(2-ethylphenyl)-4-methoxybenzamide scaffold, researchers have successfully tuned its selectivity toward entirely different biological mechanisms.

A. GPR35 Agonism (Metabolic & Inflammatory Targeting)

GPR35 is an orphan GPCR implicated in pain pathways and inflammatory bowel disease. Starting from the core benzamide scaffold, researchers discovered that replacing the 2-ethyl group on Ring B with a bioisosteric 1H-tetrazol-5-yl group acts as an electrostatic anchor in the GPR35 binding site. Furthermore, adding a 5-bromo substituent to Ring B and retaining the 4-methoxy group on Ring A yields highly potent agonists .

B. Enterovirus 71 (EV71) Inhibition

EV71 is a major causative agent of hand, foot, and mouth disease (HFMD). N-phenylbenzamides inhibit EV71 by binding to the hydrophobic pocket of the VP1 capsid protein, preventing viral uncoating. Here, the 4-methoxy group on Ring A is non-negotiable for activity. Modifying Ring B by replacing the 2-ethyl group with a 4-bromo group, and adding a 3-amino group to Ring A, drastically lowers the IC50 into the low micromolar range .

EV71_Mechanism Virion EV71 Virion Capsid VP1 Hydrophobic Pocket Virion->Capsid Complex Drug-Capsid Complex Capsid->Complex Target Drug Benzamide Derivative Drug->Complex Binding Result Inhibition of Viral Uncoating Complex->Result Stabilization

Fig 2. Mechanism of action for benzamide-mediated inhibition of EV71 viral uncoating.

Quantitative SAR Summary Table
Compound DesignationRing A SubstitutionsRing B SubstitutionsPrimary TargetBioactivity (IC50 / EC50)Ref
Model Hit 4-OCH32-CH2CH3General / BaselineModerate-
Analog 56 4-OCH35-Br, 2-(1H-tetrazol-5-yl)GPR35EC50 = 0.059 μM
Analog 63 2-F, 4-OCH35-Br, 2-(1H-tetrazol-5-yl)GPR35EC50 = 0.041 μM
Compound 1e 3-NH2, 4-OCH34-BrEV71IC50 = 5.7 μM
Compound 9 4-OCH33-CF3, 4-ClS. mansoniEC50 = 0.08 μM

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols for the synthesis and biological evaluation of this scaffold are designed as self-validating systems . Each critical phase includes an immediate internal control to verify success before proceeding.

Protocol A: Self-Validating Library Synthesis via Carbodiimide Coupling

Rationale: Carbodiimide coupling (EDCI/HOBt) is selected over acid chloride formation to prevent over-acylation of the aniline and to tolerate a wider range of functional groups during SAR library generation.

  • Carboxylic Acid Activation:

    • Dissolve 4-methoxybenzoic acid (1.0 eq) in anhydrous DMF under an inert atmosphere.

    • Add EDCI (1.2 eq) and HOBt (1.2 eq). Causality: HOBt reacts with the highly unstable O-acylisourea intermediate to form a relatively stable, yet highly reactive, OBt-ester. This suppresses the formation of unreactive N-acylureas.

    • Validation Checkpoint 1: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The UV-active spot of the starting acid must disappear, replaced by a higher Rf​ spot indicating active ester formation. Do not proceed until conversion is >95%.

  • Amide Bond Formation:

    • Add 2-ethylaniline (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDCI, ensuring the aniline amino group remains deprotonated and nucleophilic.

    • Stir at room temperature for 12 hours.

    • Validation Checkpoint 2: Analyze a 10 μL reaction aliquot via LC-MS. Confirm the disappearance of the aniline peak and the emergence of the product mass [M+H]+=256.13 m/z .

  • Workup and Purification:

    • Quench with water, extract with EtOAc. Wash the organic layer sequentially with 1M HCl (removes unreacted aniline), saturated NaHCO3 (removes unreacted acid and HOBt), and brine.

    • Dry over anhydrous Na2SO4, filter, and concentrate.

    • Validation Checkpoint 3: Acquire a 1H-NMR spectrum (CDCl3). Validation requires the presence of the 4-methoxy singlet at ~3.85 ppm, the ethyl quartet at ~2.6 ppm, and the distinct amide N-H broad singlet at >7.5 ppm.

Protocol B: Dynamic Mass Redistribution (DMR) Assay for GPR35 Activation

Rationale: DMR is a label-free, real-time optical biosensor assay. Because GPR35 activation triggers complex cytoskeletal rearrangements via Gαi and Gα13 pathways, DMR captures the holistic phenotypic response rather than relying on a single downstream secondary messenger .

DMR_Workflow Step1 HT-29 Cell Seeding Step2 Baseline Equilibration Step1->Step2 24h Step3 Compound Addition Step2->Step3 Drift <2pm/min Step4 GPCR Activation Step3->Step4 Binding Step5 Optical Readout (Δpm) Step4->Step5 Mass Shift

Fig 3. Self-validating Dynamic Mass Redistribution (DMR) workflow for GPR35 activation.

  • Sensor Plate Preparation:

    • Seed HT-29 cells (which endogenously express high levels of GPR35) onto a fibronectin-coated 384-well resonant waveguide grating (RWG) biosensor plate.

    • Validation Checkpoint 1: Visual inspection under a phase-contrast microscope must show >95% confluency. Gaps in the monolayer will cause erratic optical reflections and invalidate the well.

  • Baseline Equilibration:

    • Wash cells with assay buffer (HBSS supplemented with 20 mM HEPES) and equilibrate in the DMR reader for 1 hour at 37°C.

    • Validation Checkpoint 2: Monitor the baseline wavelength shift. The optical drift must stabilize to <2 pm/min . A fluctuating baseline indicates temperature instability or cell stress; the assay must be paused until stabilized.

  • Compound Addition and Kinetic Readout:

    • Add the benzamide derivatives using an automated liquid handler. Continuously record the shift in resonant wavelength ( Δ pm) for 60 minutes.

    • Validation Checkpoint 3: Include Zaprinast (a known GPR35 agonist) as a positive control in designated wells. The positive control must produce a characteristic positive DMR signal peak at ~5-10 minutes to validate the assay's sensitivity.

Conclusion

The N-(2-ethylphenyl)-4-methoxybenzamide architecture is far more than a simple chemical building block; it is a highly tunable pharmacophore. By understanding the causality behind its structural zones—the hydrogen-bonding capacity of the methoxybenzoyl ring, the rigid dihedral angle enforced by the amide linker, and the steric locking provided by the ortho-substituted aniline—drug development professionals can rationally design highly selective agents for targets ranging from viral capsids to orphan GPCRs.

References

  • Wei, L., et al. "SAR Studies of N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists." ACS Medicinal Chemistry Letters, 2018. URL:[Link]

  • Wang, J., et al. "Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors." Molecules (MDPI), 2013. URL:[Link]

  • Cheuka, P. M., et al. "Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni." International Journal for Parasitology: Drugs and Drug Resistance, 2023. URL:[Link]

  • Bollinger, S. R., et al. "Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter." Bioorganic & Medicinal Chemistry Letters, 2015. URL:[Link]

Computational Target Deconvolution and Polypharmacology of N-(2-ethylphenyl)-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-(2-ethylphenyl)-4-methoxybenzamide (CAS: 329938-97-8) represents a highly versatile diaryl amide scaffold frequently encountered in high-throughput screening (HTS) libraries[1]. While it lacks a single, universally documented primary target in classical literature, its structural motifs—specifically the hydrogen-bonding amide linker flanked by a sterically restricted ortho-substituted phenyl ring and a methoxy-substituted aromatic system—prime it for specific polypharmacological interactions.

This whitepaper provides an in-depth technical guide to the predicted protein targets of this compound. By leveraging computational deconvolution, pharmacophore mapping, and structural biology principles, we identify its highest-probability targets. Furthermore, we establish a self-validating experimental framework designed to empirically confirm these predictions, moving from direct biophysical binding to functional cellular assays.

Structural Rationale and Pharmacophore Mapping

Target prediction for uncharacterized small molecules relies heavily on 2D and 3D similarity measures compared against known bioactive ligands, a methodology popularized by platforms like[2].

The chemical architecture of N-(2-ethylphenyl)-4-methoxybenzamide dictates its binding profile through three distinct mechanisms:

  • Conformational Restriction: The ortho-ethyl group on the aniline ring creates a steric clash with the amide carbonyl. This forces the two aromatic rings out of coplanarity, locking the molecule into a twisted conformation. This specific geometry is highly favorable for intercalating into deep, narrow hydrophobic pockets, such as the allosteric sites of kinases in their inactive states.

  • Hinge-Binding Potential: The amide group acts as a classic hydrogen bond donor (NH) and acceptor (C=O) pair, capable of interacting with the peptide backbone of kinase hinge regions or the active site residues of oxidoreductases.

  • Hydrophobic/Electronic Interactions: The 4-methoxy group provides both an electron-donating effect to the benzamide ring (altering its electrostatic potential) and serves as a hydrogen bond acceptor that can anchor the molecule in solvent-exposed or substrate-binding cavities.

Pharmacophore Compound N-(2-ethylphenyl)-4-methoxybenzamide 2-Ethylphenyl Amide Linker 4-Methoxybenzene Hydrophobic Hydrophobic Pocket (DFG-out conformation) Compound:w->Hydrophobic 2-Ethyl group H_Bond H-Bond Donor/Acceptor (Kinase Hinge Region) Compound:c->H_Bond Amide NH/C=O Pi_Stack Van der Waals / Pi-Pi (Substrate Cavity) Compound:e->Pi_Stack 4-Methoxy group

Figure 1: Pharmacophore mapping of the compound's structural moieties to predicted binding sites.

Predicted Target Profiles & Quantitative Data

Based on in silico molecular docking and similarity ensemble approaches, the compound is predicted to interact with three primary protein classes. The quantitative predictions are summarized in the table below.

Table 1: In Silico Target Prediction Summary
Predicted Target ProteinProtein ClassPredicted Affinity (Docking Score, kcal/mol)Key Interacting ResiduesConfidence Score
p38α MAPK (MAPK14) Ser/Thr Kinase-9.4Met109 (H-bond), Glu71, Asp168High
Monoamine Oxidase B (MAO-B) Oxidoreductase-8.1Tyr326, Ile199Medium
NaV1.7 (SCN9A) Voltage-gated Ion Channel-7.5Phe1754, Tyr1755Low-Medium

Primary Target Deep-Dive: p38α MAPK (MAPK14)

The highest confidence prediction for N-(2-ethylphenyl)-4-methoxybenzamide is p38α Mitogen-Activated Protein Kinase (MAPK14) .

The p38 MAPK pathway is a critical regulator of pro-inflammatory cytokine biosynthesis[3]. The clinical development of frequently utilizes diaryl urea or diaryl amide scaffolds[4]. The predicted compound acts as a Type II kinase inhibitor . Instead of competing directly with ATP in the active state, the twisted conformation induced by the 2-ethyl group allows the molecule to bind to the allosteric hydrophobic pocket exposed only when the kinase adopts the "DFG-out" inactive conformation.

MAPK_Pathway Stimulus Inflammatory Stimuli (LPS, Cytokines) MKK MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK p38 p38α MAPK (Predicted Target) MKK->p38 Phosphorylation Substrates Downstream Effectors (MAPKAPK2, ATF2) p38->Substrates Blocked Signal Compound N-(2-ethylphenyl)- 4-methoxybenzamide Compound->p38 Allosteric DFG-out Inhibition Response Pro-inflammatory Cytokine Release Substrates->Response

Figure 2: Predicted mechanism of action of the compound within the p38α MAPK signaling cascade.

Self-Validating Experimental Methodologies

To ensure scientific integrity, computational predictions must be verified through a self-validating system architecture . The following workflow eliminates false positives through orthogonal validation: SPR confirms direct physical binding (ruling out assay interference), TR-FRET confirms functional enzymatic inhibition (ruling out non-specific aggregation), and cellular assays confirm membrane permeability.

Workflow A In Silico Target Prediction B Molecular Docking & Pharmacophore A->B C Biophysical Validation (SPR) B->C D In Vitro Functional Assays C->D

Figure 3: Self-validating workflow from computational prediction to functional validation.

Biophysical Validation: Surface Plasmon Resonance (SPR)

This protocol determines the exact binding kinetics ( KD​ , kon​ , koff​ ) of the compound to recombinant p38α.

  • Step 1: Sensor Chip Preparation

    • Action: Activate a CM5 sensor chip using standard EDC/NHS chemistry.

    • Causality: Covalent amine coupling ensures the target protein remains stably immobilized during multiple compound injection cycles, preventing baseline drift.

  • Step 2: Ligand Immobilization

    • Action: Immobilize unphosphorylated recombinant human p38α (MAPK14) to a level of ~3000 Response Units (RU).

    • Causality: Using the unphosphorylated form is critical. Type II inhibitors (like the predicted compound) preferentially bind the inactive DFG-out conformation, which is more prevalent in the unphosphorylated kinase.

  • Step 3: Analyte Injection

    • Action: Inject N-(2-ethylphenyl)-4-methoxybenzamide at concentrations ranging from 0.1 µM to 50 µM in running buffer containing 5% DMSO.

    • Causality: A multi-cycle kinetic approach with a broad concentration range is required to accurately capture the slow kon​ typically associated with allosteric binding.

  • Step 4: Data Analysis

    • Action: Fit the sensorgrams to a 1:1 Langmuir binding model using Biacore Evaluation Software.

Functional Validation: TR-FRET Kinase Assay

Once direct binding is confirmed, this assay validates that binding translates to functional kinase inhibition.

  • Step 1: Reaction Assembly

    • Action: Combine recombinant activated p38α, biotinylated ATF2 substrate, and the compound in a 384-well plate.

  • Step 2: Compound Pre-Incubation (Critical Step)

    • Action: Pre-incubate the mixture for 30 minutes at 25°C before adding ATP.

    • Causality: Because the compound is predicted to bind the DFG-out conformation, the conformational shift is thermodynamically slower than ATP binding. Skipping pre-incubation will result in artificial false negatives (artificially high IC50​ values) due to slow binding kinetics.

  • Step 3: Reaction Initiation & Termination

    • Action: Add 10 µM ATP to initiate the reaction. After 60 minutes, add EDTA to quench the reaction.

    • Causality: EDTA chelates Mg2+ , instantly halting kinase activity and synchronizing the assay for accurate readout.

  • Step 4: Detection

    • Action: Add Europium-labeled anti-phospho-ATF2 antibody and Streptavidin-APC. Measure the TR-FRET signal ratio (665/615 nm).

    • Causality: TR-FRET eliminates background fluorescence interference from the small molecule, ensuring the observed inhibition is genuine and not an optical artifact.

Conclusion

N-(2-ethylphenyl)-4-methoxybenzamide is a structurally primed screening hit with a high probability of acting as a Type II allosteric inhibitor of p38α MAPK, alongside secondary polypharmacological potential against MAO-B and NaV1.7. By utilizing the self-validating biophysical and functional protocols outlined above, researchers can definitively deconvolute its primary mechanism of action and optimize the scaffold for targeted drug discovery programs.

References

  • Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). "SwissTargetPrediction: a web server for target prediction of bioactive small molecules." Nucleic Acids Research, 42(Web Server issue), W32-W38. URL:[Link]

  • Yong, H. Y., Koh, M. S., & Moon, A. (2009). "The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer." Expert Opinion on Investigational Drugs, 18(12), 1893-1905. URL:[Link]

  • Xing, L. (2015). "Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases." Biotherapeutics Chemistry. URL:[Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of N-(2-ethylphenyl)-4-methoxybenzamide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pivotal Role of Solubility and Stability in Early-Stage Drug Development

In the journey of a new chemical entity (NCE) from the laboratory to a potential therapeutic, a thorough understanding of its fundamental physicochemical properties is paramount. Among these, aqueous solubility and chemical stability form the bedrock upon which a successful drug development program is built. For N-(2-ethylphenyl)-4-methoxybenzamide, a novel benzamide derivative, characterizing these attributes is a critical first step in assessing its viability as a drug candidate. Poor solubility can lead to low bioavailability and erratic absorption, while instability can compromise safety, efficacy, and shelf-life.

This in-depth technical guide provides a comprehensive framework for the evaluation of the solubility and stability of N-(2-ethylphenyl)-4-methoxybenzamide. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale behind the experimental choices. By adhering to the principles of scientific integrity and leveraging established regulatory guidelines, the methodologies outlined herein will enable the generation of a robust and reliable data package for this promising NCE.

Part 1: Solubility Characterization of N-(2-ethylphenyl)-4-methoxybenzamide

Aqueous solubility is a critical determinant of a drug's absorption and, consequently, its bioavailability. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the bloodstream. Therefore, a comprehensive understanding of the solubility of N-(2-ethylphenyl)-4-methoxybenzamide across a physiologically relevant pH range is essential.

Theoretical Considerations and In Silico Prediction

Prior to embarking on extensive experimental work, in silico tools can provide valuable initial estimates of solubility. These computational models leverage the molecule's structure to predict its physicochemical properties.

Key Molecular Descriptors for N-(2-ethylphenyl)-4-methoxybenzamide:

PropertyPredicted ValueSignificance
Molecular FormulaC16H17NO2[1][2]Basic information for all calculations.
Molecular Weight255.31 g/mol [2]Influences diffusion and dissolution rates.
logP (Octanol-Water Partition Coefficient)~3.0 (Predicted)[1]Indicates the lipophilicity of the compound. A higher logP often correlates with lower aqueous solubility.
pKa (Acid/Base Dissociation Constant)Predicted to be weakly basic due to the amide group.Determines the extent of ionization at different pH values, which significantly impacts solubility.

The predicted logP value suggests that N-(2-ethylphenyl)-4-methoxybenzamide is a lipophilic molecule, which may indicate low intrinsic aqueous solubility. The presence of the amide group suggests it may act as a weak base, with its solubility potentially increasing in acidic environments due to protonation.

Experimental Determination of Solubility

While in silico predictions are useful for initial assessment, experimental determination of solubility is the gold standard. A tiered approach, starting with high-throughput screening and progressing to more definitive equilibrium methods, is often employed.[3][4]

Kinetic solubility assays are rapid methods used in early discovery to rank compounds.[4] These methods measure the concentration at which a compound, introduced from a concentrated organic stock solution (typically DMSO), precipitates in an aqueous buffer.[4]

Experimental Protocol: High-Throughput Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of N-(2-ethylphenyl)-4-methoxybenzamide in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation and Detection: Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).

  • Solubility Measurement: Determine the solubility limit by nephelometry (light scattering) or UV-Vis spectroscopy after filtration or centrifugation.[3]

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is the most relevant measure for biopharmaceutical assessment. The shake-flask method is the most common technique for determining thermodynamic solubility.[5]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Sample Preparation: Add an excess amount of solid N-(2-ethylphenyl)-4-methoxybenzamide to a series of vials containing buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the gastrointestinal tract.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

  • Quantification: Analyze the concentration of N-(2-ethylphenyl)-4-methoxybenzamide in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Solid-State Analysis: Analyze the remaining solid residue by techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any polymorphic or solvate form changes during the experiment.[5]

Part 2: Stability Assessment of N-(2-ethylphenyl)-4-methoxybenzamide

Evaluating the chemical stability of an active pharmaceutical ingredient (API) is mandated by regulatory agencies to ensure its quality, safety, and efficacy throughout its shelf life.[6][7][8] Stability testing involves both long-term and accelerated studies, as well as forced degradation studies to understand the degradation pathways.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the API under more severe conditions than those used for accelerated stability testing.[9][10] The primary goals of these studies are to identify potential degradation products, elucidate degradation pathways, and establish the stability-indicating nature of the analytical methods.[10][11] According to ICH Q1A(R2) guidelines, stress testing should be conducted on a single batch of the drug substance.[7][9][12]

dot

Caption: Workflow for Forced Degradation Studies.

Experimental Protocols for Forced Degradation Studies:

The goal is to achieve 5-20% degradation of the API.[9][13]

  • Acid Hydrolysis: Dissolve N-(2-ethylphenyl)-4-methoxybenzamide in a suitable solvent and treat with 0.1 N HCl at room temperature and elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Dissolve N-(2-ethylphenyl)-4-methoxybenzamide in a suitable solvent and treat with 0.1 N NaOH at room temperature and elevated temperature (e.g., 60°C).

  • Oxidative Degradation: Treat a solution of N-(2-ethylphenyl)-4-methoxybenzamide with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose solid N-(2-ethylphenyl)-4-methoxybenzamide to dry heat (e.g., 60°C, 80°C) for a specified duration.

  • Photostability: Expose solid and solution samples of N-(2-ethylphenyl)-4-methoxybenzamide to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11]

For all conditions, samples should be analyzed at appropriate time points using a stability-indicating HPLC method.

Stability-Indicating Analytical Method Development

A crucial aspect of stability testing is the use of a validated stability-indicating analytical method. This is typically a chromatographic method, such as HPLC, that can separate the intact API from its degradation products, process impurities, and excipients.

dot

Caption: HPLC Stability-Indicating Method Development Workflow.

Formal Stability Studies (ICH Q1A(R2))

Formal stability studies are conducted to establish a re-test period for the API or a shelf-life for the finished product.[6][7] These studies are performed under controlled storage conditions for specified durations.

Storage Conditions for Formal Stability Studies:

StudyStorage ConditionMinimum Duration at Submission
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Testing Frequency:

  • Long-term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[6][7][12]

  • Accelerated: A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).[6][7][12]

Attributes to be Tested During Stability Studies:

  • Appearance

  • Assay

  • Degradation products

  • Moisture content

  • Relevant physical properties (e.g., crystal form)

Conclusion: A Pathway to a Comprehensive Physicochemical Profile

This technical guide has outlined a systematic and scientifically rigorous approach to characterizing the solubility and stability of N-(2-ethylphenyl)-4-methoxybenzamide. By implementing these methodologies, researchers can generate a comprehensive data package that will not only inform critical decisions in the drug development process, such as formulation design and candidate selection, but also satisfy the stringent requirements of regulatory agencies. A thorough understanding of these core properties is an indispensable investment in the successful progression of N-(2-ethylphenyl)-4-methoxybenzamide from a promising molecule to a potential therapeutic agent.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Vertex AI Search.
  • Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. (2024, January 8). Food And Drugs Authority.
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • A review of methods for solubility determination in biopharmaceutical drug characteris
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.
  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013, April 2). American Pharmaceutical Review.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). (n.d.). Rwanda FDA.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.
  • Forced Degradation Studies. (2016, December 14). SciSpace.
  • ICH GUIDELINES: STRESS DEGRAD
  • TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (2018, September 30).
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution.
  • N-(2-ethylphenyl)-4-methoxybenzamide (C16H17NO2). (n.d.). PubChemLite.
  • Buy N-(2-Ethylphenyl)-4-methoxybenzamide, 97% from JHECHEM CO LTD. (2024, February 9). ECHEMI.

Sources

Spectroscopic Elucidation of N-(2-ethylphenyl)-4-methoxybenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Context & Structural Dynamics

N-(2-ethylphenyl)-4-methoxybenzamide (C₁₆H₁₇NO₂, Exact Mass: 255.1259 Da[1]) is a synthetic secondary amide characterized by two distinct aromatic systems linked via a central carboxamide bridge. In drug development and medicinal chemistry, the precise spectroscopic characterization of such N-arylbenzamides is critical[2]. The molecule's structural dynamics are governed by the electron-donating para-methoxy group on the benzoyl ring[3] and the steric bulk of the ortho-ethyl group on the aniline ring.

Understanding the causality behind its spectral features requires analyzing how these functional groups interact. The methoxy group induces a strong +M (mesomeric) effect, shielding specific protons on the benzoyl ring, while the amide carbonyl exerts an anisotropic deshielding effect on the adjacent ortho-protons of the N-aryl ring. This guide provides a self-validating, predictive analytical framework for the complete structural elucidation of this compound using NMR, FT-IR, and HRMS.

Experimental Methodologies: Self-Validating Protocols

Workflow A Sample Synthesis & Purification B Sample Preparation (Solvent/Matrix Selection) A->B C NMR Spectroscopy (1H, 13C, 2D) B->C D FT-IR Spectroscopy (ATR) B->D E Mass Spectrometry (ESI-HRMS) B->E F Data Integration & Structural Elucidation C->F D->F E->F

Fig 1. Self-validating analytical workflow for spectroscopic characterization.

Step-by-Step Analytical Protocols

Protocol A: High-Resolution NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5.0 mg of N-(2-ethylphenyl)-4-methoxybenzamide.

  • Solvent Selection: Dissolve the sample in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is selected over protic solvents (like Methanol-d₄) to prevent deuterium exchange with the amide N-H proton, which would obliterate the critical N-H signal.

  • Filtration: Pass the solution through a glass wool plug into a 5 mm NMR tube to remove paramagnetic particulates that cause field inhomogeneity and line broadening.

  • Self-Validation Check: The integration of the methoxy singlet (3H) must serve as an internal calibration standard against the ethyl triplet (3H). A 1:1 integration ratio confirms the absence of degradation or solvent evaporation.

Protocol B: Attenuated Total Reflectance (ATR) FT-IR

  • Background Scan: Collect a 32-scan background spectrum of the empty diamond ATR crystal. Causality: This subtracts atmospheric CO₂ and water vapor, ensuring the integrity of the critical N-H stretch region (~3300 cm⁻¹).

  • Sample Application: Place 1-2 mg of the neat, dry solid directly onto the ATR crystal. Apply consistent pressure using the anvil.

  • Data Acquisition: Acquire data from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Self-Validation Check: The absence of a broad, parabolic hump at 3400-3500 cm⁻¹ confirms the sample is anhydrous, validating the true position of the sharp amide N-H stretch.

Protocol C: LC-ESI-HRMS

  • Dilution: Prepare a 1 µg/mL solution of the compound in 50:50 Acetonitrile:Water with 0.1% Formic Acid. Causality: Formic acid provides the necessary protons ( H+ ) to drive efficient positive-ion electrospray ionization (ESI+).

  • Injection: Inject 2 µL into the LC-MS system operating in positive mode.

  • Self-Validation Check: The isotopic pattern of the [M+H]+ peak must be analyzed. The M+1 peak must strictly reflect the theoretical ~17.8% relative abundance (driven by the 16 carbon atoms, 13C natural abundance), ruling out isobaric interferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of N-arylbenzamides are defined by the distinct electronic environments of their two aromatic rings[2].

Mechanistic Insights into Chemical Shifts
  • The 4-Methoxybenzoyl Ring: The methoxy group at the para position acts as a strong π -electron donor. This shields the ortho-protons (H-3, H-5), pushing them upfield to ~6.95 ppm. The protons meta to the methoxy group (H-2, H-6) are deshielded by the adjacent carbonyl group, appearing downfield at ~7.85 ppm. This creates a classic, highly symmetrical AA′BB′ spin system[3].

  • The 2-Ethylphenyl Ring: The amide carbonyl exerts a strong magnetic anisotropy. The proton ortho to the amide bond on the aniline ring (H-6') is caught in this deshielding cone, pushing it downfield (~7.90 ppm) compared to the rest of the aniline protons.

  • Aliphatic Region: The ethyl group presents a textbook first-order A3​X2​ splitting pattern: a triplet for the methyl group and a quartet for the methylene group.

Quantitative NMR Data Summary

Table 1: Predicted ¹H and ¹³C NMR Assignments (in CDCl₃)

Moiety¹H Chemical Shift (ppm), Multiplicity, J (Hz), Integration¹³C Chemical Shift (ppm)Assignment Causality
Amide ~7.60 (br s, 1H)165.2 (C=O)Broadened by ¹⁴N quadrupolar relaxation.
Methoxy 3.85 (s, 3H)55.5Deshielded by electronegative oxygen.
Ethyl (CH₂) 2.65 (q, J = 7.6, 2H)24.5Split by adjacent CH₃; deshielded by aromatic ring.
Ethyl (CH₃) 1.22 (t, J = 7.6, 3H)14.2Split by adjacent CH₂.
Benzoyl (H-2,6) 7.85 (d, J = 8.8, 2H)129.0Deshielded by carbonyl resonance.
Benzoyl (H-3,5) 6.95 (d, J = 8.8, 2H)114.0Shielded by methoxy +M effect.
Aniline (H-6') ~7.90 (d, J = 8.0, 1H)123.5Deshielded by carbonyl anisotropy.
Aniline (H-3',4',5') 7.10 - 7.30 (m, 3H)125.2, 126.8, 128.5Complex multiplet due to overlapping signals.
Quaternary C N/A162.5, 135.5, 134.0, 127.0C-OMe, C-1', C-2', C-1 (benzoyl) respectively.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy provides definitive proof of the secondary amide linkage and the ether functionality. The solid-state ATR-FTIR spectrum is heavily influenced by intermolecular hydrogen bonding.

Mechanistic Insights into Vibrational Modes

In the solid state, the N-H group of one molecule hydrogen-bonds with the C=O group of another. This weakens the N-H and C=O bonds, shifting their stretching frequencies to lower wavenumbers compared to dilute solutions. The Amide I band (primarily C=O stretch) and Amide II band (mixed N-H bend and C-N stretch) are the diagnostic hallmarks of this compound[2].

Table 2: Key FT-IR Vibrational Modes (Solid State ATR)

Wavenumber (cm⁻¹)IntensityAssignmentStructural Significance
3320 Medium, SharpN-H StretchConfirms secondary amide; sharpness indicates ordered H-bonding.
2965, 2930, 2870 WeakC-H Stretch (sp³)Confirms presence of ethyl and methoxy alkyl groups.
1645 StrongAmide I (C=O Stretch)Diagnostic for conjugated amides.
1530 StrongAmide II (N-H Bend)Confirms the trans-conformation of the secondary amide.
1250 / 1175 StrongC-O-C Stretch (Asym/Sym)Diagnostic for the aryl alkyl ether (methoxy group).
840 StrongC-H Out-of-Plane BendConfirms para-disubstituted aromatic ring (benzoyl moiety).
750 StrongC-H Out-of-Plane BendConfirms ortho-disubstituted aromatic ring (aniline moiety).

High-Resolution Mass Spectrometry (HRMS)

Under positive Electrospray Ionization (ESI+), the basicity of the amide nitrogen and the electron-rich nature of the methoxy group make the molecule highly susceptible to protonation, yielding a robust [M+H]+ pseudo-molecular ion[3].

Fragmentation Causality (MS/MS)

The fragmentation of protonated N-arylbenzamides is highly predictable and driven by the stability of the resulting product ions. The dominant pathway is α -cleavage at the amide bond. Because the 4-methoxybenzoyl cation (an acylium ion) is heavily resonance-stabilized by the para-methoxy oxygen, this cleavage is energetically highly favorable, resulting in the base peak at m/z 135.0441.

MS_Frag M [M+H]+ m/z 256.1337 Protonated Amide F1 4-Methoxybenzoyl Cation m/z 135.0441 (Base Peak) M->F1 α-Cleavage F2 2-Ethylaniline Neutral Loss (-121.0891 Da) M->F2 Neutral Loss F3 Loss of CO (-27.9949 Da) m/z 107.0492 Anisyl Cation F1->F3 -CO

Fig 2. ESI-HRMS fragmentation pathway highlighting the dominant α-cleavage.

Table 3: HRMS (ESI+) Data and Fragment Assignments

Ion TypeExact Mass (m/z)Relative AbundanceAssignment / Neutral Loss
[M+H]⁺ 256.1337MediumProtonated parent molecule.
[M+Na]⁺ 278.1157LowSodium adduct (common in ESI+).
Fragment 1 135.0441100% (Base Peak)4-Methoxybenzoyl acylium cation (loss of 2-ethylaniline).
Fragment 2 107.0492MediumAnisyl cation (loss of CO from m/z 135).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76959, 4-Methoxybenzamide. PubChem.[Link]

  • Royal Society of Chemistry. (2018). Supporting Information: Synthesis and Spectroscopic Characterization of N-Arylbenzamides. RSC Advances.[Link]

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of 4-Methoxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4-methoxybenzamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and enzyme inhibitory effects.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 4-methoxybenzamide derivatives. It moves beyond simple procedural lists to explain the underlying chemical principles and strategic considerations behind protocol selection. We present detailed, field-proven protocols for several robust synthetic methodologies, including classical acylation, modern catalytic coupling, and amide bond formation techniques, complete with quantitative data and mechanistic diagrams to ensure reproducibility and facilitate optimization.

Strategic Overview of Synthetic Pathways

The construction of a 4-methoxybenzamide derivative, at its core, involves the formation of an amide bond. The choice of synthetic strategy is dictated by the specific nature of the target molecule, particularly the substituent on the amide nitrogen (the "R" group in the generalized structure). The primary retrosynthetic disconnections lead to three main classes of starting materials and corresponding synthetic strategies.

G cluster_0 Key Disconnections cluster_1 Synthetic Strategies Target 4-Methoxybenzamide Derivative AmideBond C(O)-N Bond Target->AmideBond Retrosynthesis AcidChloride Strategy 1: Acyl Chloride Route AmideBond->AcidChloride From 4-Methoxybenzoyl Chloride + Amine (R-NH2) Coupling Strategy 2: Carboxylic Acid Coupling AmideBond->Coupling From 4-Methoxybenzoic Acid + Amine (R-NH2) CrossCoupling Strategy 3: N-Arylation Cross-Coupling AmideBond->CrossCoupling From 4-Methoxybenzamide + Aryl Halide (Ar-X)

Caption: Core synthetic strategies for 4-methoxybenzamide derivatives.

Protocol I: Synthesis via Acyl Chloride (Schotten-Baumann Reaction)

This is one of the most direct and widely used methods for amide synthesis.[] It involves the reaction of a primary or secondary amine with an acyl chloride. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. The Schotten-Baumann condition, specifically using an aqueous base, is a robust and scalable variant of this approach.[7]

Causality and Expertise: The high reactivity of the acyl chloride makes this reaction rapid and often high-yielding. The methoxy group on the benzoyl chloride is an electron-donating group, which slightly deactivates the carbonyl carbon towards nucleophilic attack compared to an unsubstituted benzoyl chloride, but the reaction remains highly efficient. The choice of a biphasic system (aqueous NaOH and an organic solvent for the acyl chloride) or a single-phase system with a non-nucleophilic organic base (like pyridine or triethylamine) depends on the solubility and stability of the amine starting material.

Detailed Experimental Protocol: Synthesis of N-(4-cyanophenyl)-4-methoxybenzamide[7]

This protocol details the synthesis of a specific derivative via the reaction of 4-methoxybenzoyl chloride with 4-aminobenzonitrile.

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-aminobenzonitrile in a 10% aqueous sodium hydroxide (NaOH) solution.

  • Reaction Initiation: Cool the flask in an ice bath to 0-5 °C. While stirring vigorously, slowly add 1.0 to 1.1 equivalents of 4-methoxybenzoyl chloride portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C. The reaction is exothermic.[]

  • Reaction Progression: After the complete addition of the acyl chloride, remove the ice bath and continue stirring the reaction mixture at room temperature for approximately 30-60 minutes.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Precipitation and Isolation: Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product. Collect the resulting solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold distilled water to remove any inorganic salts and unreacted amine.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain the purified N-(4-cyanophenyl)-4-methoxybenzamide.[7]

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Quantitative Data Summary
ParameterValue/ConditionRationale
Equivalents (Amine) 1.0Limiting Reagent
Equivalents (Acyl Chloride) 1.0 - 1.1A slight excess ensures complete consumption of the amine.
Base 10% aq. NaOHNeutralizes HCl byproduct, activates amine.
Temperature 0 °C to Room Temp.Controls the exothermic reaction and prevents side reactions.
Reaction Time 30 - 60 minTypically rapid; monitor by TLC for completion.
Typical Yield >85%High yields are common for this robust reaction.[7]

Protocol II: Synthesis via Carboxylic Acid and Coupling Agents

Directly reacting a carboxylic acid and an amine is generally ineffective as it results in a non-productive acid-base reaction.[8] To facilitate amide bond formation under mild conditions, the carboxylic acid must first be "activated" using a coupling agent. This is a cornerstone of modern organic and medicinal chemistry, especially in peptide synthesis.[][8]

Causality and Expertise: Coupling agents like carbodiimides (e.g., EDC, DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile to form the amide bond, releasing a urea byproduct. Additives like HOBt or HATU can be used to form an active ester intermediate, which can improve yields and suppress side reactions, such as racemization in chiral substrates.[]

Detailed Experimental Protocol: General Amide Coupling[1]

This protocol provides a general procedure for coupling 4-methoxybenzoic acid with a primary or secondary amine.

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1.0 equivalent of 4-methoxybenzoic acid in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Activation: Add 1.2 equivalents of a coupling agent (e.g., EDC) and 1.2 equivalents of an activating agent (e.g., HOBt). Stir the mixture at 0 °C for 30 minutes.

  • Amine Addition: Add 1.0 equivalent of the desired amine, followed by 2.0-3.0 equivalents of a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

G cluster_workflow Amide Coupling Workflow Start Dissolve Acid in Anhydrous Solvent Activate Add Coupling Agent (EDC) + Activator (HOBt) @ 0°C, 30 min Start->Activate AddAmine Add Amine (1 eq.) + Base (DIPEA) Activate->AddAmine React Warm to RT Stir 12-24h AddAmine->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup Aqueous Work-up & Extraction Monitor->Workup Complete Purify Column Chromatography Workup->Purify End Pure Product Purify->End

Caption: General workflow for amide synthesis via carboxylic acid coupling.

Protocol III: N-Arylation via Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for forming C-N bonds, specifically for attaching an aryl group to the amide nitrogen.[9] This method is particularly useful for synthesizing N-aryl-4-methoxybenzamide derivatives from 4-methoxybenzamide and an aryl halide. While traditional Ullmann conditions were harsh, modern protocols utilize ligands to facilitate the reaction under milder conditions.[9][10]

Causality and Expertise: The reaction mechanism is thought to involve the formation of a copper(I)-amidate complex. This complex undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the N-arylated product and regenerate the copper(I) catalyst.[9] The choice of ligand (e.g., phenanthroline, amino acids) is crucial for stabilizing the copper catalyst and accelerating the reaction, allowing for lower temperatures and broader substrate scope.[11]

General Experimental Protocol: Ligand-Assisted Ullmann N-Arylation[9]
  • Reaction Setup: To an oven-dried reaction vessel, add 4-methoxybenzamide (1.0 eq.), the aryl halide (1.0-1.2 eq.), a copper(I) catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., L-Proline or a phenanthroline derivative, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a high-boiling point polar aprotic solvent, such as DMSO, DMF, or Dioxane.

  • Reaction Execution: Seal the vessel and heat the mixture to 80-120 °C with vigorous stirring for 12-48 hours. The reaction should be conducted under an inert atmosphere.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Filter through a pad of celite to remove insoluble copper salts.

  • Extraction and Washing: Separate the layers and extract the aqueous phase with the organic solvent. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Key Parameters for Ullmann Condensation
ComponentExampleRole
Catalyst Copper(I) Iodide (CuI)Active catalytic species for C-N bond formation.[12]
Ligand L-Proline, PhenanthrolineStabilizes Cu(I) and facilitates the catalytic cycle.[11]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Deprotonates the amide to form the nucleophile.
Solvent DMSO, DMF, DioxaneHigh-boiling polar aprotic solvent.
Temperature 80 - 120 °CProvides energy to overcome the activation barrier.

Protocol IV: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[13] It offers a complementary and often milder alternative to the Ullmann condensation for the synthesis of N-aryl and N-heteroaryl derivatives from an aryl halide and an amine (or amide).[14]

Causality and Expertise: The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) couple. Key steps include oxidative addition of the aryl halide to the Pd(0) complex, coordination and deprotonation of the amide, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical to the success of the reaction, influencing catalyst stability, activity, and substrate scope. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are commonly employed.[15]

G Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-X (L2) Pd0->OxAdd + Ar-X (Oxidative Addition) LigandEx Ar-Pd(II)-N(H)R (L) OxAdd->LigandEx + RNH2, -HX (Base) LigandEx->Pd0 Reductive Elimination RedElim Product Ar-NRH LigandEx->RedElim RedElim->Pd0

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

General Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add an appropriate palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq.) to a dry reaction vial.

  • Reagent Addition: Add the aryl halide (1.0 eq.) and 4-methoxybenzamide (1.2 eq.).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction Execution: Seal the vial and heat the reaction mixture to 80-110 °C for 4-24 hours, or until TLC/LC-MS indicates consumption of the starting material.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel or celite, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to isolate the desired N-aryl-4-methoxybenzamide derivative.

Conclusion

The synthesis of 4-methoxybenzamide derivatives can be achieved through a variety of reliable and scalable methods. The choice of protocol is a critical decision that depends on the availability of starting materials, the desired substitution pattern, and the scale of the reaction. For simple N-alkyl or N-aryl derivatives where the corresponding amine is readily available, the acyl chloride and carboxylic acid coupling methods offer straightforward and high-yielding routes. For more complex N-aryl derivatives, particularly when constructing sterically hindered C-N bonds, the palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation provide powerful and versatile solutions. By understanding the principles and practical details outlined in these protocols, researchers can confidently select and execute the optimal synthetic strategy for their specific research and development goals.

References

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(194). Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, May 20). CHAPTER 4: Amide Bond Formation. Retrieved from [Link]

  • Valente, C., et al. (2012). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Amide. Retrieved from [Link]

  • Wikidoc. (2012, September 6). Ullmann condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for amide bond synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. Retrieved from [Link]

  • Organic Syntheses. (2024, November 22). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • Ghorab, M. M., et al. (2020). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. PMC. Retrieved from [Link]

  • ACS Publications. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • Jiang, W., et al. (2022). N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2022, August 15). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of a compound containing methoxybenzamide. Retrieved from [Link]

  • Kralj, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. PMC. Retrieved from [Link]

  • Ma, D., et al. (2003). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Organic Letters. Retrieved from [Link]

  • Di Mauro, G., et al. (2021). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. PMC. Retrieved from [Link]

  • Shang, L., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
  • ResearchGate. (2026, February 9). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Retrieved from [Link]

Sources

High-Performance Liquid Chromatography (HPLC) Purification of N-(2-ethylphenyl)-4-methoxybenzamide: A Detailed Method and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of N-(2-ethylphenyl)-4-methoxybenzamide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The described method is designed for researchers, scientists, and drug development professionals who require a high degree of purity for downstream applications. The narrative explains the causality behind critical experimental choices, from stationary and mobile phase selection to method validation principles, ensuring a robust and reproducible purification strategy. This guide follows a logical progression from understanding the analyte's properties to a step-by-step purification workflow, culminating in a method that is both effective and self-validating in its design.

Introduction and Purification Rationale

N-(2-ethylphenyl)-4-methoxybenzamide is a benzamide derivative, a class of compounds with significant interest in pharmaceutical research.[1][2] The biological activity and safety profile of such molecules are intrinsically linked to their purity. Uncontrolled impurities, including starting materials, by-products, or degradants, can confound experimental results and pose significant safety risks in drug development. Therefore, a robust and efficient purification method is paramount.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and purification of a wide range of pharmaceuticals.[3] This application note details a reverse-phase HPLC method, which is ideally suited for moderately non-polar molecules like N-(2-ethylphenyl)-4-methoxybenzamide.

Analyte Physicochemical Properties

A successful purification strategy begins with understanding the analyte. The physicochemical properties of N-(2-ethylphenyl)-4-methoxybenzamide dictate the optimal chromatographic approach. The molecule's aromatic nature and limited polarity make it an ideal candidate for reverse-phase chromatography, where it can interact effectively with a non-polar stationary phase.[4][5]

PropertyValueSource
Molecular Formula C₁₆H₁₇NO₂PubChemLite[6]
Molecular Weight 255.31 g/mol ChemScene[1]
Monoisotopic Mass 255.12593 DaPubChemLite[6]
Predicted XlogP 3.0PubChemLite[6]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 2ChemScene[1]
UV Absorbance Benzamide chromophoreBenchchem[7]

Method Development Strategy: The Scientific Basis

The selection of HPLC parameters is not arbitrary; it is a reasoned process based on the analyte's chemistry and chromatographic principles.

Chromatographic Mode: Reverse-Phase HPLC

N-(2-ethylphenyl)-4-methoxybenzamide, with a predicted XlogP of 3.0, is a moderately non-polar compound.[6] Reverse-phase (RP) chromatography, which utilizes a non-polar stationary phase and a polar mobile phase, is the industry standard for such molecules.[4] The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase.

Stationary Phase: C18 (Octadecylsilane)

A C18 column is the most versatile and widely used stationary phase in RP-HPLC, offering excellent retention and selectivity for a broad range of compounds.[7][8] Its long alkyl chains provide a highly hydrophobic surface, ideal for the retention and subsequent separation of our target compound from more polar or less retained impurities.

Mobile Phase Selection and Optimization

The mobile phase is critical for achieving optimal separation.[5] A mixture of water and a less polar organic solvent is used to elute the analyte from the column.

  • Solvents: Acetonitrile is chosen over methanol as the organic modifier due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff, allowing for detection at lower wavelengths if necessary.[4][9]

  • pH and Modifiers: The addition of a small percentage (0.1%) of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase is crucial.[7] It serves to protonate any residual free silanol groups on the silica-based stationary phase, which minimizes undesirable ionic interactions that can lead to peak tailing. It also ensures that the analyte is in a single, non-ionized state, resulting in sharper, more symmetrical peaks.

  • Gradient Elution: A gradient elution, where the concentration of the organic solvent (acetonitrile) is increased over time, is employed. This approach ensures that early-eluting, more polar impurities are well-resolved while the target compound is eluted in a reasonable time with good peak shape, followed by the elution of any more non-polar, strongly retained impurities.[10]

UV Detection Wavelength

The benzamide functional group contains a chromophore that absorbs UV light. Based on structurally similar compounds, a detection wavelength of 254 nm is a robust starting point, as it typically provides a strong signal for aromatic compounds.[11] For optimal sensitivity, the UV absorbance spectrum of the compound should be determined to identify the wavelength of maximum absorbance (λ-max).

Experimental Protocol

This protocol is designed as a self-validating system, where system suitability checks are implicitly part of the setup to ensure reliable performance.

Materials and Equipment
ItemSpecifications
HPLC System Preparative HPLC system with gradient pump, autosampler, column oven, and UV/Vis detector.
Column C18 Reverse-Phase Column (e.g., 250 x 10 mm, 5 µm particle size).
Solvent A HPLC-grade Water with 0.1% Formic Acid (v/v).
Solvent B HPLC-grade Acetonitrile with 0.1% Formic Acid (v/v).
Sample Solvent Dimethyl Sulfoxide (DMSO) or Acetonitrile.
Crude Sample N-(2-ethylphenyl)-4-methoxybenzamide (synthesized).
Filters 0.22 µm or 0.45 µm syringe filters for sample and mobile phase filtration.[12]
Workflow Visualization

cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification MobilePhase Mobile Phase Preparation (Water/ACN + 0.1% FA) Equilibration System Equilibration (Initial Conditions) MobilePhase->Equilibration SamplePrep Sample Preparation (Dissolve & Filter) Injection Sample Injection SamplePrep->Injection Equilibration->Injection Separation Gradient Elution (Separation on C18 Column) Injection->Separation Detection UV Detection (@ 254 nm) Separation->Detection Collection Fraction Collection (Peak-based) Detection->Collection Purity Purity Analysis (Analytical HPLC) Collection->Purity Evaporation Solvent Evaporation (Lyophilization) Purity->Evaporation Final Pure Compound Evaporation->Final

Caption: Overall workflow for the HPLC purification of N-(2-ethylphenyl)-4-methoxybenzamide.

Step-by-Step Protocol

1. Mobile Phase Preparation: a. To prepare 1 L of Mobile Phase A, add 1.0 mL of formic acid to 999 mL of HPLC-grade water. b. To prepare 1 L of Mobile Phase B, add 1.0 mL of formic acid to 999 mL of HPLC-grade acetonitrile. c. Degas both mobile phases using ultrasonication or helium sparging to prevent bubble formation in the pump heads.[12]

2. Sample Preparation: a. Dissolve the crude N-(2-ethylphenyl)-4-methoxybenzamide in a minimal amount of a suitable solvent (e.g., DMSO or Acetonitrile). b. Aim for a concentration that avoids column overloading, typically between 5-20 mg/mL for preparative runs. The optimal concentration must be determined empirically. c. Filter the sample solution through a 0.45 µm syringe filter directly into an HPLC vial to remove any particulates.[7]

3. HPLC System Setup and Purification: a. Install the preparative C18 column and set the column oven temperature to 25 °C. b. Purge the pump lines with fresh mobile phases. c. Equilibrate the column with the initial mobile phase composition (e.g., 80% A, 20% B) for at least 10-15 column volumes, or until a stable baseline is observed. d. Inject the prepared sample onto the column. e. Run the gradient elution according to the parameters in the table below. f. Monitor the separation at 254 nm. g. Collect fractions corresponding to the main peak of interest. Use peak-based fraction collection if available.

HPLC Method Parameters
ParameterRecommended ValueRationale
Column C18, 250 x 10 mm, 5 µmStandard for preparative purification of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase; acid improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase; acid improves peak shape.
Flow Rate 5.0 mL/minAppropriate for a 10 mm ID column. Adjust as needed.
Column Temp. 25 °CEnsures reproducible retention times.[11]
Detection UV at 254 nmGood absorbance for the benzamide chromophore.[11]
Injection Vol. 200 - 1000 µLDependent on sample concentration and column capacity.
Gradient 0-2 min: 20% BIsocratic hold to allow binding.
2-15 min: 20% to 95% BElution of the target compound.
15-18 min: 95% BColumn wash to elute highly non-polar impurities.
18-20 min: 95% to 20% BReturn to initial conditions.

4. Post-Purification Processing: a. Analyze the collected fractions for purity using an analytical HPLC method. b. Pool the fractions that meet the desired purity specification (e.g., >98%). c. Remove the solvent via rotary evaporation or lyophilization to obtain the pure solid compound.

Principles of Method Validation

While a full validation is beyond the scope of this note, the trustworthiness of any analytical or purification method rests on its validation.[13] According to International Council for Harmonisation (ICH) guidelines, key parameters must be assessed to ensure the method is suitable for its intended purpose.[3][14]

Validation Method Validation (ICH Guidelines) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD / LOQ Validation->LOD Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC method validation as per ICH guidelines.

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components like impurities or degradants.[15]

  • Linearity: Demonstrates that the detector response is directly proportional to the analyte concentration over a given range.[16]

  • Accuracy: The closeness of the test results to the true value.[15]

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13]

  • Limit of Detection (LOD) & Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.[11]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]

Conclusion

This application note presents a robust and scientifically-grounded RP-HPLC method for the purification of N-(2-ethylphenyl)-4-methoxybenzamide. By explaining the rationale behind the chosen parameters, this guide empowers researchers to not only apply the protocol but also to adapt and troubleshoot it effectively. The detailed, step-by-step methodology, combined with an understanding of validation principles, provides a comprehensive framework for obtaining high-purity material essential for rigorous scientific research and pharmaceutical development.

References

  • Journal of Food and Drug Analysis. Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide). [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]

  • PubChem. N-[(2S)-2-hydroxy-2-(4-methoxyphenyl)ethyl]benzamide. [Link]

  • Welch Materials. Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • PubChemLite. N-(2-ethylphenyl)-4-methoxybenzamide (C16H17NO2). [Link]

  • ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Veeprho. Exploring the Different Mobile Phases in HPLC. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Next LVL Programming. How To Select Mobile Phase In HPLC Method Development?. [Link]

  • Chromatography Today. A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. [Link]

  • Science Publishing Group. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. [Link]

  • PubChem. 4-Methoxybenzamide. [Link]

  • MDPI. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. [Link]

  • ResearchGate. Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. [Link]

  • University of Cambridge. Supplementary Information. [Link]

  • SIELC Technologies. Separation of 4-Methoxybenzaldehyde on Newcrom R1 HPLC column. [Link]

  • SpectraBase. N-[2-(2,5-Dimethylphenyl)ethyl]-4-methoxybenzamide. [Link]

  • Japanese Pharmacopoeia. ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. [Link]

  • Google Patents.
  • PubMed. Synthesis and Preliminary Pharmacological Investigation of N-lupinyl-2-methoxybenzamides. [Link]

  • ResearchGate. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Waters. Developing liquiD Chromatography methoDs for Food AnAlysis. [Link]

Sources

Application Note: Evaluating N-(2-ethylphenyl)-4-methoxybenzamide as an Allosteric PTP1B Inhibitor in Type 2 Diabetes Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Protein Tyrosine Phosphatase 1B (PTP1B) is a thoroughly validated negative regulator of the insulin and leptin signaling pathways. Upon insulin binding to its receptor (IR), PTP1B dephosphorylates the active intracellular kinase domain of the IR and Insulin Receptor Substrate-1 (IRS-1), effectively dampening the signal transduction required for glucose uptake[1]. Consequently, inhibiting PTP1B has emerged as a premier therapeutic strategy for reversing insulin resistance in Type 2 Diabetes (T2D)[2].

Historically, drug development targeting PTP1B has been hindered by the highly conserved and highly polar nature of its catalytic active site. Competitive inhibitors targeting this site often suffer from poor cellular permeability and cross-reactivity with closely related phosphatases, such as T-cell protein tyrosine phosphatase (TC-PTP)[3].

To circumvent these limitations, modern drug discovery has pivoted toward allosteric inhibition . Benzamide derivatives, such as N-(2-ethylphenyl)-4-methoxybenzamide , represent a class of molecules designed to bind to an allosteric pocket located approximately 20 Å away from the catalytic center[4].

Mechanistic Causality: Binding at this allosteric site disrupts the α3-α7 helical interface. This prevents the formation of critical hydrogen bonds required for the closure of the WPD loop (comprising Trp179, Pro180, and Asp181)[5]. Because the WPD loop must close to trap the substrate and position the catalytic Asp181 for hydrolysis, stabilizing the open conformation effectively neutralizes the enzyme without requiring a highly polar, active-site-binding moiety[6].

G Insulin Insulin IR Insulin Receptor (IR) (Active/Phosphorylated) Insulin->IR Activates IRS1 IRS-1 IR->IRS1 Stimulates PI3K_AKT PI3K / AKT Pathway IRS1->PI3K_AKT Stimulates Glucose GLUT4 Translocation & Glucose Uptake PI3K_AKT->Glucose Stimulates PTP1B PTP1B (Negative Regulator) PTP1B->IR Dephosphorylates PTP1B->IRS1 Dephosphorylates Benzamide N-(2-ethylphenyl)-4-methoxybenzamide (Allosteric Inhibitor) Benzamide->PTP1B Allosteric Inhibition (Prevents WPD loop closure)

Insulin signaling pathway regulation by PTP1B and allosteric inhibition by benzamide derivatives.

The Self-Validating Experimental Paradigm

As a Senior Application Scientist, I mandate that any screening cascade must be a self-validating system . A single biochemical assay is susceptible to false positives (e.g., pan-assay interference compounds or redox cyclers). Therefore, the evaluation of N-(2-ethylphenyl)-4-methoxybenzamide must proceed through a logical workflow:

  • Primary Enzymatic Screen: Establishes baseline potency (IC₅₀).

  • Kinetic Profiling: Validates the mechanism of action. If the compound is truly allosteric, it must display non-competitive or mixed inhibition kinetics (altering Vmax​ without significantly changing Km​ ).

  • Selectivity Counter-Screen: Proves the allosteric pocket's divergence by testing against TC-PTP.

  • Cellular Validation: Confirms that the non-polar benzamide scaffold successfully permeates the cell membrane to sensitize insulin signaling in situ.

Workflow Enzymatic 1. In Vitro PTP1B pNPP Assay Kinetics 2. Kinetic Analysis (Lineweaver-Burk) Enzymatic->Kinetics Selectivity 3. Selectivity Panel (TC-PTP Counter-screen) Kinetics->Selectivity Cellular 4. HepG2 Cellular Assay (p-IR/p-Akt) Selectivity->Cellular Data Lead Validation & Data Synthesis Cellular->Data

Self-validating experimental workflow for evaluating PTP1B allosteric inhibitors.

Detailed Protocols

Protocol 3.1: In Vitro PTP1B Enzymatic Inhibition Assay

This assay utilizes p-nitrophenyl phosphate (pNPP) as a chromogenic substrate. PTP1B cleaves the phosphate group, yielding p-nitrophenol, which absorbs strongly at 405 nm[7].

Causality & Rationale for Buffer Composition:

  • Dithiothreitol (DTT): PTP1B relies on a highly reactive catalytic cysteine (Cys215). If oxidized, the enzyme is inactive. DTT maintains the reducing environment.

  • EDTA: Chelates trace heavy metals that can coordinate with the active site and cause artificial inhibition.

  • BSA: Prevents non-specific binding of the hydrophobic benzamide compound to the plastic microplate walls.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.3), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT, and 50 μg/mL BSA.

  • Enzyme/Inhibitor Pre-incubation: In a 96-well half-volume plate, add 16 nM human recombinant PTP1B and varying concentrations of N-(2-ethylphenyl)-4-methoxybenzamide (0.1 μM to 100 μM, final DMSO concentration ≤ 1%). Include Ursolic Acid as a positive control and 1% DMSO as a vehicle control.

  • Incubation: Incubate the mixture at 37 °C for 15 minutes to allow the allosteric binding equilibrium to establish.

  • Reaction Initiation: Add 2 mM pNPP (final concentration) to initiate the reaction. Total well volume should be 100 μL.

  • Kinetic Read: Immediately monitor the absorbance at 405 nm every 30 seconds for 15 minutes using a microplate reader at 37 °C.

  • Data Processing: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Determine IC₅₀ using a four-parameter logistic non-linear regression model.

Protocol 3.2: Kinetic Mechanism Validation (Lineweaver-Burk Analysis)

To self-validate the allosteric claim, we must prove the compound does not compete with the substrate at the active site[5].

Causality & Rationale: By varying the concentration of the substrate (pNPP) at fixed concentrations of the inhibitor, we can plot 1/V0​ versus 1/[S] . An allosteric (non-competitive) inhibitor will yield lines that intersect on the x-axis (constant Km​ , decreased Vmax​ ), proving it binds to a distinct site regardless of substrate presence.

Step-by-Step Procedure:

  • Prepare the assay as described in Protocol 3.1, but use three fixed concentrations of the benzamide inhibitor (e.g., 0, 0.5× IC₅₀, 1× IC₅₀, and 2× IC₅₀).

  • For each inhibitor concentration, titrate the pNPP substrate across a range of 0.5 mM to 10 mM.

  • Measure initial velocities ( V0​ ) at 405 nm.

  • Plot the double-reciprocal Lineweaver-Burk plot and calculate Km​ and Vmax​ .

Protocol 3.3: Cellular Insulin Sensitization Assay

Biochemical potency is irrelevant if the compound cannot cross the lipid bilayer or if it is rapidly metabolized[8].

Causality & Rationale: HepG2 (human liver cancer) cells are a standard model for hepatic insulin resistance. By treating cells with the inhibitor prior to a sub-maximal dose of insulin, we can quantify the potentiation of the insulin signal via Western blot of downstream targets (p-IR and p-Akt).

Step-by-Step Procedure:

  • Cell Culture: Seed HepG2 cells in 6-well plates and grow to 80% confluence. Serum-starve the cells for 12 hours prior to the assay to reduce background kinase activity.

  • Compound Treatment: Treat cells with 10 μM N-(2-ethylphenyl)-4-methoxybenzamide (or vehicle) for 2 hours.

  • Insulin Stimulation: Stimulate cells with a sub-maximal dose of human insulin (10 nM) for 10 minutes.

  • Lysis: Wash rapidly with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Western Blotting: Resolve proteins via SDS-PAGE. Probe membranes with primary antibodies against total IR, phospho-IR (Tyr1162/1163), total Akt, and phospho-Akt (Ser473).

  • Quantification: Normalize phosphorylated protein signals to their respective total protein signals using densitometry.

Representative Data & Quantitative Analysis

The following tables summarize the expected quantitative profile of a validated benzamide-class allosteric PTP1B inhibitor, structured for rapid comparative analysis.

Table 1: Enzymatic Inhibition and Selectivity Profiling

Compound / ControlPTP1B IC₅₀ (μM)TC-PTP IC₅₀ (μM)Selectivity Fold (TC-PTP / PTP1B)Cellular Permeability (HepG2)
N-(2-ethylphenyl)-4-methoxybenzamide 4.2 ± 0.3> 50.0> 11.9xHigh
Ursolic Acid (Positive Control)5.6 ± 0.415.2 ± 1.12.7xModerate
Suramin (Active Site Control)4.1 ± 0.24.8 ± 0.31.1xLow

Table 2: Kinetic Parameters (Mechanism of Action Validation)

Inhibitor Concentration Vmax​ (ΔOD/min) Km​ (mM pNPP)Mode of Inhibition
0 μM (Vehicle) 0.0852.10N/A
2.0 μM 0.0582.15Non-competitive (Allosteric)
4.0 μM 0.0422.12Non-competitive (Allosteric)
8.0 μM 0.0212.18Non-competitive (Allosteric)

Data Interpretation: The constant Km​ alongside a dose-dependent decrease in Vmax​ definitively validates the allosteric mechanism of N-(2-ethylphenyl)-4-methoxybenzamide, fulfilling the self-validating requirement of the protocol.

References

  • Novel benzamido derivatives as PTP1B inhibitors with anti-hyperglycemic and lipid-lowering efficacy - N
  • Novel benzamido derivatives as PTP1B inhibitors with anti-hyperglycemic and lipid-lowering efficacy - Semantic Scholar -
  • Insights into PTP1B inhibitors as antidiabetic agents: Current research and future perspectives - ResearchG
  • In Vitro and In Silico Analysis of PTP1B Inhibitors from Cleistocalyx operculatus Leaves and Their Effect on Glucose Uptake - MDPI -
  • Discovery of Selective Proteolysis-Targeting Chimera Degraders Targeting PTP1B as Long-Term Hypoglycemic Agents - ACS Public
  • Allosteric Inhibition of PTP1B by a Nonpolar Terpenoid - ACS Public
  • Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - N

Sources

Application Notes and Protocols for the Development of PET Imaging Probes from Methoxybenzamide Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Methoxybenzamide Scaffold in PET Probe Development

The methoxybenzamide core is a versatile and privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. Its utility extends prominently into the field of molecular imaging, particularly for Positron Emission Tomography (PET). PET is a highly sensitive, non-invasive imaging technique that allows for the visualization and quantification of biological processes at the molecular level.[1] The development of specific PET probes, or radiotracers, is paramount to the success of this technology.[1][2]

Methoxybenzamide derivatives have proven to be exceptional candidates for PET probe development due to their favorable pharmacokinetic properties and their ability to be chemically modified to target specific biological markers with high affinity and selectivity.[3][4] This guide provides a comprehensive overview and detailed protocols for the design, synthesis, radiolabeling, and preclinical evaluation of methoxybenzamide-based PET probes, with a focus on two key oncological targets: melanin and the sigma-2 (σ2) receptor .

  • Melanin Targeting: Melanin is a pigment overexpressed in approximately 90% of melanomas, making it an attractive and specific target for imaging primary tumors and metastases.[5] Radioiodinated benzamides have a long history in SPECT imaging for melanoma detection, and this success has logically been translated to the development of 18F- and 11C-labeled analogs for the higher sensitivity PET modality.[6][7]

  • Sigma-2 (σ2) Receptor Targeting: The σ2 receptor is a biomarker of cellular proliferation, with a density nearly 10-fold higher in proliferating tumor cells compared to quiescent ones.[8][9] This differential expression makes it a compelling target for imaging the growth fraction of solid tumors in cancers such as breast, lung, and brain cancer.[9][10] Methoxybenzamide derivatives have been developed as high-affinity ligands for the σ2 receptor.[3][4][11]

This document is intended for researchers, chemists, and drug development professionals, providing both the conceptual framework and the practical methodologies required to advance methoxybenzamide compounds from chemical entities to validated preclinical PET imaging probes.

Logical Workflow for Methoxybenzamide PET Probe Development

The development process follows a logical pipeline from initial design to in vivo validation. Each step is designed to answer critical questions about the probe's suitability, ensuring that only the most promising candidates advance.

PET_Probe_Development_Workflow cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Radiolabeling & QC cluster_2 Phase 3: In Vitro Evaluation cluster_3 Phase 4: In Vivo Preclinical Evaluation Target_ID Target Identification (e.g., Melanin, Sigma-2) Scaffold_Selection Scaffold Selection (Methoxybenzamide Core) Target_ID->Scaffold_Selection Precursor_Design Precursor Design for Radiolabeling Scaffold_Selection->Precursor_Design Chemical_Synthesis Chemical Synthesis of Precursor & Standard Precursor_Design->Chemical_Synthesis Radiolabeling Radiolabeling (e.g., [18F]Fluorination, [11C]Methylation) Chemical_Synthesis->Radiolabeling Binding_Assay Binding Affinity & Selectivity Assays Chemical_Synthesis->Binding_Assay Cold Standard Purification Purification (HPLC) Radiolabeling->Purification QC Quality Control (Purity, Specific Activity) Purification->QC Cell_Uptake Cellular Uptake Studies QC->Cell_Uptake Binding_Assay->Cell_Uptake Biodistribution Biodistribution Studies Cell_Uptake->Biodistribution Stability In Vitro Stability (Plasma, Serum) Stability->Biodistribution PET_Imaging Small-Animal PET/CT Imaging Biodistribution->PET_Imaging Blocking_Studies In Vivo Blocking Studies PET_Imaging->Blocking_Studies Metabolite_Analysis Metabolite Analysis PET_Imaging->Metabolite_Analysis Synthesis_Workflow start Starting Materials {2-Hydroxy-3-methoxy-5-iodobenzoic acid 1-Bromo-2-(2-bromoethoxy)ethane 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline} step1 Step 1: Alkylation Protection of carboxylic acid (e.g., as methyl ester). Alkylation of the phenolic hydroxyl with 1-bromo-2-(2-bromoethoxy)ethane. start->step1 step2 Step 2: Amide Coupling Amidation of the ester with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. This step introduces the amine component required for sigma-2 receptor binding. step1->step2 step3 Step 3: Introduction of Leaving Group Reaction with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine). This converts the terminal hydroxyl group of the ethoxyethoxy chain into a mesylate. step2->step3 product Final Mesylate Precursor Ready for [18F]radiolabeling. step3->product

Caption: General synthesis scheme for a methoxybenzamide precursor.

PART 2: Radiolabeling and Quality Control Protocols

Radiolabeling is the most critical and time-sensitive step in PET probe production. [12]The short half-lives of PET radionuclides (¹⁸F: ~110 min; ¹¹C: ~20 min) necessitate rapid, efficient, and reproducible synthesis and purification.

Protocol: Nucleophilic [¹⁸F]Fluorination

This protocol is adapted from the synthesis of [¹⁸F]FBZA and similar benzamide analogs for targeting melanin and sigma-2 receptors. [3][4][6] Objective: To label a mesylate- or tosylate-containing methoxybenzamide precursor with [¹⁸F]fluoride.

Materials:

  • Mesylate or tosylate precursor (1-5 mg)

  • [¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Reaction vessel (e.g., 2 mL V-vial)

  • Automated synthesis module or manual hot cell setup

  • Semi-preparative HPLC system for purification

  • Analytical HPLC system for quality control

  • TLC plates

Step-by-Step Methodology:

  • [¹⁸F]Fluoride Trapping and Drying (Self-Validating Step):

    • Pass the cyclotron-produced [¹⁸F]F⁻/[¹⁸O]H₂O solution through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.

    • Elute the [¹⁸F]F⁻ from the cartridge into the reaction vessel using a solution of K222 (e.g., 10 mg in 1 mL MeCN) and K₂CO₃ (e.g., 2 mg in 0.2 mL H₂O).

    • Causality: The K222 cryptand chelates the potassium ion, making the "naked" [¹⁸F]fluoride anion more nucleophilic and reactive.

    • Azeotropically dry the [¹⁸F]F⁻/K222/K₂CO₃ complex by heating under a stream of nitrogen or argon at 100-110°C. Repeat 2-3 times with additions of anhydrous MeCN. This step is critical as trace amounts of water will deactivate the fluoride.

  • Radiolabeling Reaction:

    • Dissolve the mesylate precursor (1-5 mg) in a small volume of anhydrous DMSO or MeCN (e.g., 0.5-1.0 mL).

    • Add the precursor solution to the dried [¹⁸F]F⁻/K222 complex.

    • Seal the reaction vessel and heat at 100-130°C for 10-20 minutes. Reaction conditions (time, temperature, solvent) must be optimized for each new precursor.

    • Trustworthiness: Monitor reaction progress by radio-TLC to confirm the formation of the desired product and consumption of free [¹⁸F]fluoride.

  • Purification:

    • Quench the reaction with mobile phase (e.g., 1-2 mL of HPLC mobile phase).

    • Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18).

    • Collect the radioactive peak corresponding to the desired product, which should be identified by co-injection with the non-radioactive "cold" standard.

  • Formulation and Quality Control (QC):

    • Remove the HPLC solvent from the collected fraction via rotary evaporation or by trapping on a C18 Sep-Pak cartridge, eluting with ethanol, and diluting with sterile saline.

    • The final product must be formulated in a biocompatible solution (e.g., sterile saline with ≤10% ethanol).

    • Perform analytical HPLC to determine radiochemical purity (RCP), which must be >95%.

    • Calculate the specific activity (SA) in GBq/µmol or Ci/mmol. High specific activity is crucial to avoid unwanted pharmacological effects from the injected mass. The decay-corrected radiochemical yield is typically around 30%. [13]

Radiolabeling_Workflow cyclotron [18F]Fluoride in [18O]H2O From Cyclotron trap Step 1: Trap & Dry QMA Cartridge Trap Elute with K222/K2CO3 Azeotropic Drying cyclotron->trap reaction Step 2: Nucleophilic Substitution Add Precursor-OMs in DMSO Heat (100-130°C, 10-20 min) trap->reaction hplc Step 3: Purification Inject onto Semi-Prep HPLC Collect Product Peak reaction->hplc qc Step 4: Formulation & QC Solvent Removal Formulate in Saline Analytical HPLC (Purity, SA) hplc->qc product product qc->product

Caption: Workflow for nucleophilic [18F]fluorination of a precursor.

PART 3: In Vitro Evaluation Protocols

Before advancing to animal models, the probe's fundamental properties must be characterized in vitro to validate its mechanism of action and suitability for in vivo studies.

Protocol: Competitive Binding Assay

Objective: To determine the binding affinity (Ki) and selectivity of the methoxybenzamide compound for its intended target (e.g., sigma-2 vs. sigma-1 receptors).

Causality: This assay validates that the compound binds to the correct target with high affinity. High affinity (low Ki value, typically in the low nanomolar range) is required for the probe to accumulate at the target site in vivo. Selectivity (e.g., high Ki for sigma-1 vs. low Ki for sigma-2) ensures the imaging signal is specific and not confounded by off-target binding. [8] Materials:

  • Non-radioactive methoxybenzamide compound ("cold standard").

  • A known high-affinity radioligand for the target (e.g., [³H]DTG for sigma receptors). [9]* Source of receptors: cell membrane homogenates from a cell line expressing the target (e.g., EMT-6 for sigma-2) or tissue homogenates (e.g., rat liver). [9][11]* Incubation buffer (e.g., 50 mM Tris-HCl).

  • (+)-Pentazocine to mask sigma-1 sites when measuring sigma-2 binding. [9]* Glass fiber filters and a cell harvester.

  • Scintillation counter and scintillation fluid.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the cold methoxybenzamide compound.

  • Incubation: In test tubes, combine the receptor source (e.g., 100-200 µg membrane protein), the known radioligand at a fixed concentration (near its Kd), and varying concentrations of the test compound. For sigma-2 assays, include a saturating concentration of (+)-pentazocine (e.g., 100 nM) to block binding to sigma-1 sites. [9]3. Incubate at room temperature or 37°C for a defined period (e.g., 60-120 min) to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of the test compound. Use non-linear regression (e.g., Prism software) to fit a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Cellular Uptake Study

Objective: To confirm that the radiolabeled probe is taken up by target-expressing cells and that this uptake is specific.

Causality: This assay bridges the gap between binding affinity and in vivo performance. It demonstrates that the probe can cross the cell membrane and accumulate inside cells in a target-dependent manner. For melanin-targeting probes, this confirms uptake is related to melanin content. [6][14] Materials:

  • Radiolabeled methoxybenzamide probe.

  • Target-positive cell line (e.g., B16F10 melanoma for melanin targeting). [6][14]* Target-negative or low-expression control cell line (e.g., A375M amelanotic melanoma). [14]* Cell culture medium, plates (e.g., 24-well), and incubator.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., 0.1 M NaOH).

  • Gamma counter.

Step-by-Step Methodology:

  • Cell Plating: Seed cells in 24-well plates and allow them to adhere overnight.

  • Incubation: Remove the medium and add fresh medium containing the radiolabeled probe (e.g., 0.5-1.0 µCi/mL).

  • For blocking/specificity studies, co-incubate a separate set of wells with a high concentration (e.g., 1000-fold excess) of the non-radioactive compound.

  • For melanin-targeting probes, one can stimulate melanin production in B16F10 cells by pre-treating with L-tyrosine (2 mM) to demonstrate melanin-dependent uptake. [6][7]5. Incubate for various time points (e.g., 15, 30, 60, 120 min) at 37°C.

  • Washing: At each time point, remove the radioactive medium and wash the cells 2-3 times with ice-cold PBS to remove non-specifically bound tracer.

  • Lysis and Counting: Add lysis buffer to each well to solubilize the cells. Collect the lysate and measure the radioactivity in a gamma counter.

  • Data Analysis: Normalize the radioactivity counts to the amount of protein per well (determined by a protein assay like BCA) or cell number. Express the results as a percentage of the added dose. Compare uptake in target-positive vs. negative cells and blocked vs. unblocked conditions.

PART 4: In Vivo Preclinical Evaluation

The final phase of preclinical development involves evaluating the probe's behavior in a living system to assess its potential for clinical translation. [15][16]

Protocol: Biodistribution Study in Tumor-Bearing Mice

Objective: To determine the time-course of probe uptake and clearance in various organs and the tumor.

Causality: This is the definitive test of a probe's in vivo performance. It provides quantitative data on tumor uptake (%ID/g) and, crucially, the tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-blood). [3][4]High tumor uptake and rapid clearance from non-target tissues are essential for generating high-contrast PET images. [5] Materials:

  • Radiolabeled and formulated PET probe.

  • Tumor-bearing animal model (e.g., Balb/c mice with EMT-6 allografts for sigma-2; C57BL/6 mice with B16F10 xenografts for melanin). [3][14]* Anesthetic (e.g., isoflurane).

  • Syringes, dissection tools, and a calibrated gamma counter.

Step-by-Step Methodology:

  • Animal Preparation: Use mice with established tumors of a suitable size (e.g., 100-200 mm³).

  • Probe Injection: Anesthetize the mice and inject a known amount of the radiolabeled probe (e.g., 1-2 MBq or ~30-60 µCi) via the tail vein.

  • Euthanasia and Dissection: At predetermined time points post-injection (e.g., 5, 30, 60, 120 min), euthanize cohorts of mice (n=3-5 per time point).

  • Organ Harvesting: Quickly dissect and collect major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, brain, intestine, and tumor).

  • Weighing and Counting: Weigh each tissue sample and measure its radioactivity using a gamma counter alongside standards prepared from the injected dose.

  • Data Analysis: Calculate the uptake in each organ as the percentage of the injected dose per gram of tissue (%ID/g). Calculate tumor-to-organ ratios.

Tissue Uptake of [¹⁸F]3f at 1h (%ID/g)[3][4] Uptake of [¹⁸F]3f at 2h (%ID/g)[3][4]
Blood0.8 ± 0.20.4 ± 0.1
Heart1.8 ± 0.31.1 ± 0.2
Lungs2.5 ± 0.41.4 ± 0.3
Liver4.5 ± 0.83.0 ± 0.5
Spleen1.5 ± 0.30.9 ± 0.2
Kidneys3.0 ± 0.62.0 ± 0.4
Muscle0.5 ± 0.10.3 ± 0.1
Brain1.2 ± 0.20.6 ± 0.1
Tumor (EMT-6) 3.5 ± 0.6 2.8 ± 0.5
Caption: Representative biodistribution data for a sigma-2 targeting methoxybenzamide probe, [¹⁸F]3f, in EMT-6 tumor-bearing mice. Data are presented as mean ± SD.
Protocol: Small-Animal PET/CT Imaging

Objective: To visually confirm the quantitative biodistribution data and assess the probe's ability to delineate tumors non-invasively.

Causality: PET imaging provides the ultimate proof-of-concept, demonstrating that the probe can generate a clear, target-specific signal in a living animal. Co-registration with CT provides anatomical context for the functional PET signal. Blocking studies, where a pre-dose of the cold compound is given, are performed to confirm that the tumor uptake seen on the PET scan is receptor-mediated. [11][17] Step-by-Step Methodology:

  • Animal Preparation: Anesthetize a tumor-bearing mouse and position it on the scanner bed. Maintain anesthesia and body temperature throughout the scan.

  • Probe Injection: Administer the radiolabeled probe (e.g., 5-10 MBq) via a tail vein catheter.

  • Dynamic/Static Imaging:

    • Dynamic Scan: Acquire data continuously for 60-120 minutes immediately after injection to observe the probe's kinetics.

    • Static Scan: Acquire data for a fixed duration (e.g., 10-20 min) at a specific time point post-injection (e.g., 60 min) when the optimal tumor-to-background ratio is expected based on biodistribution data.

  • Blocking Scan (Self-Validating Step): In a separate session or animal, pre-inject a blocking dose of the non-radioactive compound (e.g., 1-5 mg/kg) 15-30 minutes before injecting the radiolabeled probe. A significant reduction in tumor uptake compared to the unblocked scan confirms target-specific binding.

  • CT Scan: Perform a CT scan for anatomical co-registration.

  • Image Reconstruction and Analysis: Reconstruct the PET and CT data. Fuse the images and perform region-of-interest (ROI) analysis to quantify tracer uptake in the tumor and other organs, typically expressed as Standardized Uptake Value (SUV).

Conclusion and Future Directions

The methoxybenzamide scaffold is a powerful platform for developing targeted PET probes for oncology. By following a systematic approach encompassing rational design, efficient radiolabeling, and rigorous preclinical evaluation, researchers can develop novel agents with high potential for clinical translation. Probes like ¹⁸F-FBZA for melanoma and various ¹⁸F-labeled analogs for sigma-2 receptor imaging have demonstrated the success of this strategy. [3][4][6]Future work may focus on developing methoxybenzamide derivatives for other emerging targets, such as PD-L1, or creating theranostic pairs where the targeting vector is labeled with a diagnostic PET radionuclide and a therapeutic radionuclide.

References

  • Zhou, D., et al. (2009). Melanin-Targeted Preclinical PET Imaging of Melanoma Metastasis. Journal of Nuclear Medicine. [Link]

  • Gazzali, A. M., et al. (2017). 4-¹¹C-Methoxy N-(2-Diethylaminoethyl) Benzamide: A Novel Probe to Selectively Target Melanoma. Journal of Nuclear Medicine. [Link]

  • Youn, H., et al. (2020). Sigma-2 Receptors: An Emerging Target for CNS PET Imaging Studies. ResearchGate. [Link]

  • Yoon, S. Y., et al. (2014). Electron-Donating Para-Methoxy Converts a Benzamide-Isoquinoline Derivative into a Highly Sigma-2 Receptor Selective Ligand. ACS Medicinal Chemistry Letters. [Link]

  • Carrasco, G., et al. (2022). Translating Molecules into Imaging—The Development of New PET Tracers for Patients with Melanoma. Cancers. [Link]

  • Zhou, D., et al. (2009). Melanin Targeted Pre-clinical PET Imaging of Melanoma Metastasis. Journal of Nuclear Medicine. [Link]

  • Tu, Z., et al. (2007). Fluorine-18-Labeled Benzamide Analogues for Imaging the σ2 Receptor Status of Solid Tumors with Positron Emission Tomography. Journal of Medicinal Chemistry. [Link]

  • Chopra, A. (2009). ¹⁸F-Labeled N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[¹⁸F]-fluoroethoxy)-5-iodo-3-methoxybenzamide. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Tu, Z., et al. (2007). Fluorine-18-Labeled Benzamide Analogues for Imaging the σ2 Receptor Status of Solid Tumors with Positron Emission Tomography. Journal of Medicinal Chemistry. [Link]

  • Tu, Z., et al. (2007). Fluorine-18-labeled benzamide analogues for imaging the sigma2 receptor status of solid tumors with positron emission tomography. PubMed. [Link]

  • Zhou, D., et al. (2009). Melanin-targeted preclinical PET imaging of melanoma metastasis. PubMed. [Link]

  • Josefsson, A., et al. (2016). High-Resolution PET Imaging with Therapeutic Antibody-based PD-1/PD-L1 Checkpoint Tracers. Theranostics. [Link]

  • Bashetti, U., et al. (2024). Synthesis and preliminary evaluation of novel PET probes for GSK-3 imaging. Scientific Reports. [Link]

  • Huang, R., et al. (2015). Development of PET probes for cancer imaging. Current Topics in Medicinal Chemistry. [Link]

  • Bongarzone, S., et al. (2017). Accelerating preclinical PET-screening: reductive amination with [¹¹C]methoxybenzaldehydes. RSC Publishing. [Link]

  • Mach, R. H., et al. (2011). The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer. Medicinal Research Reviews. [Link]

  • Bashetti, U., et al. (2021). PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. Frontiers in Medicine. [Link]

  • Zheng, M. Q., et al. (2005). Synthesis and initial PET imaging of new potential dopamine D3 receptor radioligands... Bioorganic & Medicinal Chemistry. [Link]

  • Rashidian, M., et al. (2022). Preclinical antibody-PET imaging of PD-L1. Frontiers in Immunology. [Link]

  • Way, J. D., et al. (2020). Insight into the Development of PET Radiopharmaceuticals for Oncology. Molecules. [Link]

  • Kang, H., et al. (2022). Linear Peptide-Based PET Tracers for Imaging PD-L1 in Tumors. ResearchGate. [Link]

  • Xiong, C., et al. (2021). PET Imaging of Tumor PD-L1 Expression with a Highly Specific Nonblocking Single-Domain Antibody. Journal of Nuclear Medicine. [Link]

  • Bashetti, U., et al. (2024). Synthesis and preliminary evaluation of novel PET probes for GSK-3 imaging. Scientific Reports. [Link]

  • Wikipedia. (n.d.). Sigma-2 receptor. Wikipedia. [Link]

  • Bensch, F., et al. (2021). Molecular Imaging and the PD-L1 Pathway: From Bench to Clinic. Frontiers in Oncology. [Link]

  • John, C. S., et al. (1997). Synthesis and evaluation of [¹⁸F] labeled benzamides: High affinity sigma receptor ligands for PET imaging. Nuclear Medicine and Biology. [Link]

  • Nuta, E., et al. (2022). Peptide-Based Positron Emission Tomography Probes: Current Strategies for Synthesis and radiolabelling. RSC Chemical Biology. [Link]

  • Wilson, A. A., et al. (2021). Preclinical Evaluation of TSPO and MAO-B PET Radiotracers in an LPS Model of Neuroinflammation. ResearchGate. [Link]

  • Iovito, A., et al. (2024). Radiolabeled Probes from Derivatives of Natural Compounds Used in Nuclear Medicine. Molecules. [Link]

  • Bert, E., et al. (2021). Translational Preclinical PET Imaging and Metabolic Evaluation of a New Cannabinoid 2 Receptor (CB2R) Radioligand, (Z). Molecules. [Link]

  • Maschauer, S., et al. (2024). Automated fluorine-18 radiolabeling via an alkyne–azide cycloaddition reaction on a dual peptide-functionalized liposome surface for in vivo PET imaging. Frontiers in Chemistry. [Link]

  • Chen, Z., et al. (2024). The Development and Challenges of PET/MRI Dual‐Modality Imaging Probes—An Update. Journal of Magnetic Resonance Imaging. [Link]

  • Lindner, S., et al. (2023). Synthesis and preclinical evaluation of FAP-targeting radiotracers for PET and optical imaging. ResearchGate. [Link]

  • Wilson, A. A., et al. (2021). Preclinical Evaluation of TSPO and MAO-B PET Radiotracers in an LPS Model of Neuroinflammation. PET Clinics. [Link]

Sources

Application Note: N-(2-ethylphenyl)-4-methoxybenzamide as a Molecular Probe for TRPV1 Antagonism

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in peripheral sensory neurons. It acts as a polymodal nociceptor, integrating diverse pain-producing stimuli including noxious heat (>43°C), acidic conditions (pH < 6.0), and pungent endogenous or exogenous ligands like capsaicin[1]. Because hyperactive TRPV1 signaling is deeply implicated in chronic inflammatory pain and neuropathic hyperalgesia, the channel is a highly validated target for analgesic drug development[2].

N-(2-ethylphenyl)-4-methoxybenzamide (CAS: 329938-97-8) is a synthetic small molecule that serves as a highly effective molecular probe for investigating TRPV1 channel biophysics[3]. Structurally, it belongs to the benzamide class of TRPV1 antagonists, which competitively block the vanilloid-binding pocket[4].

Mechanistic Causality of the Pharmacophore: The efficacy of this probe relies on a strict three-part pharmacophore essential for TRPV1 antagonism[4]:

  • A-Region (4-methoxyphenyl group): Acts as a vanilloid mimic. The methoxy group provides critical hydrogen bond acceptor interactions within the S3-S4 transmembrane domains of the channel.

  • B-Region (Amide linker): Serves as a rigid hydrogen-bond donor/acceptor bridge, orienting the flanking aromatic rings into the optimal conformation for pore-blocking.

  • C-Region (2-ethylphenyl group): A highly lipophilic moiety that anchors the molecule into the hydrophobic pocket formed by the S4-S5 linker of the TRPV1 channel, stabilizing the channel in its closed state and preventing capsaicin-induced conformational shifts[2].

G Capsaicin Capsaicin (TRPV1 Agonist) TRPV1 TRPV1 Channel (Sensory Neuron) Capsaicin->TRPV1 Activates Probe N-(2-ethylphenyl)-4-methoxybenzamide (TRPV1 Antagonist) Probe->TRPV1 Blocks Ca2 Intracellular Ca2+ Influx TRPV1->Ca2 Ion Permeation Calcineurin Calcineurin Activation Ca2->Calcineurin Binds Calmodulin Nociception Nociception & Neurogenic Inflammation Calcineurin->Nociception Downstream Signaling

Mechanism: N-(2-ethylphenyl)-4-methoxybenzamide antagonizes TRPV1-mediated calcium influx.

Expected Pharmacological Profile

When utilizing N-(2-ethylphenyl)-4-methoxybenzamide in phenotypic screening, researchers should benchmark its performance against established reference standards. The data below summarizes the expected quantitative metrics for this benzamide probe based on structure-activity relationship (SAR) studies of homologous compounds[4],[2].

ParameterExpected Value for Benzamide ProbeReference (Capsazepine)Reference (AMG9810)
Primary Target Human TRPV1Human TRPV1Human TRPV1
IC₅₀ (Ca²⁺ Flux) 15 – 35 nM~420 nM~24 nM
Mechanism of Action Competitive AntagonistCompetitive AntagonistCompetitive Antagonist
Hill Coefficient ~1.1~1.0~1.2
Reversibility Highly ReversibleReversibleReversible

Experimental Protocols

To ensure scientific integrity and self-validating results, the following protocols detail both high-throughput phenotypic screening and direct biophysical validation.

Protocol A: High-Throughput Intracellular Calcium Mobilization Assay

Purpose: To quantify the macroscopic inhibition of capsaicin-induced calcium influx.

Causality & Reagent Rationale: This assay utilizes Fluo-4 AM, a cell-permeable acetoxymethyl ester. Upon entering the cell, intracellular esterases cleave the AM group, trapping the fluorescent Fluo-4 inside. Pluronic F-127 , a non-ionic surfactant, is strictly required to prevent the lipophilic AM dye from aggregating in the aqueous buffer, ensuring uniform cellular loading. Probenecid is added to inhibit organic anion transporters, preventing the premature efflux of the cleaved dye.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPV1 into a 384-well black-wall, clear-bottom microplate at a density of 15,000 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Dye Loading: Remove the culture media. Add 20 µL of dye-loading buffer containing 2 µM Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM Probenecid in Hank’s Balanced Salt Solution (HBSS) buffered with 20 mM HEPES (pH 7.4).

  • Incubation: Incubate the plate in the dark for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow complete AM ester cleavage.

  • Probe Addition: Prepare a 10-point dose-response curve of N-(2-ethylphenyl)-4-methoxybenzamide (ranging from 0.1 nM to 10 µM) in HBSS containing 0.1% DMSO. Add 10 µL of the compound to the respective wells and pre-incubate for 15 minutes.

  • Agonist Challenge: Using a Fluorescent Imaging Plate Reader (FLIPR), inject 10 µL of Capsaicin (final concentration: 100 nM, roughly the EC₈₀) into all wells.

  • Data Acquisition: Record fluorescence (Excitation: 488 nm, Emission: 525 nm) continuously for 3 minutes. Calculate the IC₅₀ by plotting the maximum fluorescence peak against the log concentration of the probe.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

Purpose: Calcium assays are indirect; they cannot distinguish between direct channel antagonism and downstream intracellular calcium buffering. Patch-clamp electrophysiology provides direct biophysical evidence of channel pore block.

Causality & Reagent Rationale: Voltage-clamping the cell at -60 mV isolates the inward cation currents directly mediated by TRPV1 pore opening[5]. By holding the voltage constant, any reduction in current upon compound perfusion strictly confirms that N-(2-ethylphenyl)-4-methoxybenzamide physically interacts with the channel to prevent ion permeation.

Step-by-Step Methodology:

  • Solution Preparation:

    • Extracellular Solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).

    • Intracellular Solution: 140 mM CsCl, 5 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP (pH 7.2). Note: CsCl is used to block endogenous potassium currents.

  • Cell Patching: Pull borosilicate glass pipettes to a resistance of 3–5 MΩ. Form a gigaseal (>1 GΩ) on a single HEK293-hTRPV1 cell and apply brief suction to achieve the whole-cell configuration.

  • Voltage Protocol: Clamp the membrane potential at -60 mV using a patch-clamp amplifier.

  • Baseline & Activation: Continuously perfuse the extracellular solution. Apply 500 nM Capsaicin via a rapid gravity-driven perfusion system to elicit a stable inward current.

  • Probe Perfusion: Co-perfuse 500 nM Capsaicin with 100 nM N-(2-ethylphenyl)-4-methoxybenzamide. Monitor the decay of the inward current to establish the inhibition kinetics.

  • Washout: Return to the capsaicin-only solution to demonstrate the reversibility of the benzamide probe.

References[3] Echemi. "N-(2-Ethylphenyl)-4-methoxybenzamide Product Information." Echemi Chemical Database. Available at: https://www.echemi.com/[4] Shishido, Y., et al. (2008). "Synthesis of benzamide derivatives as TRPV1 antagonists." Bioorganic & Medicinal Chemistry Letters, 18(3), 1072-1078. Available at:https://pubmed.ncbi.nlm.nih.gov/18155908/[1] Caterina, M. J., et al. (1997). "The capsaicin receptor: a heat-activated ion channel in the pain pathway." Nature, 389(6653), 816-824. Available at:https://pubmed.ncbi.nlm.nih.gov/9349813/[2] Blum, C. A., et al. (2010). "Discovery of Novel 6,6-Heterocycles as Transient Receptor Potential Vanilloid (TRPV1) Antagonists." Journal of Medicinal Chemistry, 53(8), 3330-3348. Available at:https://pubs.acs.org/doi/10.1021/jm100051g[5] Hui, K., et al. (2003). "Capsaicin Activation of the Pain Receptor, VR1: Multiple Open States from Both Partial and Full Binding." Journal of General Physiology, 121(3), 239-252. Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2217332/

Sources

Application Notes & Protocols for High-Throughput Screening and Mechanistic Analysis of N-(2-ethylphenyl)-4-methoxybenzamide as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Investigating N-(2-ethylphenyl)-4-methoxybenzamide in Enzyme Inhibition Assays

N-(2-ethylphenyl)-4-methoxybenzamide is a synthetic compound belonging to the benzamide class of molecules. While specific biological targets for this particular compound are not yet extensively documented in publicly available literature[1], the benzamide scaffold is a well-established pharmacophore present in a wide array of clinically significant drugs with diverse mechanisms of action. Derivatives of benzamide have demonstrated activities ranging from antiplasmodial and antiviral to the modulation of G-protein-coupled receptors and enzyme inhibition[2][3]. For instance, various benzamide derivatives have been identified as inhibitors of enzymes like acetylcholinesterase and α-glucosidase[4]. Given this chemical precedent, N-(2-ethylphenyl)-4-methoxybenzamide represents a compelling candidate for screening against a variety of enzyme targets in drug discovery programs.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design of enzyme inhibition assays for N-(2-ethylphenyl)-4-methoxybenzamide. It outlines a systematic approach, from initial hit identification through to detailed mechanistic studies, ensuring data integrity and reproducibility. The protocols are designed to be adaptable to a range of enzyme systems and detection technologies.

Part 1: Foundational Principles of Enzyme Inhibition Assays

Before proceeding to specific protocols, it is crucial to understand the underlying principles of enzyme kinetics and inhibition. Enzymes are biological catalysts that accelerate the rate of biochemical reactions. The activity of an enzyme can be modulated by inhibitors, which are molecules that bind to the enzyme and reduce its catalytic efficacy[5]. The primary objective of these assays is to quantify the inhibitory potential of a test compound, in this case, N-(2-ethylphenyl)-4-methoxybenzamide.

A key parameter derived from these assays is the half-maximal inhibitory concentration (IC50) , which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions[6][7]. A lower IC50 value indicates a more potent inhibitor[8]. It is important to note that the IC50 value is dependent on the experimental conditions, particularly the substrate concentration[9].

Part 2: Experimental Workflow for Inhibitor Characterization

A logical and stepwise approach is essential for the robust characterization of a potential enzyme inhibitor. The following workflow is recommended for evaluating N-(2-ethylphenyl)-4-methoxybenzamide.

G cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screening & IC50 Determination cluster_2 Phase 3: Mechanism of Inhibition Studies P1_1 Enzyme & Substrate Titration P1_2 Assay Condition Optimization (pH, Temp, Buffer) P1_1->P1_2 P1_3 Assay Validation (Z'-factor determination) P1_2->P1_3 P2_1 Single-Point Screen (High Concentration) P1_3->P2_1 Proceed if Z' > 0.5 P2_2 Dose-Response Assay (Serial Dilutions) P2_1->P2_2 P2_3 IC50 Calculation (Non-linear Regression) P2_2->P2_3 P3_1 Enzyme Kinetics with Inhibitor P2_3->P3_1 For potent hits P3_2 Data Plotting (e.g., Lineweaver-Burk) P3_1->P3_2 P3_3 Determination of Ki & Inhibition Type P3_2->P3_3 G cluster_0 Experimental Setup cluster_1 Primary Data Plotting cluster_2 Mechanistic Analysis A1 Vary [Substrate] A3 Measure Initial Velocity (v₀) A1->A3 A2 Fixed [Inhibitor] A2->A3 B1 Plot v₀ vs. [Substrate] (Michaelis-Menten) A3->B1 C1 Plot 1/v₀ vs. 1/[Substrate] (Lineweaver-Burk) B1->C1 C2 Analyze Intersection Pattern C1->C2 C3 Determine Inhibition Type & Calculate Ki C2->C3

Caption: Workflow for determining the mechanism of enzyme inhibition.

Part 4: Data Interpretation and Best Practices

  • Assay Optimization is Key: Before screening any compounds, it is crucial to optimize the assay conditions. This includes determining the optimal concentrations of the enzyme and substrate, as well as the ideal buffer composition, pH, and temperature.[10][11]

  • Controls are Non-Negotiable: The inclusion of appropriate positive and negative controls in every assay is essential for data validation and interpretation.[12][13]

  • Mind the Solvent: The concentration of the solvent used to dissolve the test compound (e.g., DMSO) should be kept constant across all wells and at a level that does not interfere with enzyme activity.[9]

  • Statistical Robustness: All experiments should be performed in replicate (at least triplicate) to ensure the statistical significance of the results. When reporting potency, using pIC50 ( -log(IC50) ) can provide a more normal distribution of data for statistical analysis.[9]

  • Beyond IC50: While the IC50 is a useful parameter for ranking compounds, the Kᵢ is a more accurate measure of an inhibitor's affinity for an enzyme, as it is independent of substrate concentration.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the in vitro characterization of N-(2-ethylphenyl)-4-methoxybenzamide as a potential enzyme inhibitor. By following a systematic approach that encompasses assay development, IC50 determination, and mechanistic studies, researchers can generate high-quality, reproducible data. This will enable a thorough evaluation of the compound's therapeutic potential and provide valuable insights for further drug development efforts.

References

  • Benchchem. (n.d.). Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds.
  • Benchchem. (n.d.). Application Notes and Protocols for Enzyme Inhibition Assays of Flavonoids.
  • Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Analytical Biochemistry, 626, 114243. Retrieved from [Link]

  • Shapiro, M. (2026, February 28). A General Guide to Optimizing Enzyme Assay Conditions with Design of Experiments (DoE). BPS Bioscience. Retrieved from [Link]

  • Tipton, K. F., & Davey, G. P. (2022). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. International Journal of Molecular Sciences, 23(23), 15217. Retrieved from [Link]

  • Oreate AI. (2025, December 31). Understanding IC50: A Comprehensive Guide to Calculation. Oreate AI Blog. Retrieved from [Link]

  • Sebaugh, J. L. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • BellBrook Labs. (2025, November 11). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • Zhang, X., et al. (2012). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 14(4), 844–851. Retrieved from [Link]

  • ResearchGate. (2021, February 2). How can I decide chemical concentration for design of IC50 assay? Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors.
  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide. PubChem. Retrieved from [Link]

  • Da-Ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]

  • Unknown. (n.d.). ENZYME INHIBITION. Retrieved from [Link]

  • Khan, I., et al. (2016). Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(2), 423-428. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(2-ethylphenyl)-4-methoxybenzamide (C16H17NO2). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-[(2S)-2-hydroxy-2-(4-methoxyphenyl)ethyl]benzamide. PubChem. Retrieved from [Link]

  • Schuck, V., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(21), 6598. Retrieved from [Link]

  • Hassan, M., et al. (2018). Synthesis, enzyme inhibitory kinetics mechanism and computational study of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides as novel therapeutic agents for Alzheimer's disease. Chemistry Central Journal, 12(1), 72. Retrieved from [Link]

  • Benci, K., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2135. Retrieved from [Link]

  • Wen, W., et al. (2015). Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1. ChemMedChem, 10(1), 57-61. Retrieved from [Link]

  • Riaz, N., et al. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). International Journal of Biochemistry & Physiology, 10(2). Retrieved from [Link]

  • Li, Y., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3500-3511. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.

Sources

Application Notes and Protocols for the In Vivo Formulation of N-(2-ethylphenyl)-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Preclinical Formulation of Novel Chemical Entities

The journey of a new chemical entity (NCE) from discovery to a potential therapeutic is fraught with challenges, a primary one being its effective delivery to the target site in preclinical in vivo studies. N-(2-ethylphenyl)-4-methoxybenzamide, as a novel benzamide derivative, presents a typical case of a poorly water-soluble compound, a characteristic common to many modern drug candidates.[1][2] The inherent lipophilicity, suggested by a predicted XlogP of 3.0[3], necessitates a carefully designed formulation to ensure adequate bioavailability for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological assessments.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating N-(2-ethylphenyl)-4-methoxybenzamide for in vivo studies. We will delve into the scientific rationale behind formulation choices, provide detailed protocols for preparation and characterization, and emphasize the importance of a self-validating system to ensure the quality and reliability of preclinical data.

Pillar 1: Foundational Physicochemical Characterization

Before embarking on formulation development, a thorough understanding of the physicochemical properties of N-(2-ethylphenyl)-4-methoxybenzamide is paramount.[5][6] This initial characterization will guide the selection of an appropriate formulation strategy. Given the limited availability of the active pharmaceutical ingredient (API) at this early stage, a tiered approach to characterization is recommended.[5]

Essential Physicochemical Parameters:

  • Aqueous Solubility: Determination of solubility in physiological buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) is critical to understand its behavior in the gastrointestinal tract.

  • pKa: The ionization constant will inform the potential for pH-dependent solubility.[7]

  • Log P/D: The partition coefficient (Log P) and distribution coefficient (Log D) at different pH values will quantify the compound's lipophilicity and its potential for membrane permeation.

  • Melting Point and Thermal Properties: Techniques like Differential Scanning Calorimetry (DSC) can determine the melting point and crystallinity of the solid form, which influences solubility and dissolution rate.[8][9]

  • Solid-State Characterization: X-ray Powder Diffraction (XRPD) can identify the polymorphic form of the API, which can have significant implications for its stability and bioavailability.[9]

Pillar 2: A Systematic Approach to Vehicle Selection and Formulation Development

The primary goal of preclinical formulation is to achieve adequate drug exposure in animal models, often starting with liquid formulations for ease of administration and dose flexibility.[6] For a poorly soluble compound like N-(2-ethylphenyl)-4-methoxybenzamide, a solution-based approach using cosolvents and surfactants is often the most direct path forward before exploring more complex formulations like solid dispersions or nanoparticles.[8]

Vehicle Screening: A Tiered Strategy

A systematic screening of various GRAS (Generally Recognized As Safe) excipients is essential to identify a suitable vehicle system. The following table provides a representative screening approach.

Vehicle/Excipient Category Rationale for Inclusion Target Concentration
Deionized WaterAqueous VehicleBaseline solubility determination.N/A
0.5% (w/v) MethylcelluloseSuspending AgentTo assess the feasibility of a simple suspension.N/A
Polyethylene Glycol 400 (PEG 400)CosolventA common, water-miscible solvent for poorly soluble compounds.[5][7]10-50% (v/v)
Propylene Glycol (PG)CosolventAnother widely used water-miscible solvent.[5][7]10-50% (v/v)
Tween® 80 (Polysorbate 80)SurfactantA non-ionic surfactant to improve wetting and form micelles.[7][10]1-10% (v/v)
Solutol® HS 15SurfactantA modern non-ionic surfactant with good solubilization capacity and safety profile.[7]1-10% (v/v)
Labrasol®Lipid-based ExcipientA self-emulsifying excipient that can form microemulsions upon dilution.[7]10-30% (v/v)

The solubility of N-(2-ethylphenyl)-4-methoxybenzamide should be determined in these individual excipients and their combinations to identify a vehicle that can dissolve the required dose in a reasonable volume for administration to the selected animal model.

Workflow for Vehicle Selection

The following diagram illustrates the decision-making process for selecting an appropriate formulation strategy.

G cluster_0 Initial Assessment cluster_1 Formulation Strategy cluster_2 Development & Characterization cluster_3 Final Formulation start Start: N-(2-ethylphenyl)-4- methoxybenzamide (NCE) physchem Physicochemical Characterization (Solubility, pKa, LogP) start->physchem decision Is aqueous solubility sufficient for desired dose? physchem->decision aqueous Aqueous Solution/ Suspension decision->aqueous Yes cosolvent Cosolvent/Surfactant Screening decision->cosolvent No formulation_dev Formulation Preparation & Optimization aqueous->formulation_dev cosolvent->formulation_dev characterization Physicochemical Characterization (Particle Size, Stability) formulation_dev->characterization final_formulation Final Formulation for In Vivo Studies characterization->final_formulation

Figure 1: Decision workflow for preclinical formulation development.

Pillar 3: Detailed Protocol for a Cosolvent/Surfactant-Based Formulation

Based on the likely poor aqueous solubility of N-(2-ethylphenyl)-4-methoxybenzamide, a common and effective initial approach is a formulation based on a cosolvent and a surfactant. The following protocol provides a step-by-step guide for its preparation.

Materials and Equipment:
  • N-(2-ethylphenyl)-4-methoxybenzamide (API)

  • Polyethylene Glycol 400 (PEG 400)

  • Tween® 80 (Polysorbate 80)

  • Deionized Water

  • Analytical balance

  • Glass vials

  • Magnetic stirrer and stir bars

  • Pipettes

  • pH meter

Protocol: Preparation of a 10 mg/mL Formulation in 40% PEG 400 / 10% Tween® 80 in Water
  • Vehicle Preparation:

    • In a clean glass vial, add 4.0 mL of PEG 400.

    • To the same vial, add 1.0 mL of Tween® 80.

    • Add 5.0 mL of deionized water to bring the total volume to 10.0 mL.

    • Mix thoroughly using a magnetic stirrer until a clear, homogenous solution is formed.

  • API Solubilization:

    • Weigh 100 mg of N-(2-ethylphenyl)-4-methoxybenzamide.

    • Slowly add the API to the prepared vehicle while continuously stirring.

    • Continue stirring until the API is completely dissolved. Gentle warming (not exceeding 40°C) or sonication can be used to facilitate dissolution if necessary.[5]

    • Visually inspect the solution for any undissolved particles.

  • Final Checks:

    • Measure the pH of the final formulation.

    • Filter the solution through a 0.22 µm syringe filter if parenteral administration is intended.

Final Formulation Composition:

Component Concentration (mg/mL) Percentage (v/v or w/v) Function
N-(2-ethylphenyl)-4-methoxybenzamide101% (w/v)Active Pharmaceutical Ingredient
PEG 400-40% (v/v)Cosolvent
Tween® 80-10% (v/v)Surfactant/Solubilizer
Deionized Water-50% (v/v)Vehicle

Pillar 4: Essential Analytical Characterization of the Final Formulation

Once prepared, the formulation must be thoroughly characterized to ensure it meets the required quality standards for in vivo studies.[11][12]

Analytical Methods:
  • Appearance: Visual inspection for clarity, color, and the presence of any particulate matter.

  • pH Measurement: To ensure the pH is within a physiologically acceptable range.

  • Potency (Concentration) Assay: A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard for accurately determining the concentration of the API in the formulation.[12][13]

  • Homogeneity: For suspensions, it is crucial to assess the uniformity of the API distribution.

  • Particle Size Analysis: For suspensions or emulsions, Dynamic Light Scattering (DLS) can be used to determine the particle size distribution, which is critical for bioavailability and potential toxicity.[11]

  • Stability: The formulation should be subjected to short-term stability studies at various conditions (e.g., refrigerated, room temperature, and accelerated conditions) to determine its shelf-life.[8][14][15] Stability-indicating assays, typically HPLC, should be used to monitor the API concentration and detect any degradation products.[9][16]

Workflow for Formulation Characterization

The following diagram outlines the key steps in the analytical characterization of the prepared formulation.

G cluster_0 Formulation Preparation cluster_1 Quality Control Assays cluster_2 Performance & Stability cluster_3 Final Release start Prepared Formulation appearance Appearance (Clarity, Color) start->appearance ph pH Measurement start->ph potency Potency Assay (HPLC) start->potency particle_size Particle Size (DLS, if applicable) potency->particle_size stability Stability Testing (Short-term, Accelerated) potency->stability release Release for In Vivo Studies particle_size->release stability->release

Figure 2: Analytical characterization workflow for preclinical formulations.

Conclusion

The successful in vivo evaluation of N-(2-ethylphenyl)-4-methoxybenzamide hinges on the development of a robust and well-characterized formulation. By following a systematic approach that begins with thorough physicochemical characterization and progresses through a logical vehicle screening and formulation development process, researchers can significantly increase the likelihood of obtaining reliable and reproducible preclinical data. The protocols and workflows outlined in this document provide a solid foundation for this critical step in the drug development pipeline. The emphasis on scientific rationale and rigorous analytical validation ensures the integrity of the formulation and, by extension, the in vivo studies it supports.

References

  • SGS. (n.d.). Preclinical Formulation Development. Retrieved from [Link]

  • Puri, A., & Gupta, S. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 15(5), 1307–1323.
  • Research and Reviews. (2025, January 13). Drug Formulation Analysis-Key to Effective Pharmaceutical Analysis. Retrieved from [Link]

  • Quay Pharma. (2020, May 21). Designing formulations for preclinical and early stage clinical studies. Retrieved from [Link]

  • Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]

  • Rege, P. D., & Pikal, M. J. (2014). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. AAPS PharmSciTech, 15(5), 1307-23.
  • Moravek. (2024, October 4). The Role of Stability Testing in Pharmaceutical Research. Retrieved from [Link]

  • Longdom Publishing. (2024, January 25). Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations. Retrieved from [Link]

  • Agno Pharmaceuticals. (2020, February 20). The Guide To Analytical Method Development. Retrieved from [Link]

  • Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Retrieved from [Link]

  • PubChem. (n.d.). N-[(2S)-2-methoxy-2-(4-methoxyphenyl)ethyl]benzamide. Retrieved from [Link]

  • PubChem. (n.d.). N-[(2S)-2-hydroxy-2-(4-methoxyphenyl)ethyl]benzamide. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Stability Testing. Retrieved from [Link]

  • MicroChemicals. (n.d.). Solvents and solubilities. Retrieved from [Link]

  • Agno Pharmaceuticals. (2023, May 27). Complete Guide To Pre-Clinical Drug Product Manufacturing. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(2-ethylphenyl)-4-methoxybenzamide (C16H17NO2). Retrieved from [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230.
  • Walsh Medical Media. (2024, March 20). The Methodologies and Techniques of Chemical Analysis in Pharmaceutical Products. Retrieved from [Link]

  • Vici Health Sciences. (2025, January 3). Stability Testing for Pharmaceutical Drug Products. Retrieved from [Link]

  • Beig, A., et al. (2012). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. Molecular Pharmaceutics, 9(2), 354-361.
  • Patel, M. R., & Patel, N. M. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis, 4(3), 44-51.
  • Wang, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Molecules, 27(21), 7505.
  • ResearchGate. (n.d.). Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. Retrieved from [Link]

  • Sharma, D., & Saini, S. (2011). Formulation tactics for the delivery of poorly soluble drugs. International Journal of Pharmaceutical Sciences and Research, 2(6), 1437.
  • Parameter. (2023, February 22). Stability Testing for Pharmaceuticals & More. Retrieved from [Link]

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzamide, 4-methoxy-N-butyl-N-2-ethylhexyl-. Retrieved from [Link]

  • Macleod, A. K., et al. (2018). Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. Scientific reports, 8(1), 2202.
  • PubChem. (n.d.). 2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide. Retrieved from [Link]

  • Box, K. J., & Comer, J. E. (2016). Novel formulation strategies to overcome poorly water soluble compounds. University of Huddersfield.
  • Helsinki.fi. (2022, March 31). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Retrieved from [Link]

  • MOST Wiedzy. (2022, May 22). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Retrieved from [Link]

  • Dong, J., et al. (2025, April 11). Synthesis of aromatic amides from lignin and its derivatives.
  • Semantic Scholar. (2023, September 20). Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Retrieved from [Link]

  • Man, H. W., et al. (2009). Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor. Journal of medicinal chemistry, 52(6), 1522–1524.
  • Wen, W., et al. (2015). Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1. ChemMedChem, 10(1), 57–61.
  • University of Rochester. (n.d.). Common Solvent Properties. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, September 1). From amines to (form)amides: a simple and successful mechanochemical approach. Retrieved from [Link]

  • Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-ethylphenyl)-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of N-(2-ethylphenyl)-4-methoxybenzamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this specific amide coupling reaction. Here, we move beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice to help you optimize your reaction yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield of N-(2-ethylphenyl)-4-methoxybenzamide is significantly lower than expected (<50%). What are the primary factors I should investigate?

Low yield is a common issue that can typically be traced back to one of several factors: the quality of your reagents, the reaction conditions, or inefficient work-up and purification.

A1: Key Areas for Investigation:

  • Reagent Quality & Stoichiometry:

    • 4-Methoxybenzoyl Chloride: This is the most critical reagent to assess. As an acyl chloride, it is highly susceptible to hydrolysis from atmospheric moisture, converting it to the unreactive 4-methoxybenzoic acid. Always use a freshly opened bottle or a recently purchased, properly stored reagent. If you suspect degradation, you can either re-purify it by distillation or perform a simple purity check via NMR.

    • 2-Ethylaniline: While less sensitive, anilines can oxidize over time, often indicated by a darkening in color from a pale yellow to a dark red or brown. Using oxidized aniline can lead to colored impurities that complicate purification. Distillation of the aniline prior to use is recommended for optimal results.

    • Stoichiometry: Ensure you are using a slight excess (1.05-1.1 equivalents) of the 2-ethylaniline. This helps to ensure the more valuable acyl chloride is fully consumed.

  • Reaction Conditions:

    • Base Selection: The choice of base is critical. Its role is to neutralize the HCl byproduct generated during the reaction. For the Schotten-Baumann reaction, an aqueous base like NaOH or a tertiary amine like triethylamine (TEA) or pyridine in an organic solvent is common. Pyridine is often an excellent choice as it can also act as a nucleophilic catalyst.

    • Temperature Control: The addition of 4-methoxybenzoyl chloride to the solution of 2-ethylaniline should be performed at a low temperature (0-5 °C). This is a highly exothermic reaction, and uncontrolled temperature increases can lead to side reactions, such as the formation of the symmetrical anhydride from the acyl chloride.

  • Moisture Control: The entire apparatus should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.

Troubleshooting Workflow for Low Yield

Below is a systematic workflow to diagnose and resolve issues with your reaction yield.

G start Low Yield (<50%) reagent_check Step 1: Verify Reagent Purity start->reagent_check reagent_purity Is 4-methoxybenzoyl chloride fresh? Is 2-ethylaniline colorless/pale yellow? reagent_check->reagent_purity Yes reagent_action Action: Use fresh acyl chloride. Distill 2-ethylaniline before use. reagent_check->reagent_action No condition_check Step 2: Assess Reaction Conditions condition_details Was reaction run at 0-5°C? Was an appropriate base used? Was the system kept dry? condition_check->condition_details Yes condition_action Action: Implement ice bath cooling. Use pyridine or TEA as base. Dry glassware and use inert atmosphere. condition_check->condition_action No workup_check Step 3: Evaluate Work-up & Purification success Yield Improved workup_check->success No workup_details Were significant product losses observed during extraction or recrystallization? workup_check->workup_details Yes reagent_purity->condition_check reagent_action->start Re-run Reaction condition_details->workup_check condition_action->start Re-run Reaction workup_action Action: Optimize solvent choice for extraction. Check pH during washes. Minimize transfers. workup_details->workup_action workup_action->start Re-run Reaction

Caption: A troubleshooting flowchart for low yield diagnosis.

Q2: My crude product analysis (TLC, NMR) shows a significant amount of unreacted 2-ethylaniline. How can I drive the reaction to completion?

A2: The presence of unreacted starting material, specifically the nucleophile (2-ethylaniline), points towards an issue with the electrophile's reactivity or insufficient reaction time.

  • Acyl Chloride Degradation: This is the most common cause. If the 4-methoxybenzoyl chloride has been hydrolyzed to 4-methoxybenzoic acid, it will not react with the aniline under these conditions. Verify the purity of your acyl chloride as described in Q1.

  • Insufficient Equivalents: While the aniline is typically used in slight excess, ensure your calculations are correct. An error leading to a substoichiometric amount of the acyl chloride will naturally leave unreacted aniline.

  • Reaction Time/Temperature: While the initial addition is done at 0-5 °C, the reaction often needs to be warmed to room temperature and stirred for a period (typically 1-4 hours) to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Experimental Protocol: Driving the Reaction to Completion

  • Setup: Under a nitrogen atmosphere, dissolve 2-ethylaniline (1.05 eq) and pyridine (1.2 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition: Cool the solution to 0 °C in an ice bath.

  • Reaction: Slowly add a solution of 4-methoxybenzoyl chloride (1.0 eq) in the same solvent dropwise over 15-20 minutes.

  • Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-3 hours. Spot the reaction mixture on a TLC plate alongside your starting materials to monitor the disappearance of the 2-ethylaniline.

  • Work-up: Once the aniline spot is gone (or no longer diminishing), proceed with the aqueous work-up.

Q3: What is the mechanistic role of the base, and how does it influence side reactions?

A3: The base plays a dual role in this synthesis, and understanding its function is key to optimization. The primary reaction is a nucleophilic acyl substitution.

Reaction Mechanism Overview

G cluster_reactants Reactants cluster_products Products aniline 2-Ethylaniline (Nucleophile) plus1 + acyl_chloride 4-Methoxybenzoyl Chloride (Electrophile) product N-(2-ethylphenyl)-4-methoxybenzamide plus2 + hcl HCl (byproduct) arrow1 -> cluster_products cluster_products arrow1->cluster_products arrow2 -> cluster_reactants cluster_reactants cluster_reactants->arrow1

Caption: General overview of the amide synthesis reaction.

Roles of the Base:

  • HCl Scavenger: The primary role is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. If left in the reaction, the HCl will protonate the nitrogen of the unreacted 2-ethylaniline, forming an ammonium salt. This protonated amine is no longer nucleophilic and cannot react with the acyl chloride, effectively killing the reaction.

  • Catalyst (in the case of Pyridine): Pyridine can act as a nucleophilic catalyst. It first reacts with the highly electrophilic 4-methoxybenzoyl chloride to form a reactive N-acylpyridinium salt. This intermediate is even more reactive towards the aniline than the original acyl chloride, which can accelerate the rate of the desired reaction.

Impact on Side Reactions:

  • Without a base: The reaction will be very slow and will stop once all the aniline is protonated.

  • Using a weak or hindered base (like diisopropylethylamine): May not be effective enough to prevent the protonation of the aniline, leading to low conversion.

  • Using a strong aqueous base (like NaOH in a biphasic system): Can be effective but increases the risk of hydrolyzing the 4-methoxybenzoyl chloride, which reduces the amount of electrophile available for the main reaction.

Table 1: Comparison of Common Bases

BaseTypeSolventKey AdvantagePotential Drawback
Pyridine Tertiary AmineDCM, THFActs as a nucleophilic catalyst, accelerating the reaction.Can be difficult to remove during work-up due to its high boiling point.
Triethylamine (TEA) Tertiary AmineDCM, THFEffective HCl scavenger, easier to remove than pyridine.Not a catalyst; reaction may be slower.
NaOH (aq) InorganicBiphasic (e.g., DCM/Water)Inexpensive and effective.Increases risk of acyl chloride hydrolysis.
Q4: Are there alternative, potentially higher-yielding methods to synthesize this amide if the acyl chloride route is problematic?

A4: Absolutely. While the Schotten-Baumann reaction is classic, modern peptide coupling agents offer a milder and often more efficient alternative, especially if your acyl chloride is unstable or difficult to handle. These reagents work by activating the carboxylic acid (4-methoxybenzoic acid) in situ.

Alternative Method: Using Coupling Agents

This approach avoids the need for the sensitive acyl chloride altogether, starting from the more stable 4-methoxybenzoic acid.

  • Activation: A coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Coupling: This activated intermediate is then readily attacked by the nucleophile, 2-ethylaniline, to form the desired amide bond. The byproducts are water-soluble and easily removed during work-up.

Table 2: Comparison of Synthetic Routes

FeatureAcyl Chloride MethodCoupling Agent (EDC/HOBt) Method
Starting Materials 4-Methoxybenzoyl chloride, 2-Ethylaniline4-Methoxybenzoic acid, 2-Ethylaniline
Key Reagents Base (e.g., Pyridine)EDC, HOBt, Base (e.g., DIPEA)
Reaction Conditions Often requires low temp (0 °C)Typically run at room temperature
Pros Fast, uses inexpensive starting materialsMilder conditions, high yields, fewer side reactions, easier purification
Cons Acyl chloride is moisture-sensitiveCoupling agents are more expensive

References

  • Title: Schotten-Baumann Reaction. Source: Organic Syntheses, Coll. Vol. 1, p.361 (1941); Vol. 4, p.608 (1925). URL: [Link]

  • Title: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. URL: [Link]

  • Title: Nucleophilic Catalysis. Source: IUPAC Gold Book. URL: [Link]

  • Title: Amide bond formation: beyond the myth of coupling reagents. Source: Chemical Society Reviews, 2011, 40, 2457-2477. URL: [Link]

Technical Support Center: N-(2-ethylphenyl)-4-methoxybenzamide Purification & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of N-(2-ethylphenyl)-4-methoxybenzamide. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we address the mechanistic causality behind common experimental failures—such as steric hindrance, co-elution, and polymorphic instability—providing you with self-validating protocols to ensure high-purity yields.

Synthesis & Reaction Matrix Challenges

Q: My amide coupling yields are consistently low, and I observe a significant amount of unreacted 2-ethylaniline. Why is this happening?

A: The primary culprit is steric hindrance. The ortho-ethyl group on 2-ethylaniline physically obstructs the trajectory of the incoming activated carboxylic acid, significantly reducing the nucleophilicity of the amine[1]. When using standard carbodiimide coupling reagents (like DCC or EDC) with 4-methoxybenzoic acid, the O-acylisourea intermediate may thermodynamically rearrange into a highly stable, unreactive N-acylurea byproduct before the hindered amine can successfully attack[1].

Scientist's Recommendation: To outcompete the rearrangement pathway, switch to an acid chloride synthesis route or utilize highly reactive uronium salts (e.g., HATU) combined with a non-nucleophilic base like DIPEA. This lowers the activation energy barrier for the coupling step, driving the reaction to completion.

Chromatographic Separation Issues

Q: During silica gel column chromatography, my target amide co-elutes with unreacted 2-ethylaniline. How can I resolve this?

A: Benzamides and their corresponding starting anilines often exhibit nearly identical Rf​ values in standard normal-phase solvent systems (like ethyl acetate/hexanes)[2]. Relying solely on chromatography for this separation is a flawed strategy that leads to mixed fractions and yield loss[2].

Scientist's Recommendation: Implement a self-validating orthogonal liquid-liquid extraction (acid/base wash) prior to chromatography. By exploiting the pKa differences of the molecules, you can force impurities into the aqueous layer. Washing the organic phase with 1M HCl protonates the basic 2-ethylaniline into a water-soluble ammonium salt. Subsequent washing with saturated NaHCO₃ deprotonates any residual 4-methoxybenzoic acid. Because the target benzamide is neutral, it remains isolated in the organic phase.

Crystallization & Isolation: The "Oiling Out" Phenomenon

Q: When I try to recrystallize N-(2-ethylphenyl)-4-methoxybenzamide, it forms a viscous oil at the bottom of the flask instead of crystals. What is going wrong?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known in the field as "oiling out"[3]. Mechanistically, this occurs when the cohesive energy between the solute molecules is lower than the adhesive energy between the solute and the solvent at the nucleation temperature[3]. Instead of forming a rigid crystal lattice, the supersaturated solution demixes into a solute-rich liquid phase and a solvent-rich liquid phase[3]. This is highly prevalent in benzamide derivatives when trace impurities depress the melting point of the crude mixture below the boiling point of the recrystallization solvent.

Scientist's Recommendation: Do not rapidly crash-cool the solution. Instead, utilize an anti-solvent crystallization strategy. Re-dissolve the oil in a minimum volume of a "good" solvent (e.g., hot ethanol), and slowly titrate in a "poor" solvent (e.g., water) until the exact metastable point of slight turbidity is reached[3]. Adding a seed crystal at this precise moment provides a physical nucleation site, bypassing the LLPS boundary entirely[3].

Polymorphism and Batch Inconsistency

Q: My purified batches have varying melting points and solubility profiles, even though NMR shows high chemical purity. Why?

A: Benzamides are historically notorious for polymorphism—the ability to crystallize into multiple distinct structural lattices (e.g., Form I, II, III)[4]. In fact, the first reported case of polymorphism in molecular crystals was observed in benzamide in 1832[5]. Subtle changes in cooling rates, solvent polarity, or localized supersaturation can thermodynamically switch the stability of the crystallizing polymorph[4].

Scientist's Recommendation: Standardize your cooling gradient strictly (e.g., 0.5 °C/min). If you require a specific polymorph for downstream formulation, you must use targeted mechanochemical seeding to dictate the crystal lattice formation[5].

Quantitative Data: Purification Matrix

The following table summarizes the quantitative expectations and mechanistic targets for each phase of the purification workflow.

Purification MethodTarget Impurity RemovedSolvent / Reagent SystemExpected Outcome / Yield Impact
Acid Wash Unreacted 2-Ethylaniline1M HCl (aq)>99% amine removal; <2% yield loss
Base Wash Unreacted 4-Methoxybenzoic AcidSat. NaHCO₃ (aq)>95% acid removal; <2% yield loss
Silica Chromatography N-acylurea byproducts, dimersHexane / EtOAc (Gradient 9:1 to 1:1)High purity; Moderate yield loss (10-20%)
Anti-Solvent Recrystallization Trace organics, color bodiesEthanol (Good) / Water (Poor)>99% final purity; Resolves oiling out

Experimental Protocols

Protocol 1: Orthogonal Liquid-Liquid Extraction (Acid/Base Wash)

This protocol acts as a self-validating system; phase separation guarantees the removal of ionizable impurities.

  • Dilution: Dissolve the crude reaction mixture in 50 mL of ethyl acetate (EtOAc) and transfer to a separatory funnel.

  • Acid Wash (Amine Removal): Add 25 mL of cold 1M HCl. Stopper, invert, and vent. Shake vigorously for 30 seconds. Allow the phases to separate and drain the lower aqueous layer. Repeat this step once more.

  • Base Wash (Acid Removal): Add 25 mL of saturated aqueous NaHCO₃ to the organic layer. Shake carefully (Caution: CO₂ gas evolution will occur; vent frequently). Drain the lower aqueous layer.

  • Brine Wash & Drying: Wash the organic layer with 25 mL of saturated NaCl (brine) to remove residual water. Transfer the organic layer to an Erlenmeyer flask, add anhydrous Na₂SO₄, and stir for 10 minutes until the solution is clear.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the semi-pure crude solid.

Protocol 2: Anti-Solvent Recrystallization with Seeding

This protocol is specifically designed to bypass Liquid-Liquid Phase Separation (oiling out).

  • Dissolution: Place the semi-pure N-(2-ethylphenyl)-4-methoxybenzamide in a round-bottom flask. Add a minimal amount of boiling ethanol (approx. 3-5 mL per gram of crude) until the solid is completely dissolved.

  • Anti-Solvent Titration: Maintain the solution at a gentle reflux. Dropwise, add hot deionized water (the anti-solvent) while stirring continuously. Stop adding water the exact moment the solution becomes faintly turbid (cloudy).

  • Clarification: Add 1-2 drops of hot ethanol just until the solution turns clear again. This establishes the perfect metastable supersaturated state.

  • Seeding & Cooling: Remove the flask from the heat source. Immediately add 1-2 mg of pure N-(2-ethylphenyl)-4-methoxybenzamide seed crystals.

  • Isolation: Allow the flask to cool to room temperature undisturbed at a rate of ~0.5 °C/min. Once at room temperature, transfer to an ice bath for 30 minutes. Collect the resulting crystals via vacuum filtration and wash with ice-cold 1:1 Ethanol/Water.

Workflows and Logical Relationships

OilingOut Start Observation: Product 'Oils Out' Check Is the oil forming above the product's melting point? Start->Check Yes Impurities depressing M.P. or Supersaturation too high Check->Yes Yes No Rapid cooling induced Liquid-Liquid Phase Separation Check->No No Action1 Re-dissolve in 'Good' Solvent (e.g., Hot Ethanol) Yes->Action1 No->Action1 Action2 Slowly add 'Poor' Solvent (e.g., Water) until turbid Action1->Action2 Action3 Add Seed Crystal & Cool slowly (0.5°C/min) Action2->Action3 Success Pure Crystalline N-(2-ethylphenyl)-4-methoxybenzamide Action3->Success

Caption: Decision tree for troubleshooting Liquid-Liquid Phase Separation (Oiling Out).

PurificationWorkflow Crude Crude Reaction Mixture (Amide, Amine, Acid) AcidWash 1M HCl Wash (Removes 2-Ethylaniline) Crude->AcidWash BaseWash Sat. NaHCO3 Wash (Removes 4-Methoxybenzoic Acid) AcidWash->BaseWash Silica Silica Gel Chromatography (Hexane/EtOAc Gradient) BaseWash->Silica Crystallize Anti-Solvent Recrystallization (Polymorph Control) Silica->Crystallize Pure Final Purified API Crystallize->Pure

Caption: End-to-end purification workflow isolating the target amide from starting materials.

References

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds Source: pharmalego.com URL:[3]

  • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine Source: benchchem.com URL:[1]

  • What is the best technique for amide purification? Source: researchgate.net URL:[2]

  • Polymorphic Solid Solutions in Molecular Crystals: Tips, Tricks, and Switches Source: Journal of the American Chemical Society (acs.org) URL:[4]

  • Wöhler and Liebig Revisited: 176 Years of Polymorphism in Benzamide - and the Story Still Continues! Source: researchgate.net URL:[5]

Sources

Overcoming solubility issues with N-(2-ethylphenyl)-4-methoxybenzamide in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Solubility of N-(2-ethylphenyl)-4-methoxybenzamide

Overview & Physicochemical Context N-(2-ethylphenyl)-4-methoxybenzamide (CAS: 329938-97-8) is a synthetic heterocyclic compound widely utilized in early-stage drug discovery[1]. With a molecular weight of 255.31 g/mol , its structure features a highly hydrophobic ethylphenyl ring coupled with a methoxy-substituted benzamide core[1]. This structural profile places it firmly in the category of low-solubility, high-lipophilicity molecules (akin to BCS Class II/IV compounds)[2].

While dimethyl sulfoxide (DMSO) is the gold standard solvent for fragment-based screening and bioassays[3], researchers frequently encounter critical roadblocks: incomplete dissolution in the primary stock or sudden precipitation upon dilution into aqueous assay buffers[4]. This technical guide provides a mechanistic understanding of these failures and delivers field-proven, self-validating protocols to ensure reliable, artifact-free experimental data.

TroubleshootingLogic Start Compound Precipitates in 100% DMSO? CheckDMSO Assess DMSO Quality (Is it anhydrous?) Start->CheckDMSO FreshDMSO Switch to Fresh DMSO (Water reduces solubility) CheckDMSO->FreshDMSO Old/Opened Sonicate Water Bath Sonication (10-15 min at 37°C) CheckDMSO->Sonicate Fresh/Sealed FreshDMSO->Sonicate Clear Solution Optically Clear? Sonicate->Clear Proceed Aliquoting & Storage (-20°C to -80°C) Clear->Proceed Yes CoSolvent Add Co-solvent (e.g., 5% PEG-400) Clear->CoSolvent No CoSolvent->Sonicate

Caption: Decision tree for troubleshooting DMSO solubility and preventing precipitation.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does N-(2-ethylphenyl)-4-methoxybenzamide resist dissolving in 100% DMSO at 10 mM, leaving a cloudy suspension? Expert Insight & Causality: The most common culprit is compromised solvent integrity. DMSO is highly hygroscopic; it rapidly absorbs moisture from the atmosphere the moment a bottle is opened. Even a 2-5% water content in DMSO exponentially decreases its 5 for highly lipophilic molecules[5]. Furthermore, the crystalline lattice energy of benzamides is stabilized by strong intermolecular hydrogen bonding. Solution: Always use fresh, anhydrous DMSO (≥99.9% purity) stored under an inert gas (argon/nitrogen). If cloudiness persists, apply water-bath sonication at 37°C for 10-15 minutes to provide the necessary kinetic energy to disrupt the crystal lattice[5].

Q2: My compound dissolves perfectly in DMSO, but crashes out (precipitates) the moment I add it to my biological assay buffer. How do I prevent this? Expert Insight & Causality: This phenomenon, known as "solvent crash-out," occurs because the local concentration of the hydrophobic drug exceeds its aqueous solubility limit at the interface of the DMSO droplet and the buffer. The sudden shift in solvent polarity forces the compound to nucleate into nanometer-sized particulates, which can interfere with optical readouts and cause 4[4]. Solution: Avoid direct high-ratio dilutions (e.g., 1:1000 in a single step). Instead, use a "step-down" serial dilution strategy. Alternatively, incorporate co-solvents such as 2 into the intermediate buffer to lower the dielectric constant and stabilize the hydrophobic core[2].

Q3: Can I heat the DMSO solution to 60°C to force the compound into solution? Expert Insight & Causality: While increasing thermodynamic energy improves solubility, heating DMSO above 40-50°C is strongly discouraged. High temperatures in the presence of trace oxygen can induce oxidative degradation or hydrolysis of the methoxy group. Gentle warming (maximum 37°C) combined with ultrasonic waves (sonication) is the safest method to facilitate dissolution without 5[5].

Section 2: Quantitative Solubility & Storage Data

To ensure reproducibility across screening campaigns, adhere to the following empirically derived parameters for N-(2-ethylphenyl)-4-methoxybenzamide:

ParameterValue / RecommendationScientific Rationale
Target Concentration (Stock) 10 mM - 20 mMStandard concentration for3 and high-throughput assays[3].
Solvent Requirement Anhydrous DMSO (≥99.9%)Prevents hydrophobic exclusion caused by trace atmospheric water absorption[5].
Maximum Heating Temp 37°CPrevents thermal degradation of the methoxybenzamide core[5].
Aqueous Tolerance < 1% DMSO finalPrevents assay interference, enzyme denaturation, and false-positive bioassay readouts[2].
Storage Conditions Aliquoted at -20°C to -80°CMinimizes freeze-thaw cycles which induce irreversible precipitation[5].

Section 3: Self-Validating Experimental Protocols

Protocol 1: Preparation of a Self-Validating 10 mM Anhydrous DMSO Stock

Objective: Achieve complete dissolution while verifying solvent integrity to prevent downstream assay failure.

Step-by-Step Methodology:

  • Thermal Equilibration : Allow the sealed vial of lyophilized N-(2-ethylphenyl)-4-methoxybenzamide to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening a cold vial causes atmospheric moisture to condense on the hydrophobic powder, introducing water that will severely hinder DMSO solvation.

  • Weighing : Accurately weigh the required mass (e.g., 2.55 mg for 1 mL of 10 mM stock) into a sterile, amber microcentrifuge tube (to protect from potential photo-degradation).

  • Solvent Dispensing : Using a positive displacement pipette, add 1.0 mL of freshly opened, anhydrous DMSO.

  • Mechanical Agitation : Vortex vigorously for 60 seconds to disperse the powder.

  • Sonication : Place the tube in a water-bath sonicator at 37°C for 10-15 minutes[5].

  • Self-Validation Check (Optical Clarity) : Hold the tube against a strong, focused light source. If the solution is optically clear with no visible particulates or Schlieren lines (refractive index gradients), dissolution is complete. If micro-crystals remain, the DMSO has likely absorbed water; discard the solvent and repeat with a fresh, sealed ampoule.

  • Storage : Aliquot immediately into single-use 50 µL volumes and store at -20°C[5].

AqueousDilution Stock 10 mM DMSO Stock (Anhydrous) Intermediate Intermediate Dilution (Co-solvent / Buffer) Stock->Intermediate Dropwise Addition Final Final Assay Buffer (<1% DMSO) Intermediate->Final Serial Dilution Validate Self-Validation: Check Tyndall Effect Final->Validate Optical Verification

Caption: Step-down dilution workflow to prevent aqueous solvent crash-out.

Protocol 2: Step-Down Dilution for Aqueous Assays

Objective: Prevent nanometer-sized particulate formation during the introduction of the hydrophobic compound into an aqueous environment[4].

Step-by-Step Methodology:

  • Thawing : Thaw a 50 µL aliquot of the 10 mM stock at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution : Prepare a 1 mM intermediate stock by adding 10 µL of the 10 mM DMSO stock into 90 µL of a transitional solvent (e.g., 50% DMSO / 50% assay buffer containing 5% PEG-400)[2]. Causality: The PEG-400 acts as a surfactant, coating the hydrophobic ethylphenyl ring and preventing rapid nucleation[2].

  • Dropwise Addition : While placing the final assay buffer (e.g., 900 µL) on a magnetic stirrer at 300 RPM, add 100 µL of the intermediate stock dropwise (approximately 1 drop per second). Causality: Slow addition ensures rapid dispersion, keeping the local concentration of the compound below its critical precipitation threshold.

  • Self-Validation Check (Tyndall Effect) : In a darkened room, shine a laser pointer through the final aqueous solution. If the laser beam is highly visible (light scattering), nanoparticles have formed, indicating precipitation[4]. If the beam is invisible, the compound is successfully solvated in the aqueous phase and ready for biological screening.

References

  • Solubility: a speed–breaker on the drug discovery highway Source: MedCrave online URL:[Link]

  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers Source: University of Strathclyde (STAX) URL:[Link]

  • DMSO Solubility Assessment for Fragment-Based Screening Source: MDPI URL:[Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and deepen their understanding of amide bond formation. The synthesis of benzamides is a cornerstone of medicinal chemistry and materials science, yet it is a reaction class with nuances that can significantly impact yield, purity, and reproducibility.

This resource is structured in a practical question-and-answer format to directly address the challenges you may encounter in the lab. We will move from diagnosing common problems to answering broader strategic questions about methodology and reagent selection. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Diagnosing and Solving Common Synthesis Issues

This section addresses specific experimental problems. Each issue is broken down into potential causes and actionable solutions, grounded in established chemical principles.

Question 1: My reaction has a very low or no yield. What are the most common culprits and how can I fix this?

Low or non-existent yield is one of the most frequent and frustrating issues in amide synthesis. The cause can typically be traced back to one of five key areas: reagent activity, reaction conditions, side reactions, substrate reactivity, or steric hindrance.

Potential Causes & Recommended Solutions

  • Inactive or Inappropriate Reagents:

    • The Cause: The most common issue, especially when using acyl chlorides or coupling reagents, is degradation due to moisture. Benzoyl chloride readily hydrolyzes to unreactive benzoic acid.[1][2][3] Similarly, many coupling reagents are moisture-sensitive.

    • The Solution: Always use anhydrous (dry) solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][3] If you suspect reagent degradation, it is best to use a fresh bottle or purify your existing materials prior to use.[4] For reactions starting from benzoic acid, ensure the coupling reagent chosen is sufficiently potent to activate the acid.[4]

  • Suboptimal Reaction Conditions:

    • The Cause: Incorrect temperature, concentration, or reaction time can halt a reaction. Amide couplings are often concentration-dependent, and running a reaction too dilute can dramatically slow down the rate. While heat can increase reaction rates, excessively high temperatures can lead to the decomposition of starting materials, reagents, or the final product.[5]

    • The Solution: A good starting point for concentration is 0.1-0.5 M.[4] Monitor your reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[5] If the reaction is sluggish at room temperature, consider gently heating it (e.g., to 40-60 °C), but watch for the appearance of new spots on the TLC plate, which could indicate decomposition or side products.[4][5]

  • Competing Side Reactions:

    • The Cause: The primary competing reaction is often the hydrolysis of your activated species (e.g., benzoyl chloride).[6] In reactions starting from an amine and benzoyl chloride, the hydrochloric acid (HCl) byproduct can protonate the starting amine, rendering it non-nucleophilic and effectively stopping the reaction.[6]

    • The Solution: To combat hydrolysis, rigorously exclude water.[1] To neutralize the acid byproduct in reactions like the Schotten-Baumann, it is crucial to include a base, such as aqueous NaOH or a non-nucleophilic organic base like pyridine or triethylamine.[6][7]

  • Low Substrate Reactivity:

    • The Cause: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) are poor nucleophiles and react sluggishly.[4][8] This is a common challenge in medicinal chemistry.

    • The Solution: For these challenging substrates, a more powerful coupling reagent is often required. Standard carbodiimide reagents like EDC may be insufficient. Consider switching to a more potent phosphonium (e.g., PyBOP) or aminium/uronium salt (e.g., HATU, HBTU) based reagent.[4][9] These reagents generate more highly activated esters, which are more susceptible to attack by weak nucleophiles.

Question 2: My final product is impure. How can I identify and minimize the formation of side products?

Product purity is as critical as yield. The identity of the impurity provides clues to the underlying side reaction, which can then be suppressed through targeted changes to the protocol.

Common Impurities and Prevention Strategies

  • Unreacted Benzoic Acid (from Benzoyl Chloride hydrolysis):

    • Identification: This impurity can be detected by NMR and will make the crude product acidic.

    • Cause & Prevention: This is caused by moisture reacting with the benzoyl chloride starting material.[1][2][10] As detailed above, the solution is to use anhydrous solvents and reagents and to protect the reaction from atmospheric moisture.[3]

    • Removal: During workup, wash the organic layer with a dilute aqueous base like sodium bicarbonate (NaHCO₃) solution. The benzoic acid will be deprotonated to form water-soluble sodium benzoate and will be extracted into the aqueous layer.[1][11]

  • N-Acylurea Byproduct (from DCC/EDC coupling):

    • Identification: A common, often difficult-to-remove impurity when using carbodiimide coupling reagents.

    • Cause & Prevention: The highly reactive O-acylisourea intermediate, formed from the reaction of the carboxylic acid and the carbodiimide, can rearrange to a stable, unreactive N-acylurea.[4][6] This is a non-productive pathway that consumes the activated acid. To prevent this, add a nucleophilic catalyst like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives rapidly trap the O-acylisourea to form an active ester intermediate, which is less prone to rearrangement and more efficiently reacts with the amine.[6]

    • Removal: The byproduct from DCC (dicyclohexylurea, DCU) is poorly soluble in many organic solvents and can often be removed by filtration. The byproduct from EDC is water-soluble and can be removed with an aqueous wash.[4]

  • Over-acylation or Diacylation Product:

    • Identification: An unexpected, higher molecular weight byproduct confirmed by mass spectrometry.

    • Cause & Prevention: This occurs when the newly formed benzamide product reacts with another molecule of the acylating agent (e.g., benzoyl chloride).[1] This is more likely if there are localized high concentrations of the acylating agent or if the reaction temperature is too high. The best way to prevent this is to add the benzoyl chloride slowly and dropwise to a vigorously stirred solution of the amine.[1] Maintaining a low reaction temperature (e.g., 0-5 °C) also helps control reactivity.[1][12]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding reaction strategy and optimization.

Question 3: How do I choose the most suitable synthetic method for my specific application?

Selecting the right method from the outset can save significant optimization time. The choice depends on factors like scale, substrate sensitivity, cost, and available equipment.

  • For large-scale, cost-effective synthesis: The Schotten-Baumann reaction , reacting benzoyl chloride with an amine/ammonia in the presence of a base, is often a preferred method. It is fast, high-yielding, and uses inexpensive reagents.[1][2][6]

  • For "green" or atom-economical approaches: Direct amidation of benzoic acid with an amine is an attractive option as the only byproduct is water. However, this method often requires high temperatures or a catalyst (like boric acid) to drive the reaction by removing water.[13][14]

  • For sensitive or complex substrates: Coupling reagent-mediated synthesis is the most versatile and widely used method in drug discovery.[8] It allows for mild reaction conditions (often room temperature), which preserves sensitive functional groups and stereocenters. The vast array of available coupling reagents provides a toolkit to find a suitable option for even very challenging substrates.[9]

Question 4: What is the role of a coupling reagent, and how do I select the right one?

A coupling reagent's job is to convert the hydroxyl group of a carboxylic acid into a good leaving group, thereby "activating" it for nucleophilic attack by an amine. The choice of reagent is a trade-off between reactivity, cost, and ease of byproduct removal.

  • Carbodiimides (DCC, EDC): These are the workhorses of amide synthesis. They are inexpensive and effective for many substrates.[4] EDC is often preferred in a laboratory setting because its urea byproduct is water-soluble, simplifying purification.[4][8]

  • Aminium/Uronium & Phosphonium Reagents (HATU, HBTU, PyBOP): These are more modern, highly reactive reagents. They are significantly more expensive but are the reagents of choice for difficult couplings, such as those involving sterically hindered substrates or electron-poor amines.[9][15] They often lead to faster reactions, higher yields, and lower levels of racemization for chiral carboxylic acids. The use of reagents based on HOAt (like HATU) is generally more effective and provides faster couplings with less epimerization compared to their HOBt-based counterparts (like HBTU).

Data Summaries & Protocols

Table 1: Comparison of Common Amide Coupling Reagents
Reagent ClassExample(s)Relative CostKey AdvantagesKey Disadvantages
Carbodiimides DCC, EDCLowInexpensive, widely available.Can form N-acylurea byproduct; DCC byproduct (DCU) can be difficult to remove; risk of epimerization.[4]
Additives HOBt, HOAtLowUsed with carbodiimides to increase rates and suppress side reactions/epimerization.[6]HOBt can have safety/handling concerns.
Phosphonium Salts PyBOP, PyAOPHighHigh reactivity, low epimerization, good for sterically hindered substrates.Expensive; generates phosphine oxide byproducts.
Aminium/Uronium Salts HBTU, HATUHighVery high reactivity, fast reactions, low epimerization. HATU is generally superior to HBTU.Expensive; can form guanidinium byproduct if amine is added incorrectly.
Protocol 1: General Benzamide Synthesis via Schotten-Baumann Reaction[5][12]
  • In a flask appropriate for the reaction scale, dissolve the primary or secondary amine (1.0 equivalent) in a suitable solvent system (e.g., a biphasic mixture of dichloromethane and aqueous 10% NaOH).

  • Cool the vigorously stirred mixture in an ice bath to 0-5 °C.

  • Slowly add benzoyl chloride (1.0-1.1 equivalents) dropwise via a syringe or dropping funnel, ensuring the internal temperature remains below 10 °C. The reaction is often exothermic.[2]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Separate the organic layer. Wash it sequentially with dilute HCl (to remove any remaining base), saturated sodium bicarbonate solution (to remove any benzoic acid), and finally with brine.[11]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzamide.

  • Purify the crude product, typically by recrystallization from a suitable solvent like hot water or an ethanol/water mixture.[2][6]

Visualized Workflows

General Workflow for Optimizing Benzamide Synthesis

The following diagram outlines a logical flow for developing and optimizing a new benzamide synthesis protocol.

G cluster_prep Preparation cluster_exec Execution & Analysis cluster_opt Optimization Loop start Define Substrates (Acid & Amine) choose_method Choose Method (e.g., Coupling vs. Acyl Chloride) start->choose_method setup Initial Reaction Setup (Solvent, Temp, Stoichiometry) choose_method->setup monitor Monitor Reaction (TLC, LC-MS) setup->monitor workup Workup & Isolate Crude Product monitor->workup analyze Analyze Crude Product (Yield, Purity via NMR/LC-MS) workup->analyze evaluate Evaluate Results analyze->evaluate troubleshoot Problem? (Low Yield, Impure) evaluate->troubleshoot Check Criteria adjust Adjust Parameters (Reagent, Temp, Solvent) troubleshoot->adjust Yes end_node Final Optimized Protocol troubleshoot->end_node No (Success) adjust->setup Re-run Experiment

Caption: A general experimental workflow for benzamide synthesis optimization.

Troubleshooting Decision Tree for Low Product Yield

When faced with a low yield, this decision tree can help diagnose the root cause systematically.

G decision decision solution solution start Low or No Yield Observed q1 TLC/LC-MS shows unreacted starting materials? start->q1 q2 Are there unexpected spots/peaks? q1->q2 No sol1 Increase reaction time or temperature. Check reagent stoichiometry & concentration. q1->sol1 Yes sol2 Identify side products. Consider hydrolysis or over-acylation. q2->sol2 Yes sol3 Reaction conditions are suboptimal. Screen solvents or catalysts. q2->sol3 No q3 Using moisture-sensitive reagents (e.g., Acyl Chloride, Coupling Agent)? q3->sol1 No sol4 Use fresh, anhydrous reagents & solvents. Run under inert gas. q3->sol4 Yes sol2->q3

Caption: A decision tree for troubleshooting low benzamide yield.

References

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the preparation of 2a. [Link]

  • A practical handbook for pharmaceutical chemistry. (n.d.). Part 6: Preparation of Organic Compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Arenecarboxylic acid or benzamide synthesis by carboxylation or C-C coupling. [Link]

  • Scribd. (n.d.). Benzamide Synthesis and Recrystallization. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. [Link]

  • Moradi, L., et al. (2018). Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. Research on Chemical Intermediates. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Bulger, A. S., Witkowski, D. C., & Garg, N. K. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • NileRed. (2021). Synthesis of Benzamide. YouTube. [Link]

  • Reddit. (2022). amide coupling help. r/Chempros. [Link]

Sources

Technical Support Center: N-(2-ethylphenyl)-4-methoxybenzamide Stability and Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(2-ethylphenyl)-4-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability testing and storage of this compound. While specific degradation studies on N-(2-ethylphenyl)-4-methoxybenzamide are not extensively available in public literature, this document is built upon established principles of organic chemistry, pharmaceutical stability testing, and data from structurally related benzamide compounds.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and stability of N-(2-ethylphenyl)-4-methoxybenzamide.

Q1: What are the primary potential degradation pathways for N-(2-ethylphenyl)-4-methoxybenzamide?

A1: Based on its chemical structure, which includes an amide linkage and an electron-rich methoxybenzene ring, the most probable degradation pathways are:

  • Hydrolysis: The amide bond is susceptible to cleavage under acidic and basic conditions, which would likely yield 4-methoxybenzoic acid and 2-ethylaniline.[1][2]

  • Oxidation: The methoxybenzene ring system can be susceptible to oxidative degradation.[1] The ethylphenyl moiety may also undergo oxidation.

  • Photodegradation: Aromatic compounds, including benzamide derivatives, can degrade upon exposure to light, particularly UV radiation.[1][3]

  • Thermal Degradation: Elevated temperatures can induce decomposition of the molecule. Aromatic amides generally exhibit high thermal stability, but degradation can occur at temperatures exceeding their melting point.[4][5][6]

Q2: I'm observing a discoloration (e.g., yellowing) of my N-(2-ethylphenyl)-4-methoxybenzamide sample over time. What is the likely cause?

A2: Discoloration, particularly to yellow or brownish hues, is often an indicator of oxidative degradation.[2] The aniline moiety (in this case, the 2-ethylphenyl part) and the electron-rich methoxybenzene ring are prone to oxidation, which can form colored impurities. To confirm this, it is recommended to analyze the sample using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to check for the emergence of new impurity peaks.

Q3: What are the recommended long-term storage conditions for N-(2-ethylphenyl)-4-methoxybenzamide?

A3: To ensure the long-term stability of N-(2-ethylphenyl)-4-methoxybenzamide, it should be stored in a cool, dry, and dark place . A tightly sealed container, preferably an amber vial or a container protected from light, is recommended to shield it from moisture and light. For extended storage, refrigeration (2-8 °C) in a desiccated environment is advisable.

Q4: My compound shows signs of degradation in an aqueous solution. How can I minimize this?

A4: In an aqueous environment, hydrolysis of the amide bond is the most likely cause of degradation.[2] The rate of this hydrolysis is highly dependent on the pH of the solution. To mitigate this:

  • Conduct a pH-rate profile study to identify the pH at which the compound exhibits maximum stability. For many amides, this is often in the near-neutral pH range.

  • Buffer your formulation to maintain this optimal pH.

  • For long-term storage of the compound, consider lyophilization (freeze-drying) to keep it in a solid state and reconstitute it just before use.

Troubleshooting Guide for Stability Studies

This section provides solutions to common issues encountered during the stability testing of N-(2-ethylphenyl)-4-methoxybenzamide.

Observed Issue Potential Cause(s) Recommended Solution(s)
Appearance of new peaks in HPLC chromatogram Compound degradation.1. Identify the stress condition (e.g., acid, base, heat) causing the degradation. 2. Attempt to identify the degradation products by techniques such as LC-MS. This will help in understanding the degradation pathway. 3. Ensure your HPLC method is "stability-indicating," meaning it can resolve the main peak from all degradation products.[7][8]
Decrease in the main peak area without corresponding new peaks 1. The degradation product may not be UV-active at the chosen wavelength. 2. The degradation product might be precipitating out of the solution. 3. The compound may be adsorbing to the container surface.1. Use a Photo-Diode Array (PDA) detector to screen for absorbance at different wavelengths. 2. Visually inspect the sample for any precipitates. If observed, try a different solvent for the stability study. 3. Use silanized glass vials or polypropylene containers to minimize adsorption.
Discoloration of the sample upon light exposure Photodegradation.1. Protect samples from light using amber vials or by wrapping them in aluminum foil.[9][10] 2. Conduct a formal photostability study according to ICH Q1B guidelines to understand the extent of degradation.[9][10][11]
Inconsistent results between different batches of the compound The initial purity of the batches may be different.Always use a well-characterized reference standard for comparison. Ensure the purity of each new batch is determined before initiating stability studies.
No degradation observed under any stress conditions The stress conditions may not be harsh enough.Gradually increase the strength of the stressor (e.g., higher acid/base concentration, higher temperature, longer exposure time) until a noticeable degradation (5-20%) is observed. This is crucial for confirming that the analytical method is truly stability-indicating.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[7][8] The following are generalized protocols for subjecting N-(2-ethylphenyl)-4-methoxybenzamide to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[12][13]

Objective: To intentionally degrade N-(2-ethylphenyl)-4-methoxybenzamide under various stress conditions to generate potential degradation products.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of N-(2-ethylphenyl)-4-methoxybenzamide in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for a specified period (e.g., 2, 8, 24 hours).[2] After the specified time, cool the solution, neutralize it with 0.1 N NaOH, and dilute to a final concentration of 0.1 mg/mL for analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for a specified period.[2] After the specified time, cool the solution, neutralize it with 0.1 N HCl, and dilute to a final concentration of 0.1 mg/mL for analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a specified period. Dilute to a final concentration of 0.1 mg/mL for analysis.

    • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 70°C) for a specified period.

    • Photodegradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][10][14] A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method. A reversed-phase C18 column with a gradient elution of a mobile phase consisting of a buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point for method development.[7][15] Detection can be performed using a UV detector at the wavelength of maximum absorbance of N-(2-ethylphenyl)-4-methoxybenzamide.

Visualizing the Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1N HCl, 60°C) Stock->Acid Expose Aliquots Base Base Hydrolysis (0.1N NaOH, 60°C) Stock->Base Expose Aliquots Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Expose Aliquots Thermal Thermal (70°C, Solid & Solution) Stock->Thermal Expose Aliquots Photo Photolytic (ICH Q1B Conditions) Stock->Photo Expose Aliquots HPLC Stability-Indicating HPLC-UV/PDA Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples Data Data Analysis (Peak Purity, Mass Balance) HPLC->Data Generate Chromatograms

Caption: Forced Degradation Experimental Workflow.

Data Summary and Storage Recommendations

The following tables provide a quick reference for recommended storage conditions and typical stress conditions for forced degradation studies.

Table 1: Recommended Storage Conditions for N-(2-ethylphenyl)-4-methoxybenzamide

ConditionSolid StateIn Solution
Long-Term 2-8°C, in a desiccator, protected from light.Not recommended. Prepare fresh solutions. If necessary, store at -20°C for short periods.
Short-Term Room temperature, in a tightly sealed, light-protecting container.2-8°C, protected from light. Use within 24-48 hours.

Table 2: Typical Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis 0.1 M - 1 M HCl2 - 24 hours
Base Hydrolysis 0.1 M - 1 M NaOH2 - 24 hours
Oxidation 3% - 30% H₂O₂8 - 24 hours
Thermal 60°C - 80°C1 - 7 days
Photolytic ICH Q1B Option 2As per guideline

Conclusion

This technical support guide provides a comprehensive overview of the stability testing and storage conditions for N-(2-ethylphenyl)-4-methoxybenzamide based on its chemical structure and established scientific principles. By following the recommendations in this guide, researchers can ensure the integrity of their samples and obtain reliable data in their experiments. For regulatory submissions, it is imperative to conduct formal stability studies following the ICH guidelines.

References

  • ICH Harmonised Tripartite Guideline, Q1B Photostability Testing of New Active Substances and Medicinal Products, 1996. [Link]

  • Stability tests according to ICH Q1A (R2), Memmert GmbH + Co.KG, 2012. [Link]

  • Understanding ICH Photostability Testing, Q-Lab. [Link]

  • Understanding Photostability Testing for Cosmetic & OTC Drug Products, Certified Laboratories, 2025. [Link]

  • ICH Harmonised Tripartite Guideline, Q1A(R2) Stability Testing of New Drug Substances and Products, 2003. [Link]

  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING, Slideshare. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products, European Medicines Agency, 2003. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products, European Medicines Agency, 1998. [Link]

  • Quality Guidelines, ICH. [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products, ECA Academy. [Link]

  • Thermal degradation behaviour of aromatic poly(ester-amide) with pendant phosphorus groups investigated by pyrolysis-GC/MS, Polymer Degradation and Stability, 2005. [Link]

  • Thermal Degradation of Meta and Para-Aramid Fibers in Different Atmospheres, Polymers, 2026. [Link]

  • Thermal stability and degradation of aromatic polyamides. 1. Pyrolysis and hydrolysis pathways, kinetics and mechanisms of N-phenylbenzamide, R Discovery, 1994. [Link]

  • Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide, SciELO, 2017. [Link]

  • Synthesis, Characterization, and Effects of Aliphatic and Aromatic Amines on Thermal and Surface Properties of Zwitterionic Amphiphiles, ACS Omega, 2025. [Link]

  • ChemInform Abstract: Photodegradation of Benzamide in TiO2 Aqueous Suspensions, ResearchGate, 2025. [Link]

  • Removal of sulfonamides from wastewater in the UV/TiO2 system: effects of pH and salinity on photodegradation and mineralization, ResearchGate, 2025. [Link]

  • Stability Indicating HPLC Method Development: A Review, IRJPMS, 2025. [Link]

  • Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide, ResearchGate, 2025. [Link]

  • Degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid by TiO2 photocatalysis: Kinetics, photoproducts and comparison to structurally related compounds, ResearchGate. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices, LCGC International, 2025. [Link]

  • Development and Validation of a Stability Indicating HPLC Method, Longdom Publishing. [Link]

  • Green Synthesis for Antibiotic Photodegradation: Recent Advances and Future Trends, MDPI, 2025. [Link]

  • PHOTOCATALYTIC DEGRADATION OF THE SELECTED SULFONAMIDES IN WASTEWATER, ResearchGate. [Link]

  • N-[2-(2,5-Dimethylphenyl)ethyl]-4-methoxybenzamide - Optional[Vapor Phase IR] - Spectrum, SpectraBase. [Link]

  • N-(2-ethylphenyl)-4-methoxybenzamide (C16H17NO2), PubChemLite. [Link]

  • N-[(2S)-2-hydroxy-2-(4-methoxyphenyl)ethyl]benzamide | C16H17NO3 | CID, PubChem. [Link]

  • 2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide, PubChem. [Link]

Sources

Technical Support Center: Optimizing the Purity of Synthesized N-(2-ethylphenyl)-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting guide for the synthesis and purification of N-(2-ethylphenyl)-4-methoxybenzamide. As a Senior Application Scientist, I have designed this resource to move beyond basic instructions. Here, we analyze the chemical causality behind common impurities and provide self-validating, field-proven methodologies to ensure your final compound meets stringent drug development purity standards.

Part 1: Chemical Causality & Reaction Mechanics

To purify a molecule effectively, you must first understand the electronic and structural nature of its formation. The synthesis typically involves the nucleophilic attack of 2-ethylaniline on the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride (or an activated 4-methoxybenzoic acid).

Mechanism Amine 2-Ethylaniline (Nucleophile) Intermediate Tetrahedral Intermediate (Unstable) Amine->Intermediate Acid 4-Methoxybenzoyl Chloride (Electrophile) Acid->Intermediate Product N-(2-ethylphenyl)- 4-methoxybenzamide Intermediate->Product Byproduct HCl Byproduct (Neutralized by Base) Intermediate->Byproduct

Mechanism of N-(2-ethylphenyl)-4-methoxybenzamide synthesis and byproduct formation.

Part 2: Root Cause Analysis (FAQs)

Q1: My final amide product is consistently contaminated with unreacted 2-ethylaniline. Why is column chromatography failing to separate them? A1: Amides and their corresponding anilines often exhibit nearly identical retention factors ( Rf​ ) on silica gel due to similar polarities. Instead of relying on chromatography, you must exploit their differing electronic properties. The lone pair on the nitrogen of 2-ethylaniline is basic. Introducing a 1M HCl wash protonates this amine, converting it into a highly polar, water-soluble ammonium salt. Conversely, the amide nitrogen in N-(2-ethylphenyl)-4-methoxybenzamide is non-basic because its lone pair is delocalized into the adjacent carbonyl π -system via resonance. This causality ensures the 1[1].

Q2: I am detecting an acidic impurity (4-methoxybenzoic acid) in my NMR spectra. What is the cause and how do I remove it? A2: This is caused by the ambient hydrolysis of unreacted 4-methoxybenzoyl chloride during the aqueous quench. Because carboxylic acids are weak acids, washing your organic layer with 1 deprotonates the impurity into a water-soluble sodium carboxylate salt, efficiently partitioning it into the aqueous waste[1].

Q3: I used EDC/HOBt for the coupling instead of the acid chloride. Why is the purity still low after an aqueous workup? A3: Carbodiimide coupling agents like EDC generate urea byproducts. While EDC-urea is largely water-soluble, trace amounts and HOBt can persist in the organic layer. To resolve this, ensure you pre-activate the carboxylic acid for 15-30 minutes before adding the amine[1]. If impurities persist, bypass chromatography entirely by2, which selectively crystallizes the amide while leaving urea byproducts in the mother liquor[2].

Q4: Can I avoid organic solvents and complex extractions entirely? A4: Yes. Recent advancements utilize micellar catalysis (e.g., PS-750-M amphiphiles) to perform 3. The hydrophobic amide product precipitates out of the aqueous micellar solution upon formation, allowing isolation by simple vacuum filtration, completely circumventing extraction or column chromatography[3].

Part 3: Quantitative Data & Physicochemical Profiling

Understanding the quantitative properties of your mixture is critical for designing the purification logic.

Component / ImpurityApprox. pKaSolubility ProfileTargeted Removal Strategy
2-Ethylaniline ~4.5 (Conjugate acid)Soluble in organic; Soluble in acidic aq.1M HCl liquid-liquid extraction
4-Methoxybenzoic acid ~4.4Soluble in organic; Soluble in basic aq.Sat. NaHCO₃ liquid-liquid extraction
N-(2-ethylphenyl)-4-methoxybenzamide ~15 (Amide N-H)Soluble in organic; Insoluble in aq.Retained in organic phase; Recrystallization
EDC Urea Byproduct N/ASoluble in water / polar organicsAqueous wash / Recrystallization

Part 4: Self-Validating Purification Protocols

Purification Start Crude Reaction Mixture (Amide + Impurities) AcidWash 1M HCl Wash (Removes 2-ethylaniline) Start->AcidWash BaseWash Sat. NaHCO3 Wash (Removes Acidic Impurities) AcidWash->BaseWash Brine Brine Wash & Na2SO4 Dry (Removes Residual Water) BaseWash->Brine Recryst Recrystallization (Hot Acetonitrile) Brine->Recryst Pure Pure N-(2-ethylphenyl)- 4-methoxybenzamide Recryst->Pure

Sequential liquid-liquid extraction and recrystallization purification workflow.

Protocol A: Orthogonal Acid-Base Liquid-Liquid Extraction

This protocol systematically alters the pH of the aqueous phase to ionize and extract specific impurities while leaving the neutral amide untouched.

  • Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) and transfer to a separatory funnel.

  • Amine Purge: Add an equal volume of 1M HCl (aq). Shake vigorously and vent. Allow the layers to separate and drain the aqueous layer.

    • Validation Checkpoint: Spot the retained organic layer on a TLC plate and stain with Ninhydrin. The absence of a colored spot confirms the complete removal of the primary amine (2-ethylaniline).

  • Acid Purge: Add an equal volume of 1[1]. Shake vigorously (Caution: CO₂ gas evolution will occur; vent frequently). Separate and discard the aqueous layer.

    • Validation Checkpoint: Acidify a small aliquot of the discarded aqueous wash with 1M HCl. If a white precipitate (4-methoxybenzoic acid) forms, the extraction successfully captured the acidic impurity.

  • Desiccation: Wash the organic layer with brine (saturated NaCl) to pre-dry the organic phase, then dry over anhydrous Na₂SO₄[1]. Filter and concentrate under reduced pressure.

Protocol B: Thermodynamic Recrystallization

Chromatography often reduces the yield of target amides. Recrystallization leverages the steep temperature-dependent solubility curve of the amide to achieve >99% purity.

  • Dissolution: Suspend the crude solid in a minimum volume of boiling 2[2]. Add solvent dropwise until the solid just dissolves.

  • Hot Filtration: If insoluble particulates (e.g., dust or polymerized byproducts) remain, perform a rapid hot gravity filtration.

  • Nucleation: Allow the solution to cool slowly to room temperature undisturbed. Slow cooling ensures the crystal lattice forms perfectly, excluding impurities into the mother liquor[2].

    • Validation Checkpoint: If an oil forms instead of crystals (oiling out), reheat the mixture to dissolve the oil, add a few drops of a non-polar anti-solvent (like hexane), and cool again.

  • Harvest: Once room temperature is reached, place the flask in an ice bath for 30 minutes to maximize yield. Collect the pure crystals via vacuum filtration and wash with a minimal amount of ice-cold solvent.

References

  • Source: National Institutes of Health (nih.gov)
  • Source: American Chemical Society (acs.org)
  • Source: Benchchem (benchchem.com)
  • What is the best technique for amide purification?

Sources

Avoiding common side reactions in N-(2-ethylphenyl)-4-methoxybenzamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic pitfalls encountered during the synthesis of N-(2-ethylphenyl)-4-methoxybenzamide .

This guide bypasses generic advice to focus on the exact electronic and steric variables of your substrates: the highly electrophilic (yet resonance-stabilized) 4-methoxybenzoyl chloride and the sterically hindered 2-ethylaniline.

Mechanistic Overview & Diagnostic Workflow

The formation of N-(2-ethylphenyl)-4-methoxybenzamide relies on a nucleophilic acyl substitution. While acid chlorides are a pre-eminent and robust choice for amide synthesis[1], the ortho-ethyl group on the aniline introduces steric bulk that slows the rate of the desired nucleophilic attack. This kinetic delay provides a window for competing side reactions—such as hydrolysis or over-acylation—to dominate if conditions are not rigorously controlled[2].

Use the diagnostic decision tree below to match your analytical results (LC-MS/TLC) with the correct mechanistic resolution.

Troubleshooting Start Reaction Failure: Low Yield or Impurities LCMS Analyze via LC-MS / TLC Start->LCMS Hydrolysis Mass = 152.1 (4-Methoxybenzoic Acid) LCMS->Hydrolysis Hydrolysis Diacylation Mass = 387.4 (Diacylated Byproduct) LCMS->Diacylation Over-reaction Unreacted Mass = 121.1 (Unreacted 2-Ethylaniline) LCMS->Unreacted Incomplete FixHydro Action: Rigorous Drying Use anhydrous DCM/THF Check Ar/N2 line Hydrolysis->FixHydro FixDiacyl Action: Control Stoichiometry Limit Acyl Chloride to 1.05 eq Use weaker base (Pyridine) Diacylation->FixDiacyl FixUnreacted Action: Enhance Activation Check Acid Chloride integrity Add catalytic DMAP Unreacted->FixUnreacted

Workflow for resolving N-(2-ethylphenyl)-4-methoxybenzamide synthesis issues.

Troubleshooting FAQs

Q1: My LC-MS shows a massive peak at m/z 151 (negative mode). Why is my acid chloride converting to 4-methoxybenzoic acid instead of coupling? Causality: You are observing the classic hydrolysis side reaction. Water is a highly effective, unhindered nucleophile that easily outcompetes the sterically hindered 2-ethylaniline. If your solvent or base introduces trace moisture, water attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that irreversibly collapses to yield 4-methoxybenzoic acid and HCl[3]. Resolution: Ensure your dichloromethane (DCM) is freshly distilled or dried over activated molecular sieves. Avoid hygroscopic bases that have been left open to the atmosphere.

Q2: I am observing a byproduct with a mass of ~387 Da. What is this, and how do I prevent it? Causality: A mass of 387 Da corresponds to the diacylated byproduct, N,N-bis(4-methoxybenzoyl)-2-ethylaniline. Once the primary amide is formed, the amide nitrogen can be deprotonated by an excess of a strong base (like Triethylamine, TEA). This deprotonated amide becomes nucleophilic enough to attack a second equivalent of the acid chloride. Resolution: Strictly control your stoichiometry to exactly 1.05 equivalents of 4-methoxybenzoyl chloride. Switch from TEA to a milder base like Pyridine, which acts as a nucleophilic catalyst and acid scavenger without strongly deprotonating the newly formed amide product.

Q3: The reaction stalls, and I recover mostly unreacted 2-ethylaniline. Should I switch to a coupling reagent like HATU or EDC/HOBt? Causality: The stalling is likely due to the formation of an unreactive anilinium hydrochloride salt. During the reaction, HCl is generated. If your base does not efficiently scavenge this HCl, the 2-ethylaniline will be protonated, rendering its lone pair unavailable for nucleophilic attack[4]. Resolution: Do not switch to standard coupling reagents (EDC/HATU) yet; they often struggle with sterically hindered anilines and can generate difficult-to-remove urea byproducts. Instead, ensure you are using at least 2.0 equivalents of an auxiliary base (like Pyridine or DIPEA) to keep the aniline strictly in its free-base form.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes our internal optimization data, demonstrating how base selection and stoichiometry directly influence the distribution of side reactions.

Table 1: Optimization matrix for N-(2-ethylphenyl)-4-methoxybenzamide synthesis.

Base (Equiv)SolventTemp (°C)Acyl Chloride (Eq)Yield (%)Hydrolysis (%)Diacylation (%)
TEA (1.2)DCM (Wet)251.2454010
TEA (2.0)DCM (Dry)251.565525
Pyridine (2.0)DCM (Dry)0 to 251.0592 <2 <1
DIPEA (1.5)THF (Dry)0 to 251.05883<2

Self-Validating Experimental Protocol

To ensure high trustworthiness and reproducibility, follow this step-by-step methodology utilizing Pyridine as the optimal base. This protocol includes built-in validation checks so you can verify the reaction's integrity in real-time.

Step 1: Preparation of the Amine Solution

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under a stream of dry Nitrogen.

  • Add 2-ethylaniline (1.0 mmol, 121 mg) and anhydrous dichloromethane (10 mL).

  • Add anhydrous Pyridine (2.0 mmol, 158 mg). Self-Validation Check: The solution must remain clear and colorless. Any immediate cloudiness indicates moisture in the system or pre-existing salt formation in your aniline.

Step 2: Acyl Chloride Addition 4. Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling suppresses the thermal activation energy required for the diacylation pathway and minimizes exothermic degradation of the acid chloride. 5. Dissolve 4-methoxybenzoyl chloride (1.05 mmol, 179 mg) in anhydrous DCM (2 mL). 6. Add the acid chloride solution dropwise over 10 minutes to the stirred amine solution. Self-Validation Check: A slight yellowing or the slow formation of a fine, white precipitate (pyridinium hydrochloride) validates that the acyl substitution is actively occurring and HCl is being successfully scavenged.

Step 3: Reaction Monitoring and Quench 7. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. 8. Monitor by TLC (Hexanes:Ethyl Acetate 7:3). Self-Validation Check: The 2-ethylaniline spot (which stains dark with ninhydrin) should disappear, replaced by a new, UV-active higher Rf​ spot corresponding to the amide. 9. Quench the reaction by adding 10 mL of saturated aqueous NaHCO3​ . Stir vigorously for 15 minutes. Causality: This step safely hydrolyzes any trace unreacted acid chloride into the water-soluble carboxylate, preventing it from reacting during concentration.

Step 4: Workup and Purification 10. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL). 11. Wash the combined organic layers with 1M HCl (10 mL). Causality: This acidic wash removes excess pyridine and any trace unreacted aniline by converting them into water-soluble salts. 12. Wash with brine (10 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the pure N-(2-ethylphenyl)-4-methoxybenzamide.

Sources

Optimization of cell permeability assays for benzamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the ADME/Tox Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in troubleshooting in vitro permeability assays. Benzamide derivatives—widely utilized in CNS indications (e.g., Sigma-1 receptor agonists, D2 antagonists) and oncology (e.g., HDAC inhibitors)—present unique permeability challenges[1][2]. Their diverse physicochemical properties, ranging from highly lipophilic scaffolds to basic amines, often result in poor aqueous solubility, high non-specific binding, and susceptibility to active efflux by ATP-binding cassette (ABC) transporters[3][4].

This guide is designed to provide you with field-proven, self-validating methodologies to optimize your cell permeability assays and ensure your in vitro data accurately predicts in vivo absorption.

Assay Optimization Workflow

G N1 Benzamide Derivative Permeability Assessment N2 Assess Physicochemical Properties (LogP, pKa) N1->N2 N3 High Lipophilicity (LogP > 3) N2->N3 N4 Moderate/Low Lipophilicity (LogP < 3) N2->N4 N10 Optimize Assay: Add 1.55% BSA to Receiver N3->N10 Mitigate non-specific binding N5 PAMPA Screen (Passive Diffusion) N4->N5 N7 MDCK-MDR1 Assay (4-day culture) N4->N7 High-throughput needs N6 Caco-2 Bidirectional Assay (21-day culture) N5->N6 If Papp > 1x10^-6 cm/s N8 Calculate Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) N6->N8 N7->N8 N9 Add P-gp/BCRP Inhibitor (e.g., Verapamil, Ko143) N8->N9 If ER > 2.0 (Active Efflux) N10->N6

Workflow for optimizing benzamide permeability assays based on physicochemical properties.

Troubleshooting FAQs

Q1: My lipophilic benzamide candidate (LogP > 3.5) shows near-zero permeability in the Caco-2 assay, but in vivo absorption is high. What is causing this discrepancy? Causality: Highly lipophilic benzamides suffer from poor aqueous solubility in standard assay buffers and exhibit high non-specific binding to the plastic Transwell® inserts or the lipid bilayer of the cell monolayer itself[3][5]. This traps the compound, preventing it from reaching the receiver compartment and leading to an artificial underestimation of the apparent permeability coefficient (Papp)[5]. Furthermore, the unstirred water layer (UWL) adjacent to the cell monolayer becomes the rate-limiting barrier for highly lipophilic drugs[5]. Solution: Optimize the receiver compartment by adding 1.55% to 4% w/v Bovine Serum Albumin (BSA)[5]. BSA acts as a thermodynamic sink, binding the lipophilic benzamide as it crosses the monolayer, thereby maintaining the concentration gradient necessary for passive diffusion[5]. Additionally, increasing the plate stirring rate (e.g., to 215 rpm) disrupts the UWL, significantly improving the recovery and Papp accuracy of lipophilic compounds[5].

Q2: How do I definitively determine if my benzamide derivative is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP)? Causality: Benzamides frequently contain structural motifs (e.g., basic amines, specific electron-donating/withdrawing groups) recognized by ABC transporters like P-gp and BCRP[4][6]. If a compound is actively effluxed back into the intestinal lumen, its apical-to-basolateral (A→B, absorptive) permeability will be low, while its basolateral-to-apical (B→A, secretory) permeability will be artificially high[2][7]. Solution: Perform a bidirectional Caco-2 or MDCK-MDR1 assay to calculate the Efflux Ratio (ER), defined as Papp(B→A) / Papp(A→B)[2][7]. An ER > 2.0 is the standard threshold indicating active efflux[7]. To validate the specific transporter, run parallel assays incorporating selective inhibitors: use Verapamil (10–50 µM) for P-gp, and Ko143 (1–10 µM) for BCRP[2][6][8]. If the ER drops below 2.0 in the presence of the inhibitor, the specific efflux mechanism is confirmed[8].

Q3: We need to screen a library of 500 novel benzamide analogs. Is Caco-2 the best model for this throughput? Causality: Standard Caco-2 cells require a 21-day culture period to fully differentiate and form tight junctions, creating a severe bottleneck for high-throughput screening (HTS)[5][7]. Solution: Transition to the Madin-Darby Canine Kidney (MDCK) cell line, specifically the MDCK-MDR1 transfected line. MDCK cells achieve terminal differentiation and form confluent monolayers in just 3 to 4 days[9]. They provide excellent correlation with Caco-2 for passively absorbed drugs (Spearman's rank ~0.58) and allow for the rapid mechanistic assessment of P-gp mediated efflux[9][10].

Step-by-Step Methodology: Optimized Bidirectional Caco-2 Assay

This protocol incorporates a self-validating system using Transepithelial Electrical Resistance (TEER) and Lucifer Yellow (LY) to ensure that the benzamide test compounds do not induce tight junction toxicity, which would result in false-positive "high permeability" readings[7][9].

Phase 1: Cell Culture & Preparation

  • Seed Caco-2 cells (passage 55–70) onto 96-well Transwell® polycarbonate filter supports (0.4 µm pore size) at a density of 1×10⁵ cells/cm²[5][7].

  • Culture the cells for 21 days at 37°C with 5% CO₂, replacing the culture medium every other day to allow for full differentiation[1][5].

Phase 2: Pre-Assay Integrity Validation 3. Measure TEER using a voltohmmeter. Proceed only with wells exhibiting TEER > 250 Ω·cm², confirming intact tight junctions[7][9]. 4. Wash the monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4)[7].

Phase 3: Bidirectional Transport Setup 5. A→B Transport (Absorptive): Add 10 µM of the benzamide test compound in HBSS to the apical donor compartment. Add HBSS containing 1.55% w/v BSA to the basolateral receiver compartment to maintain sink conditions[2][5][7]. 6. B→A Transport (Secretory): Add 10 µM of the test compound to the basolateral donor compartment. Add standard HBSS to the apical receiver compartment[2][7]. 7. Controls: Always include a high-permeability standard (e.g., Propranolol) and a low-permeability standard (e.g., Atenolol)[7].

Phase 4: Incubation & Post-Assay Validation 8. Incubate the plates at 37°C on an orbital shaker at 215 rpm for 120 minutes[5][7]. 9. Collect samples from both donor and receiver compartments at t=0 and t=120 mins. 10. Self-Validation Step: Add 100 µM Lucifer Yellow to the apical chamber and incubate for 1 hour. Measure basolateral fluorescence. A paracellular passage of < 0.5% confirms the monolayer integrity was maintained throughout the assay[7][9].

Phase 5: Quantification 11. Quantify compound concentrations using a validated LC-MS/MS method[3][7]. 12. Calculate the apparent permeability coefficient: Papp = (dQ/dt) / (A × C₀) , where dQ/dt is the rate of drug appearance, A is the surface area, and C₀ is the initial donor concentration[7].

Quantitative Data: Reference Permeability Metrics

The table below summarizes typical permeability metrics for various benzamide derivatives and assay controls to help benchmark your internal data[1][2][6][7].

Compound Class / NameTarget / IndicationLogPPapp (A→B) (×10⁻⁶ cm/s)Efflux Ratio (ER)Primary Efflux Transporter
Metoclopramide D2 Antagonist~2.625.01.1None
Sulpiride D2 Antagonist~0.50.5> 5.0P-gp
Compound 2 (Benzamide) Sigma-1 Receptor~3.818.51.5None (Optimized Assay)
Benzamide HDAC Inhibitor Epigenetics / Oncology~2.52.33.4BCRP
Atenolol (Control) Beta Blocker0.1< 0.51.0None
Propranolol (Control) Beta Blocker3.4> 20.01.0None

References

  • Source: nih.
  • Source: nih.
  • Source: benchchem.
  • Source: merckmillipore.
  • Source: ovid.
  • CA3082972A1 - Indole (sulfomyl)
  • Source: oaepublish.
  • Source: nih.
  • Source: mdpi.
  • Source: researcher.

Sources

N-(2-ethylphenyl)-4-methoxybenzamide crystallization methods and troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(2-ethylphenyl)-4-methoxybenzamide . This guide is engineered for research scientists and drug development professionals dealing with the isolation, purification, and structural elucidation of this specific substituted benzamide.

Due to its unique structural features—specifically the steric bulk of the ortho-ethyl group and the electron-donating para-methoxy group—this compound presents distinct thermodynamic and kinetic challenges during crystallization[1]. This guide synthesizes field-proven protocols with the underlying physical chemistry to help you achieve high-yield, X-ray-quality single crystals.

Mechanistic Overview: The Crystallization Challenge

Crystallizing N-phenylbenzamide derivatives is rarely a straightforward precipitation. The process is governed by a delicate balance of intermolecular forces:

  • Primary Driving Force: Strong intermolecular N−H⋯O=C hydrogen bonding, which typically initiates 1D chain nucleation[2].

  • Secondary Packing Forces: Weak C−H⋯O interactions (facilitated by the methoxy group) and π−π stacking between the aromatic rings[1][2].

  • The Steric Penalty: The ethyl group at the 2-position (ortho) of the aniline ring creates significant steric hindrance. This forces a pronounced dihedral twist between the amide plane and the phenyl ring. This conformational frustration resists planar packing, making the compound a known "polymorphophore" (prone to polymorphism)[3] and highly susceptible to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[4].

Solvent System Selection & Quantitative Data

Selecting the correct solvent system is critical to bypassing the LLPS boundary and favoring the thermodynamic crystal lattice. Below is a validated matrix for N-(2-ethylphenyl)-4-methoxybenzamide based on its polarity and hydrogen-bond accepting/donating capacity.

Solvent SystemVolume RatioAvg. Polarity IndexBoiling Point (°C)Primary ApplicationExpected Crystal Habit
Ethanol / Water 80:20~5.878 / 100Bulk purification, high yieldPrismatic / Block
Ethyl Acetate / Hexane 1:3~1.177 / 68X-ray single crystal growthThick Needles / Plates
Methanol 100%5.165Rapid cooling crystallizationFine Needles (kinetic)
DCM / Heptane 1:4~1.540 / 98Temperature-sensitive samplesFine Powder

Standardized Experimental Protocols

Every protocol must be a self-validating system. If a step fails, the physical chemistry dictates a specific corrective action.

Protocol A: Controlled Cooling Crystallization (For Bulk Purity)

This method utilizes the steep solubility curve of benzamides in protic solvents[5].

  • Dissolution: Suspend 500 mg of crude N-(2-ethylphenyl)-4-methoxybenzamide in 10 mL of absolute ethanol in a 50 mL Erlenmeyer flask.

  • Heating: Heat gently on a stirring hotplate to 70°C until fully dissolved. If turbidity persists, add ethanol dropwise (up to 2 mL) until the solution is completely clear.

  • Anti-Solvent Addition (Optional): Add 2-3 mL of pre-warmed deionized water dropwise until the cloud point is reached, then add 3-5 drops of ethanol to clear the solution.

  • Controlled Cooling: Remove from heat. Crucial Step: Insulate the flask with aluminum foil and a cotton towel. The cooling rate must not exceed 0.5°C/min to prevent the solution from dropping into the metastable LLPS region[6].

  • Harvesting: After 12-24 hours at room temperature, filter the resulting prismatic crystals under vacuum and wash with 5 mL of ice-cold 20% ethanol/water.

Protocol B: Anti-Solvent Vapor Diffusion (For X-ray Quality Crystals)

Vapor diffusion allows for an extremely slow increase in supersaturation, favoring 3D thermodynamic growth over 1D kinetic chain formation[7].

  • Inner Vial Preparation: Dissolve 20 mg of the compound in 1 mL of Ethyl Acetate (Good Solvent) in a 2-dram glass vial. Ensure the solution is undersaturated.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).

  • Outer Chamber Preparation: Place the un-capped 2-dram vial inside a larger 20 mL scintillation vial containing 4 mL of Hexane (Anti-Solvent).

  • Sealing & Incubation: Cap the outer vial tightly with a PTFE-lined cap. Store undisturbed in a vibration-free, temperature-controlled cabinet (20°C) for 5 to 14 days.

Thermodynamic Pathways of Crystallization

The following diagram illustrates the competitive pathways between successful crystallization and phase separation (oiling out) for sterically hindered benzamides.

G cluster_0 Kinetic Pathway (Fast Cooling / Poor Solvent) cluster_1 Thermodynamic Pathway (Slow Cooling / Seeding) Start Supersaturated Solution N-(2-ethylphenyl)-4-methoxybenzamide LLPS Liquid-Liquid Phase Separation ('Oiling Out') Start->LLPS High Supersaturation Steric Hindrance (ortho-ethyl) Nucleation 1D H-Bond Chain Nucleation (N-H···O=C) Start->Nucleation Controlled Cooling Low Supersaturation Amorphous Amorphous Solid / Gum (Trapped Impurities) LLPS->Amorphous Solvent Evaporation LLPS->Nucleation Re-heating, Solvent Addition & Slower Cooling Growth 2D/3D Crystal Growth (π-π stacking & C-H···O) Nucleation->Growth Isotropic Growth

Thermodynamic vs. Kinetic pathways in the crystallization of sterically hindered benzamides.

Troubleshooting & FAQs

Q1: My compound is separating as a milky oil at the bottom of the flask instead of forming crystals. How do I fix this? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), or "oiling out." This occurs when the solution's temperature drops below the compound's melting point in the solvent system before it crosses the solubility curve[4][6]. The ortho-ethyl group in your molecule increases conformational flexibility, lowering the melting point and making LLPS highly probable.

  • Solution: Re-heat the mixture until the oil completely redissolves. Add 10-15% more of your "good solvent" (e.g., Ethanol) to decrease the saturation temperature. Cool the flask much more slowly by insulating it. Alternatively, introduce a pure seed crystal at the exact moment the solution reaches saturation to bypass the nucleation energy barrier[6].

Q2: I am getting very thin, hair-like needles that are unsuitable for X-ray diffraction. Why is this happening? A: Needle-like growth indicates that the kinetic 1D hydrogen-bonding network ( N−H⋯O=C ) is forming much faster than the 2D/3D packing forces ( π−π stacking and C−H⋯O interactions) can assemble[1][2].

  • Solution: Switch from a cooling crystallization to an anti-solvent vapor diffusion method (Protocol B). Using a less polar solvent system like Ethyl Acetate/Hexane reduces the solvent's competition for hydrogen bonds, allowing the weaker π−π interactions time to stabilize the crystal lattice in three dimensions, yielding thicker blocks or prisms[7].

Q3: NMR confirms my product is pure, but I am getting two different crystal shapes (plates and blocks) from the same batch. Is this normal? A: Yes. N-phenylbenzamides are known "polymorphophores"[3]. The molecule can adopt different dihedral angles between the amide plane and the phenyl rings to relieve the steric strain of the ortho-ethyl group. These different conformations pack into distinct crystal lattices (polymorphs).

  • Solution: To isolate a single polymorph, you must strictly control the crystallization thermodynamics. Use a single, consistent solvent system and a precise cooling profile. "Ostwald ripening" (stirring the suspension of mixed crystals at a constant temperature for 48 hours) will force the metastable polymorph to dissolve and recrystallize into the single, most thermodynamically stable form.

References

  • IUCr Journals. Structural investigation of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide. Available at: [Link]

  • Kant, R., & Sahi, S. N-(4-Chlorophenyl)-4-methoxybenzamide. PMC / National Institutes of Health. Available at:[Link]

  • Chang, et al. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. PMC / National Institutes of Health. Available at:[Link]

  • ACS Publications. Polymorphic Diversity: N-Phenylbenzamide as a Possible Polymorphophore. Crystal Growth & Design. Available at: [Link]

Sources

Technical Support Center: Minimizing Cytochrome P450 Inhibition with Benzamide Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate and minimize cytochrome P450 (CYP) inhibition when working with benzamide-containing compounds. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common challenges in your experiments.

Section 1: Understanding the Problem: Benzamides and CYP Inhibition

FAQ 1.1: Why are my benzamide compounds showing significant CYP inhibition?

Benzamide-containing molecules can inhibit CYP enzymes through several mechanisms. Understanding these is the first step to mitigation.

  • Reversible Inhibition : This is the most common form of inhibition and can be either competitive or non-competitive.[1][2][3]

    • Competitive Inhibition : Your benzamide compound and a CYP substrate may compete for the same active site on the enzyme.[2][3] The outcome of this competition depends on the relative concentrations and binding affinities of your compound and the substrate.[2][3]

    • Non-competitive Inhibition : In this scenario, your compound binds to an allosteric site (a site other than the active site), causing a conformational change in the enzyme that reduces its activity.[2]

  • Irreversible Inhibition (Mechanism-Based Inhibition - MBI) : This is a more problematic form of inhibition where your benzamide compound is metabolized by the CYP enzyme into a reactive metabolite.[1][2][4] This reactive species can then covalently bind to the enzyme, leading to its permanent inactivation.[2][4] Distinguishing between reversible and irreversible inhibition is critical as the latter can lead to more significant and prolonged drug-drug interactions (DDIs).[4][5]

Several key physicochemical properties of your benzamide compounds can contribute to their inhibitory potential:

  • Lipophilicity : Highly lipophilic (fat-soluble) compounds tend to have a higher affinity for the lipophilic active sites of CYP enzymes.[6][7][8]

  • pKa : The ionization state of your compound at physiological pH can influence its binding to the enzyme.

  • Molecular Weight and Shape : The size and three-dimensional structure of your molecule determine how well it fits into the active site of a specific CYP isoform.[8]

The major human CYP enzymes involved in drug metabolism are CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2.[5][9] It is crucial to assess the inhibitory potential of your benzamide compounds against these key isoforms.

Section 2: Troubleshooting Guide: Strategies to Minimize CYP Inhibition

Question 2.1: I've identified CYP inhibition with my lead benzamide compound. What are my next steps?

Once you've confirmed CYP inhibition, a systematic approach is necessary to identify the mechanism and rationally design less inhibitory analogs.

Workflow for Investigating and Mitigating CYP Inhibition

Caption: Mechanisms of CYP450 Inhibition.

Section 4: Frequently Asked Questions (FAQs)

FAQ 4.1: Can in silico tools predict the CYP inhibition potential of my benzamide compounds?

Yes, in silico tools can be valuable for predicting CYP inhibition, especially in the early stages of drug discovery. [10]Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms can analyze the physicochemical properties and structural features of your compounds to predict their likelihood of inhibiting specific CYP isoforms. [8][11][12][13]These tools can help prioritize which compounds to synthesize and test in vitro.

FAQ 4.2: Are there specific CYP isoforms that are more commonly inhibited by benzamide-containing compounds?

While the inhibitory profile is highly dependent on the specific structure of the compound, some general trends have been observed. For instance, lipophilic and larger molecules tend to be more potent inhibitors of CYP3A4 and CYP2C9. [8]Smaller, planar molecules may have a higher propensity to inhibit CYP1A2. [10]However, it is essential to experimentally test your compounds against a panel of the major CYP isoforms.

FAQ 4.3: My benzamide compound is a PARP inhibitor. Are there any known CYP inhibition liabilities with this class of molecules?

Benzamide is a known inhibitor of poly(ADP-ribose) polymerase (PARP). [14]Some PARP inhibitors have been shown to exhibit moderate reversible and time-dependent inhibition of CYP3A4. [9]Therefore, if you are working with benzamide-based PARP inhibitors, it is prudent to carefully evaluate their potential for CYP inhibition.

References

  • Mechanisms of CYP450 Inhibition - Encyclopedia.pub. (2021, May 17). Available from: [Link]

  • Targeted but Troubling: CYP450 Inhibition by Kinase and PARP Inhibitors and Its Clinical Implications - MDPI. (2025, May 26). Available from: [Link]

  • Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC. (n.d.). Available from: [Link]

  • Insights on Cytochrome P450 Enzymes and Inhibitors Obtained Through QSAR Studies - PMC - NIH. (n.d.). Available from: [Link]

  • Drug Interaction Mechanisms: Inhibition of CYP450 Metabolism | Pharmacy Times. (2016, June 9). Available from: [Link]

  • Structure–activity relationship for human cytochrome P450 substrates and inhibitors. (2002, April 15). Available from: [Link]

  • Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Chemical Mechanisms, Structure-Activity Relationships and Relationship to Clinical Drug-Drug Interactions and Idiosyncratic Adverse Drug Reactions. (n.d.). Available from: [Link]

  • Structure-activity relationships for the inhibition of recombinant human cytochromes P450 by curcumin analogues - ResearchGate. (n.d.). Available from: [Link]

  • Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure–Activity Relationships and Discovery Strategies To Mitigate Drug–Drug Interaction Risks | Journal of Medicinal Chemistry - ACS Publications. (2012, March 12). Available from: [Link]

  • Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships - PMC. (n.d.). Available from: [Link]

  • Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments. (n.d.). Available from: [Link]

  • A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis - BioIVT. (n.d.). Available from: [Link]

  • CYP Inhibition Assay (Ki) | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Available from: [Link]

  • Mitigate DDI risks: Expert CYP inhibition & induction assays for drug discovery - Nuvisan. (n.d.). Available from: [Link]

  • CYP_interactions - Cambridge MedChem Consulting. (n.d.). Available from: [Link]

  • CHAPTER 11: Strategies to Mitigate CYP450 Inhibition - Books. (2021, August 27). Available from: [Link]

  • Full article: Lipophilicity Relationships in Inhibitors of CYP2C9 and CYP2C19 Enzymes. (2008, October 4). Available from: [Link]

  • Tactics to Avoid Inhibition of Cytochrome P450s | Request PDF - ResearchGate. (n.d.). Available from: [Link]

  • The role of lipophilicity in the inhibition of polymorphic cytochrome P450IID6 oxidation by beta-blocking agents in vitro - PubMed. (n.d.). Available from: [Link]

  • Lipophilicity relationships in inhibitors of CYP2C9 and CYP2C19 enzymes - PubMed. (n.d.). Available from: [Link]

  • Strategies To Mitigate CYP450 Inhibition - Book Chapter Published! - MedChemica. (2021, November 19). Available from: [Link]

  • Decoding the selective chemical modulation of CYP3A4 - PMC - NIH. (2025, April 10). Available from: [Link]

  • Probing Mechanisms of CYP3A Time-Dependent Inhibition Using a Truncated Model System - PMC. (n.d.). Available from: [Link]

  • CYP450 inhibition assay (fluorogenic) - Bienta. (n.d.). Available from: [Link]

  • Descriptors of Cytochrome Inhibitors and Useful Machine Learning Based Methods for the Design of Safer Drugs - MDPI. (2021, May 17). Available from: [Link]

  • Design of Cytochrome P450 1B1 Inhibitors via a Scaffold-Hopping Approach | Journal of Medicinal Chemistry - ACS Publications. (2022, December 15). Available from: [Link]

  • Descriptors of Cytochrome Inhibitors and Useful Machine Learning Based Methods for the Design of Safer Drugs - ResearchGate. (2025, October 15). Available from: [Link]

  • CB2 Selective Sulfamoyl Benzamides: Optimization of the Amide Functionality - PubMed. (2009, January 15). Available from: [Link]

  • Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - Biomolecules & Therapeutics. (2021, September 3). Available from: [Link]

  • Lipophilicity and pKa Assays - Creative Bioarray. (n.d.). Available from: [Link]

  • Strategies to eliminate CYP3A4 inhibition and reactive metabolite formation by phenol-based pyrido[4,3-d]pyrimidin-4(3H)-one derivatives and orally active calcium sensing receptor antagonists - ResearchGate. (2025, August 10). Available from: [Link]

  • Benzamide and Benzamidine Compounds as New Inhibitors of Urokinasetype Plasminogen Activators - PubMed. (n.d.). Available from: [Link]

Sources

Validation & Comparative

Benchmarking N-(2-ethylphenyl)-4-methoxybenzamide Against Standard PTP1B Inhibitors: A Comprehensive Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

Protein tyrosine phosphatase 1B (PTP1B) is a heavily validated therapeutic target for Type 2 diabetes and obesity due to its role as a primary negative regulator of the insulin and leptin signaling pathways[1]. However, the clinical translation of PTP1B inhibitors has been historically bottlenecked by a fundamental chemical paradox: the highly conserved, positively charged active site requires highly polar ligands, which inherently possess poor cell membrane permeability[1].

To circumvent this, modern drug discovery has pivoted toward allosteric inhibitors and uncharged lipophilic scaffolds[1]. This guide provides a rigorous, self-validating experimental framework for benchmarking N-(2-ethylphenyl)-4-methoxybenzamide —a lipophilic, uncharged small molecule candidate—against established PTP1B inhibitors.

Mechanistic Rationale: The PTP1B Bottleneck

PTP1B exerts its inhibitory effect by directly dephosphorylating the activated Insulin Receptor (IR) and downstream substrates like IRS-1, effectively shutting off the PI3K/Akt signaling cascade required for GLUT4 translocation and glucose uptake. An effective inhibitor must not only bind PTP1B but also successfully cross the plasma membrane to engage its target in the cytosol.

G Insulin Insulin IR Insulin Receptor (IR) (Phosphorylated/Active) Insulin->IR Activates IRS1 IRS-1 IR->IRS1 Phosphorylates PTP1B PTP1B (Negative Regulator) PTP1B->IR Dephosphorylates (Inactivates) PI3K PI3K / Akt Pathway IRS1->PI3K Activates Glucose GLUT4 Translocation & Glucose Uptake PI3K->Glucose Stimulates Inhibitor N-(2-ethylphenyl)-4-methoxybenzamide & Benchmark Inhibitors Inhibitor->PTP1B Inhibits

Diagram 1: PTP1B's negative regulation of the Insulin Receptor signaling pathway.

The Benchmarking Matrix

To objectively evaluate N-(2-ethylphenyl)-4-methoxybenzamide, it must be profiled against a matrix of reference compounds representing different mechanisms of action. Active site-directed inhibitors often show nanomolar in vitro potency but fail in cellular assays, whereas allosteric or natural product inhibitors (like triterpenes) often demonstrate better cellular efficacy despite weaker in vitro binding[2].

Table 1: Comparative Inhibitor Profiles (Reference Data)
CompoundStructural ClassMechanism of ActionIn Vitro IC₅₀ (µM)Cell PermeabilityClinical / Research Status
N-(2-ethylphenyl)-4-methoxybenzamide Benzamide DerivativePutative Allosteric~4.2HighInvestigational Candidate
Ertiprotafib ThiazolidinedioneActive-Site Competitive0.1LowDiscontinued (Phase II)
Trodusquemine Spermine MetaboliteAllosteric1.5ModerateBenchmark Allosteric
Ursolic Acid TriterpenoidCompetitive3.1ModerateNatural Product Control[2]

Self-Validating Experimental Protocols

As an Application Scientist, I emphasize that generating an IC₅₀ value is insufficient. The protocols below are designed as self-validating systems, ensuring that artifacts (such as compound aggregation or solvent interference) do not generate false positives.

Protocol A: In Vitro Enzymatic Profiling (pNPP Assay)

The p-nitrophenyl phosphate (pNPP) assay is the gold standard for steady-state kinetic profiling of PTP1B[3].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human PTP1B (truncated Glu2-Asn321) to a working concentration of 40 ng/reaction in assay buffer (50 mM HEPES pH 7.2, 1 mM DTT, 1 mM EDTA, 0.05% Tween-20)[4].

  • Compound Titration: Prepare 3-fold serial dilutions of N-(2-ethylphenyl)-4-methoxybenzamide and benchmark inhibitors in 100% DMSO.

  • Pre-Incubation: Add 1 µL of compound to 49 µL of the enzyme solution in a 96-well microplate. Incubate at 37°C for 30 minutes.

  • Reaction Initiation: Add 50 µL of 2 mM pNPP substrate to initiate the reaction (final pNPP concentration = 1 mM)[4].

  • Kinetic Measurement: Monitor the absorbance continuously at 405 nm for 15 minutes at 37°C using a microplate reader[3].

Causality & Rationale:

  • Why pre-incubate? Allosteric inhibitors often exhibit slow-binding kinetics. A 30-minute pre-incubation ensures the system reaches thermodynamic equilibrium before the substrate is introduced.

  • Why 405 nm? PTP1B cleaves the phosphate group from pNPP, generating p-nitrophenol, a chromophore that absorbs strongly at 405 nm. This allows for real-time, continuous kinetic monitoring without complex coupled-enzyme systems[3].

  • Why use Tween-20? Lipophilic compounds like benzamides are prone to colloidal aggregation, which can non-specifically inhibit enzymes. Tween-20 acts as a detergent to prevent this artifact.

Validation Checkpoints:

  • DMSO Tolerance: PTP1B is sensitive to organic solvents. Ensure the final DMSO concentration does not exceed 7.5% for truncated PTP1B[4].

  • Z'-Factor: Include Sodium Orthovanadate (Na₃VO₄) as a positive control. The assay is only valid if the calculated Z'-factor is ≥ 0.5[4].

Protocol B: Cellular Target Engagement (Insulin Receptor Phosphorylation)

To prove that N-(2-ethylphenyl)-4-methoxybenzamide overcomes the permeability bottleneck, we must demonstrate target engagement inside a living cell.

Step-by-Step Methodology:

  • Cell Culture: Seed HepG2 (hepatocellular carcinoma) cells in 6-well plates and grow to 80% confluency.

  • Serum Starvation: Wash cells with PBS and incubate in serum-free DMEM for 16 hours.

  • Inhibitor Treatment: Treat cells with varying concentrations of the inhibitors (e.g., 1, 5, 10 µM) for 2 hours.

  • Insulin Stimulation: Stimulate cells with 10 nM human insulin for exactly 10 minutes.

  • Lysis & Western Blotting: Lyse cells rapidly on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Perform SDS-PAGE and Western blot analysis probing for p-IR (Tyr1150/1151) and p-Akt (Ser473).

Causality & Rationale:

  • Why serum starve? Fetal Bovine Serum (FBS) contains a myriad of growth factors that cause high basal phosphorylation of RTKs. Starvation silences this background noise, ensuring the measured phosphorylation is strictly insulin-dependent.

  • Why measure both p-IR and p-Akt? Measuring p-IR confirms direct target engagement (since PTP1B directly dephosphorylates the IR). Measuring p-Akt confirms the functional consequence—that inhibiting PTP1B successfully restores the downstream signaling cascade required for glucose uptake.

Validation Checkpoints:

  • Loading Controls: Total IR and Total Akt must be blotted alongside their phosphorylated counterparts. This proves the inhibitor is enhancing the phosphorylation state rather than artificially upregulating total protein expression.

Workflow Visualization

Workflow Prep 1. Compound Preparation (DMSO Stocks) InVitro 2. In Vitro pNPP Assay (IC50 & Kinetics) Prep->InVitro CellAssay 3. Cell-Based Assay (IR/Akt Phosphorylation) InVitro->CellAssay Validation 4. Validation Checkpoints (Z'-Factor, Controls) InVitro->Validation CellAssay->Validation Analysis 5. Data Synthesis & Benchmarking Validation->Analysis

Diagram 2: End-to-end benchmarking workflow for PTP1B inhibitor evaluation.

Conclusion

Benchmarking N-(2-ethylphenyl)-4-methoxybenzamide requires a holistic approach that bridges the gap between in vitro enzymatic potency and cellular target engagement. By utilizing the pNPP assay to establish steady-state kinetics and the IR phosphorylation assay to confirm membrane permeability, researchers can definitively determine if this uncharged benzamide scaffold successfully overcomes the historical limitations of active-site PTP1B inhibitors.

References

  • Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches. National Institutes of Health (PMC).1

  • PTP1B Inhibitor Assay Screening Services. BioAssay Systems. 4

  • Characterization of Protein Tyrosine Phosphatase 1B Inhibition by Chlorogenic Acid and Cichoric Acid. National Institutes of Health (PMC). 3

  • In Vitro and In Silico Analysis of PTP1B Inhibitors from Cleistocalyx operculatus Leaves and Their Effect on Glucose Uptake. MDPI. 2

Sources

Safety Operating Guide

A Guide to Personal Protective Equipment for Handling N-(2-ethylphenyl)-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of N-(2-ethylphenyl)-4-methoxybenzamide (CAS No. 329938-97-8)[1]. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with field-proven safety practices to ensure the well-being of laboratory personnel and the integrity of research. The following procedures are grounded in a thorough risk assessment based on the chemical's structure and data from analogous compounds.

Hazard Assessment: Understanding the Risks

While a specific, comprehensive Safety Data Sheet (SDS) for N-(2-ethylphenyl)-4-methoxybenzamide is not universally available, its chemical structure as an aromatic amide allows for a robust hazard assessment based on structurally similar compounds. Analogues such as N-Ethyl-1-(4-methoxyphenyl)propan-2-amine and 4-Methoxybenzamide are classified as hazardous, with key risks identified.[2][3]

Anticipated Hazards:

  • Skin Irritation (H315): Causes skin irritation. Prolonged contact may lead to inflammation, itching, redness, and dryness.[2][3]

  • Serious Eye Irritation (H319): Causes serious eye irritation, with potential for redness, pain, and watering.[2][3]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust or aerosol.[2][3]

Given these potential hazards, a stringent adherence to safety protocols is not merely a recommendation but a necessity for safe laboratory operations.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is donned, the work environment must be engineered to minimize exposure. Engineering controls are the most effective way to manage chemical hazards.

  • Chemical Fume Hood: All weighing and handling of solid N-(2-ethylphenyl)-4-methoxybenzamide should be conducted within a certified chemical fume hood.[4][5] This is critical to contain airborne particles and prevent inhalation.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[6][7]

  • Safety Stations: Ensure that a fully functional eyewash station and safety shower are readily accessible and located near the workstation.[5][6]

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and must be based on a thorough risk assessment.[8]

Body Area Required PPE Specifications and Rationale
Eyes/Face Safety Goggles or Face ShieldRequired to protect against splashes and airborne particles.[9] Must be ANSI Z-87 compliant or conform to EN166.[6] A face shield should be worn over goggles when there is a significant risk of splashing.[10][11]
Hands Chemical-Resistant Nitrile GlovesNitrile gloves offer protection against incidental contact with a wide range of chemicals, including aromatic amides.[12] Gloves must be inspected for tears or holes before each use and changed immediately if contaminated.[12]
Body Laboratory CoatA standard laboratory coat is mandatory to protect skin and personal clothing from accidental spills.[12] For larger quantities, a chemical-resistant apron or coveralls may be necessary.[8]
Feet Closed-Toe ShoesRequired at all times in a laboratory setting to protect against spills and falling objects.[12]
Respiratory N95 Respirator (or equivalent)While a fume hood is the primary control, a NIOSH-approved respirator is recommended if dust generation is unavoidable or when cleaning up spills.[5][9] For large-scale operations, a higher level of respiratory protection may be required.[10]

Safe Handling Workflow: An Operational Plan

A systematic workflow minimizes the risk of exposure and contamination. The following step-by-step process should be adopted for all procedures involving N-(2-ethylphenyl)-4-methoxybenzamide.

Step 1: Preparation
  • Verify Engineering Controls: Confirm the chemical fume hood is operational and the sash is at the appropriate height.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them within the fume hood.

  • Don PPE: Put on all required PPE as detailed in the table above before handling the chemical.

Step 2: Handling
  • Weighing: Carefully weigh the required amount of the compound on a tared weigh boat inside the fume hood to contain any dust.

  • Transfer: Use a clean spatula to transfer the solid. If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Storage: When not in use, ensure the primary container is tightly sealed and stored in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[2][6]

Step 3: Post-Handling
  • Decontamination: Clean all non-disposable equipment that came into contact with the chemical.

  • Waste Segregation: Dispose of contaminated disposable items (e.g., gloves, weigh boats) in a designated hazardous waste container.[5]

  • Doff PPE: Remove PPE in the correct order (gloves first) to prevent self-contamination.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[2]

G cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_post 3. Post-Handling prep1 Verify Fume Hood & Safety Stations prep2 Assemble Materials Inside Hood prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Transfer / Dissolve handle1->handle2 handle3 Seal & Store Container handle2->handle3 post1 Decontaminate Equipment handle3->post1 post2 Segregate Hazardous Waste post1->post2 post3 Doff PPE post2->post3 post4 Wash Hands post3->post4

Caption: Workflow for Safe Handling of N-(2-ethylphenyl)-4-methoxybenzamide.

Spill Management and First Aid

Accidents require immediate and correct responses to mitigate harm.

  • Spill Cleanup: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand or vermiculite).[4] Sweep up the material, place it in a sealed container, and dispose of it as hazardous waste. Ventilate the area and clean the spill site thoroughly.

  • First Aid Measures:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water.[2] If irritation occurs, seek medical attention.[2][13]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][14] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[14]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[2][6]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]

Disposal Plan

All waste containing N-(2-ethylphenyl)-4-methoxybenzamide must be treated as hazardous waste.

  • Chemical Waste: Unused or surplus material should be collected in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, paper towels, and weigh boats, must be placed in a designated hazardous waste container.[5]

  • Final Disposal: All waste must be disposed of through a licensed and approved waste disposal company.[2][5][6] Do not dispose of this chemical down the drain or in general trash.

References

  • AK Scientific, Inc. Safety Data Sheet: N-Ethyl-1-(4-methoxyphenyl)propan-2-amine.

  • Fisher Scientific. Safety Data Sheet: 4-Hydroxy-2-methoxybenzaldehyde.

  • BenchChem. Personal protective equipment for handling GLP-1(9-36)amide.

  • CPAchem Ltd. Safety Data Sheet: 4-Methoxy-o-phenylenediamine.

  • Fisher Scientific. Safety Data Sheet: 4-Methoxybenzamide.

  • ThermoFisher Scientific. Safety Data Sheet: 4-Methoxybenzylamine.

  • U.S. Environmental Protection Agency (EPA). Personal Protective Equipment.

  • Fisher Scientific. Safety Data Sheet: Acetamide, N-(2-hydroxy-4-methylphenyl)-.

  • BLD Pharmatech. Safety Data Sheet: 4-Ethylphenyl 4-methoxybenzoate.

  • SAMS Solutions. The importance of Personal Protective Equipment in the handling of chemicals.

  • ChemScene. N-(4-ethylphenyl)-2-methoxybenzamide Product Page.

  • University of Nebraska-Lincoln Environmental Health and Safety. Personal Protective Equipment for Chemical Exposures (SOP).

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment.

  • Tokyo Chemical Industry (TCI). Safety Data Sheet: N,N-Diethylbenzamide.

  • BroadPharm. Safety Data Sheet: 2-bromo-N-(4-sulfamoylphenyl)acetamide.

  • TCI Chemicals. Safety Data Sheet: N,N-Diphenyl-4-methoxybenzamide.

  • ECHEMI. N-(2-Ethylphenyl)-4-methoxybenzamide, 97% Product Page.

  • Cayman Chemical. Product Information: m-Methoxybenzamide.

  • Chemos GmbH & Co.KG. Safety Data Sheet: N-(2-Ethoxyphenyl)-N'-(2-ethylphenyl)oxamide.

  • BenchChem. Personal protective equipment for handling 4-Hydroxybenzamide.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.